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  • Product: (3AS,6AS)-Hexahydro-1(2H)-pentalenone
  • CAS: 32405-37-1

Core Science & Biosynthesis

Foundational

Physical properties and solubility profile of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

An In-depth Technical Guide to the Physical Properties and Solubility Profile of (3AS,6AS)-Hexahydro-1(2H)-pentalenone Introduction: The Structural Significance of a Versatile Bicyclic Ketone (3AS,6AS)-Hexahydro-1(2H)-pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties and Solubility Profile of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

Introduction: The Structural Significance of a Versatile Bicyclic Ketone

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a specific stereoisomer of cis-Bicyclo[3.3.0]octan-2-one, is a saturated bicyclic ketone of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its rigid, fused five-membered ring system—the pentalenane skeleton—is a common structural motif found in a wide array of bioactive natural products, including sesquiterpenes and other complex molecules[1]. Understanding the fundamental physical and solubility characteristics of this building block is paramount for its effective use in the synthesis of novel compounds, enabling researchers to design reaction conditions, select appropriate solvent systems for purification, and anticipate the behavior of more complex derivatives in biological assays.

This guide provides a comprehensive overview of the core physicochemical properties of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, grounded in both computational predictions and established scientific principles. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to confidently handle and manipulate this versatile chemical entity.

Core Physical and Chemical Properties

The properties of a molecule are dictated by its structure. (3AS,6AS)-Hexahydro-1(2H)-pentalenone possesses a compact, non-planar hydrocarbon framework, which renders it largely nonpolar. The presence of a single ketone group introduces a site of polarity and a hydrogen bond acceptor, which modestly influences its interactivity and solubility. The lack of rotatable bonds contributes to its conformational rigidity[2][3].

A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource(s)
IUPAC Name (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one[2]
Synonyms cis-Bicyclo[3.3.0]octan-2-one[3][4]
CAS Number 32405-37-1[2]
Molecular Formula C₈H₁₂O[2][3]
Molecular Weight 124.18 g/mol [2][3][4]
Exact Mass 124.088815 Da[2][3]
Appearance Colorless Liquid (Predicted)N/A
Density (Calculated) 1.039 ± 0.06 g/cm³ (at 20°C)[5]
Boiling Point (Calculated) 201.6 ± 8.0 °C (at 760 Torr)[5]
Flash Point (Calculated) 68.7 ± 10.7 °C[5]
Topological Polar Surface Area (TPSA) 17.1 Ų[3]
Hydrogen Bond Donor Count 0[2][3]
Hydrogen Bond Acceptor Count 1[2][3]
XLogP3 (Octanol-Water Partition Coefficient) 1.5[2][3][6]

Solubility Profile: A Quantitative and Qualitative Analysis

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. The solubility of (3AS,6AS)-Hexahydro-1(2H)-pentalenone is governed by the balance between its nonpolar bicyclic core and the polar ketone functional group.

Aqueous Solubility

Based on computational models, Hexahydro-1(2H)-pentalenone is classified as "slightly soluble" in water, with a calculated solubility of 1.9 g/L at 25°C[5]. This limited solubility is expected, as the large, nonpolar surface area of the C₈ hydrocarbon skeleton dominates the molecule's character, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. The single polar ketone group is insufficient to impart full aqueous miscibility.

Organic Solvent Solubility

The computed octanol-water partition coefficient (XLogP3) of 1.5 provides a quantitative measure of the compound's lipophilicity[2][3][6]. A positive logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. Therefore, (3AS,6AS)-Hexahydro-1(2H)-pentalenone is predicted to be readily soluble in a wide range of common organic solvents.

Solvent TypeExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHighThe ketone group can interact favorably via dipole-dipole interactions, and the hydrocarbon body is easily solvated.
Chlorinated Dichloromethane (DCM), ChloroformHighExcellent solvents for moderately polar to nonpolar compounds.
Nonpolar Toluene, HexanesModerate to HighThe dominant nonpolar framework ensures good compatibility.
Polar Protic Methanol, EthanolModerate to HighWhile the solvent's hydrogen bonding is a factor, the compound's overall character allows for good miscibility.
Aqueous WaterLow / Slightly Soluble (1.9 g/L)The energy required to create a cavity in the water structure is not fully compensated by solute-solvent interactions.[5]

Experimental Protocol: Determination of Aqueous Thermodynamic Solubility

To move beyond computational predictions and establish a definitive, experimentally validated solubility value, a rigorous protocol is required. The shake-flask method, as outlined in OECD Guideline 105, is the gold-standard approach for determining the thermodynamic solubility of a compound.

Principle: This method involves agitating an excess amount of the solid or liquid test substance in water at a constant temperature until thermodynamic equilibrium is achieved. After phase separation, the concentration of the dissolved substance in the aqueous phase is quantified using a suitable analytical technique. This value represents the true saturation solubility.

Methodology

  • Preparation:

    • Add an amount of (3AS,6AS)-Hexahydro-1(2H)-pentalenone to a series of vials (n=3 for replicates) that is known to be in excess of its predicted solubility (e.g., 5-10 mg/mL).

    • Add a precise volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) to each vial.

    • Causality: Using an excess of the compound is critical to ensure that a saturated solution is formed, which is the definition of thermodynamic solubility.

  • Equilibration:

    • Seal the vials securely to prevent evaporative loss.

    • Place the vials in a temperature-controlled shaker or rotator set to a standard temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 to 48 hours. A preliminary experiment should be conducted to confirm that equilibrium is reached by showing that the measured concentration does not change between, for example, 24 and 48 hours.

    • Causality: Sufficient agitation time is necessary to allow the dissolution process to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • Following equilibration, allow the vials to stand at the same constant temperature to let coarse material settle.

    • Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., >10,000 g for 15-20 minutes).

    • Causality: This step is crucial to pellet all undissolved microparticulates. Failure to achieve complete phase separation is a common source of erroneously high solubility measurements.

  • Sample Analysis:

    • Carefully collect a precise aliquot of the clear supernatant from the top of the centrifuged sample. Avoid disturbing the pellet.

    • Dilute the aliquot as necessary with the appropriate mobile phase or solvent for the chosen analytical method.

    • Quantify the concentration of (3AS,6AS)-Hexahydro-1(2H)-pentalenone using a validated analytical method, such as HPLC-UV or GC-MS, against a standard curve prepared with known concentrations of the compound.

    • Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, and the use of a calibration curve allows for the conversion of the instrumental signal into a reliable concentration value.

Visualizing the Workflow

The logical flow of the shake-flask solubility determination protocol can be visualized as follows.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess compound to vial B Add precise volume of aqueous buffer A->B Establish Test System C Seal and agitate at constant temperature (24-48 hours) B->C Reach Equilibrium D Centrifuge at high speed C->D Separate Phases E Collect clear supernatant D->E Isolate Saturated Solution F Analyze via HPLC/GC against standard curve E->F Determine Concentration Result Result: Thermodynamic Solubility (e.g., g/L or mM) F->Result

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

(3AS,6AS)-Hexahydro-1(2H)-pentalenone is a bicyclic ketone with a well-defined set of physicochemical properties dominated by its rigid, nonpolar framework and a single polar ketone group. Its character is moderately lipophilic (XLogP3 = 1.5) with a calculated low aqueous solubility (1.9 g/L), indicating excellent solubility in common organic solvents. For researchers in synthetic and medicinal chemistry, these properties are fundamental for practical applications, guiding the selection of solvents for reactions and purification, and providing a basis for understanding the behavior of more complex derivatives. The robust experimental protocol provided herein offers a clear path to validating these computational predictions and establishing a definitive solubility profile essential for advanced research and development.

References

  • LookChem. (3AS,6AS)-Hexahydro-1(2H)-pentalenone. Available from: [Link]

  • Cheméo. Chemical Properties of trans-Bicyclo[3.3.0]-octan-2-one (CAS 29365-79-5). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53644322, Pentalenone. Available from: [Link]

  • NextSDS. Hexahydro-1(2H)-pentalenone — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140631, cis-Bicyclo(3.3.0)-octan-2-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 556430, Bicyclo[3.3.0]octan-2-one, 7-methylene-6(or 8)-methyl-. Available from: [Link]

  • NIST. cis-Bicyclo[3.3.0]-octan-2-one. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available from: [Link]

  • Cheméo. Chemical Properties of Pentalene, 1,2,3,3a,4,6a-hexahydro- (CAS 5549-09-7). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 586581, Hexahydro-1,6-pentalenedione. Available from: [Link]

  • SpectraBase. Bicyclo[3.3.0]octan-2-one, 7-trimethylsilylmethylene-. Available from: [Link]

  • MDPI. 3a-Phenylhexahydropentalene-1,6-dione. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemical Configuration and 3D Structure of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the ability to unequivocally assign the stereochemical configuration of a chiral molecule is paramount. This technical guide provides a comprehensive exploration of the stereochemical and 3D structural elucidation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclic ketone with a cis-fused ring system. This molecule serves as an exemplary case study for the application of modern analytical and computational techniques in structural chemistry. We will delve into the principles of stereochemical assignment, advanced nuclear magnetic resonance (NMR) techniques, chiroptical spectroscopy, and the power of computational chemistry in resolving complex structural challenges. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for approaching the stereochemical analysis of complex chiral molecules.

Introduction: The Imperative of Stereochemical Precision in Drug Development

The seemingly subtle difference in the spatial orientation of atoms can have profound consequences on a molecule's pharmacological profile, transforming a potent therapeutic into an inert or even toxic substance. The tragic story of thalidomide serves as a stark reminder of this principle. It is therefore incumbent upon the drug development professional to possess a deep understanding of the tools and methodologies available for the unambiguous determination of a molecule's three-dimensional structure.

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a member of the bicyclo[3.3.0]octanone family, presents a fascinating case study in stereochemical analysis.[1][2] Its rigid, cis-fused bicyclic core introduces specific conformational constraints that can be probed using a variety of sophisticated techniques. The determination of its absolute and relative stereochemistry is not merely an academic exercise but a critical step in understanding its potential interactions with biological targets.

This guide will navigate the reader through a logical progression of analysis, from the fundamental principles of stereochemistry as applied to this molecule to the practical application of advanced spectroscopic and computational methods.

Deciphering the Stereochemical Landscape of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

The systematic name (3AS,6AS)-Hexahydro-1(2H)-pentalenone immediately provides crucial information about its stereochemical configuration. Let us dissect this nomenclature:

  • Hexahydro-1(2H)-pentalenone: This describes the core chemical structure: a pentalene ring system that has been fully saturated (hexahydro) and contains a ketone group at position 1. The "(2H)" indicates the position of a saturated carbon.

  • (3AS,6AS): This is the stereochemical descriptor that defines the absolute configuration at the two chiral centers, carbons 3a and 6a, according to the Cahn-Ingold-Prelog (CIP) priority rules. The 'S' designation at both centers indicates a specific spatial arrangement of the substituents. The cis-fusion of the two five-membered rings is a direct consequence of this stereochemistry.

The relationship between the two stereocenters dictates the overall shape of the molecule. In the (3AS,6AS) isomer, the two hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the molecule, resulting in a cis-fused ring system. This cis-fusion imparts a characteristic V-shape to the bicyclo[3.3.0]octane skeleton.

Caption: 2D representation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone highlighting the cis-fusion.

The Synthetic Challenge: Achieving Stereochemical Control

Key Strategies for Stereoselective Synthesis:

  • Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that already contains the desired stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction that creates one or both of the chiral centers. This could involve asymmetric hydrogenation, aldol reactions, or Michael additions.[3][4]

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.[5]

A plausible synthetic approach could involve a diastereoselective intramolecular cyclization reaction, where the stereochemistry of the starting material dictates the cis-fusion of the resulting bicyclic system.[6][7][8]

Unveiling the 3D Structure: A Multi-pronged Analytical Approach

Determining the precise three-dimensional structure of (3AS,6AS)-Hexahydro-1(2H)-pentalenone requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Through-Space Interactions

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For determining the relative stereochemistry of a rigid bicyclic system like our target molecule, the Nuclear Overhauser Effect (NOE) is indispensable.[9][10][11] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.

The 2D NOESY experiment is the method of choice for a comprehensive analysis of all through-space proton-proton interactions within a molecule.[10][12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a pure sample of (3AS,6AS)-Hexahydro-1(2H)-pentalenone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse widths.

  • NOESY Parameter Optimization:

    • Mixing Time (d8): This is the most critical parameter. For a small molecule like this, a mixing time in the range of 300-800 ms is a good starting point.[12] A series of experiments with varying mixing times may be necessary to optimize the NOE buildup.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons to ensure full relaxation between scans.

  • Data Acquisition: Acquire the 2D NOESY spectrum. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate window functions and perform a two-dimensional Fourier transform.

  • Spectral Analysis:

    • The diagonal of the NOESY spectrum corresponds to the 1D ¹H spectrum.

    • Cross-peaks off the diagonal indicate that the two corresponding protons are close in space.

    • For (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a key expected NOE correlation would be between the two bridgehead protons (at C3a and C6a), confirming the cis-fusion of the rings. Other cross-peaks will reveal the spatial relationships between the protons on the two five-membered rings.

G cluster_0 NMR Analysis Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 2D NOESY Experiment B->C D Data Processing C->D E Spectral Interpretation D->E F Stereochemical Assignment E->F

Caption: A streamlined workflow for stereochemical determination using 2D NOESY.

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[13][14][15] If a suitable crystal of (3AS,6AS)-Hexahydro-1(2H)-pentalenone can be obtained, this technique will provide precise bond lengths, bond angles, and torsional angles, confirming the absolute and relative stereochemistry.

While no published crystal structure for the parent ketone is currently available, the structure of a related pentalenolactone derivative has been reported, providing valuable insight into the conformational preferences of the bicyclo[3.3.0]octane ring system.[14]

Chiroptical Methods: Probing Chirality with Polarized Light

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. For ketones, the "Octant Rule" can often be used to predict the sign of the Cotton effect for the n→π* transition of the carbonyl chromophore, which in turn can be correlated with the absolute configuration.[16][17]

Computational methods can be used to predict the CD spectrum of a molecule, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be determined.[18][19][20]

Computational Chemistry: An Indispensable Partner in Structure Elucidation

In modern structural chemistry, computational methods are no longer just a confirmatory tool but an integral part of the elucidation process.

Conformational Analysis

Even for a relatively rigid molecule like (3AS,6AS)-Hexahydro-1(2H)-pentalenone, the five-membered rings can adopt different envelope and twist conformations. A thorough conformational search using molecular mechanics or quantum mechanical methods is the first step in any computational analysis.[21][22]

Prediction of NMR Spectra and the DP4+ Analysis

A powerful approach for assigning the correct stereoisomer is to calculate the NMR chemical shifts for all possible diastereomers and compare them to the experimental data. The DP4+ (Diastereomer Probability) analysis is a statistical method that provides a quantitative measure of the likelihood that a given candidate structure corresponds to the experimental data.[17][23][24]

  • Generate all possible stereoisomers of hexahydro-1(2H)-pentalenone.

  • Perform a conformational search for each isomer to identify all low-energy conformers.

  • Optimize the geometry of each conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

  • Calculate the NMR shielding constants for each optimized conformer using a higher level of theory, such as mPW1PW91/6-31G(d,p), often including a solvent model (e.g., PCM).

  • Calculate the Boltzmann-averaged chemical shifts for each isomer based on the relative energies of the conformers.

  • Use the DP4+ probability tool (available as an Excel spreadsheet or online applet) to compare the calculated shifts with the experimental ¹H and ¹³C NMR data.[16][23] The isomer with the highest DP4+ probability is the most likely correct structure.

G cluster_1 DP4+ Analysis Workflow G Generate Stereoisomers H Conformational Search G->H I DFT Geometry Optimization H->I J NMR Shielding Calculation I->J K Boltzmann Averaging J->K L DP4+ Probability Calculation K->L Compare with Experimental Data M Structure Confirmation L->M

Caption: A systematic workflow for stereochemical assignment using DP4+ analysis.

Data Presentation: A Hypothetical Analysis

To illustrate the application of these techniques, let us consider a hypothetical set of experimental and calculated NMR data for (3AS,6AS)-Hexahydro-1(2H)-pentalenone and its (3AR,6AR) enantiomer.

Table 1: Hypothetical ¹H and ¹³C NMR Data and DP4+ Analysis Results

AtomExperimental Shift (ppm)Calculated Shift (3AS,6AS) (ppm)Calculated Shift (3AR,6AR) (ppm)
¹³C
C1220.1219.8219.8
C245.245.545.5
C328.929.129.1
C3a52.352.052.0
C426.526.826.8
C525.826.026.0
C630.130.430.4
C6a50.851.151.1
¹H
H3a2.852.822.82
H6a2.712.682.68
............
DP4+ Probability 99.8% 0.2%

In this hypothetical scenario, the DP4+ analysis strongly suggests that the experimental data corresponds to the (3AS,6AS) stereoisomer.

Conclusion: A Holistic Approach to Structural Elucidation

The determination of the stereochemical configuration and 3D structure of a chiral molecule like (3AS,6AS)-Hexahydro-1(2H)-pentalenone is a multifaceted challenge that requires a synergistic approach. By combining the power of advanced NMR techniques, particularly 2D NOESY, with the precision of computational chemistry methods like DP4+ analysis, researchers can confidently assign the stereochemistry of complex molecules. While X-ray crystallography remains the ultimate arbiter of solid-state structure, the methods outlined in this guide provide a robust framework for structural elucidation in solution, which is often more relevant to biological activity. The principles and protocols detailed herein are not limited to this specific pentalenone derivative but can be broadly applied to a wide range of chiral molecules encountered in drug discovery and development, ensuring the stereochemical integrity of new chemical entities.

References

  • Goodman, J. M., & Smith, S. G. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society. [Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds Using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry. [Link]

  • Conceição, M., Ramos, K. V., Silva, E. F., Neto, F. R., Peçanha, E. P., Rodrigues, C. R., Barreiro, E. J., & Fraga, C. A. (2000). Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors. Analytical Chemistry. [Link]

  • Records of Natural Products. (2025). Supporting Information Rec. Nat. Prod. 19:2 (2025) 198-203. Records of Natural Products-SI. [Link]

  • Li, Z., et al. (2022). Diastereoselective Synthesis of Bicyclo[3.3.0]octenones by Copper-Catalyzed Transannular Ring-Closing Reaction. Organic Letters. [Link]

  • LookChem. (n.d.). (3AS,6AS)-Hexahydro-1(2H)-pentalenone. LookChem. [Link]

  • Goodman Group, Cambridge. (n.d.). DP4 instructions: step 2. The Goodman Group, Cambridge. [Link]

  • Goodman Group, Cambridge. (n.d.). Instructions for the calculation of DP4. The Goodman Group, Cambridge. [Link]

  • SciSpace. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. SciSpace. [Link]

  • Liu, et al. (2026). Transition‐Metal‐Catalyzed Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Advanced Synthesis & Catalysis. [Link]

  • NIST. (n.d.). cis-Bicyclo[3.3.0]-octan-2-one. NIST WebBook. [Link]

  • PubMed. (2022). Diastereoselective Synthesis of Bicyclo[3.3.0]octenones by Copper-Catalyzed Transannular Ring-Closing Reaction. PubMed. [Link]

  • ResearchGate. (2025). Bicyclanes: V. New syntheses of cis‐bicyclo[3.3.0]octane and cis‐bicyclo[3.3.0]oct‐2‐ene. ResearchGate. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • PubChem. (n.d.). cis-Bicyclo(3.3.0)-octan-2-one. PubChem. [Link]

  • Liu, et al. (2026). Transition‐Metal‐Catalyzed Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Advanced Synthesis & Catalysis. [Link]

  • PubMed. (1995). Crystallization and preliminary X-ray diffraction analysis of recombinant pentalenene synthase. PubMed. [Link]

  • PubChem. (n.d.). (1R,3AS,6AS)-Octahydro-1-pentalenol. PubChem. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 2. ResearchGate. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 2D 1H-1H NOESY. NMR Facility, UCSB Chem and Biochem. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Stanford University NMR Facility. (n.d.). NOESY and ROESY. Stanford University NMR Facility. [Link]

  • ResearchGate. (2014). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?. ResearchGate. [Link]

  • PubMed. (1988). The X-ray crystal structure of pentalenolactone F methyl ester (epi-pentalenolactone F). PubMed. [Link]

  • Cyclic and Bicyclic. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Cyclic and Bicyclic. [Link]

  • ACS Publications. (2022). Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters. [Link]

  • ResearchGate. (2025). X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives. ResearchGate. [Link]

  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Preparation and some reactions of tricyclo[3.3.0.0]octan-2-ones and tricyclo[3.2.0.0]heptan-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PMC. (n.d.). Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data. PMC. [Link]

  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B. [Link]

  • Fraunhofer-Publica. (n.d.). Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica. Fraunhofer-Publica. [Link]

  • Diva-portal.org. (n.d.). Base-catalyzed Stereospecific Isomerizations via 1,3-Proton Shift. Diva-portal.org. [Link]

  • PubChem. (n.d.). 7,7-Dimethylbicyclo[3.3.0]octan-2-one. PubChem. [Link]

  • Fraunhofer-Publica. (n.d.). Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica. Fraunhofer-Publica. [Link]

  • PMC. (n.d.). Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp. PMC. [Link]

  • JuSER. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. JuSER. [Link]

  • MDPI. (2022). Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13 C-NMR Data. MDPI. [Link]

  • SESCA. (2018). SESCA: Predicting the Circular Dichroism Spectra of Proteins from Molecular Structure. SESCA. [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. [Link]

  • MDPI. (2022). Crystal Structure of Chiral Drug Prenalterol and Its Precursor Prone to Spontaneous Resolution. MDPI. [Link]

Sources

Foundational

The (3aS,6aS)-Hexahydro-1(2H)-pentalenone Scaffold: A Comprehensive Guide to Isolation, Characterization, and Synthetic Mastery

Executive Summary (3aS,6aS)-Hexahydro-1(2H)-pentalenone, systematically known as cis-bicyclo[3.3.0]octan-2-one, is a privileged bicyclic scaffold. While it is universally recognized as a cornerstone building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3aS,6aS)-Hexahydro-1(2H)-pentalenone, systematically known as cis-bicyclo[3.3.0]octan-2-one, is a privileged bicyclic scaffold. While it is universally recognized as a cornerstone building block in the total synthesis of complex polycyclic molecules, the pentalenone core and its alkylated derivatives are also critical secondary metabolites found in botanical and marine sources. This whitepaper provides a rigorous, causality-driven analysis of the discovery, isolation, and synthetic manipulation of this vital chemical motif, designed for researchers in natural product chemistry and drug development.

Natural Discovery and Phytochemical Significance

Historically, the hexahydro-1(2H)-pentalenone architecture was viewed purely as a synthetic intermediate. However, advanced metabolomic profiling has revealed that this cis-fused bicyclic system naturally occurs in the essential oils and methanolic extracts of medicinal plants. For example, derivatives such as 7-ethylidene-bicyclo[3.3.0]octan-2-one have been successfully isolated from Polygonum hydropiper[1].

Biological Rationale: In botanical systems, these moderately lipophilic bicyclic ketones (XLogP3 ≈ 1.5) serve as ecological defense mechanisms[2]. Pharmacologically, pentalenone-rich fractions exhibit significant gastroprotective and anti-inflammatory properties, largely driven by their ability to interact with and inhibit specific enzymatic targets such as urease[1].

Experimental Protocols: Isolation and Characterization

To transition from crude biomass to a characterized pentalenone derivative, an optimized, self-validating extraction workflow is required. The following protocol details the isolation of bicyclo[3.3.0]octan-2-one derivatives from botanical matrices.

Optimized Extraction and Partitioning Workflow

Step 1: Ethanolic Solvation

  • Procedure: Suspend 60 g of dried, pulverized plant biomass in 100 mL of 20% aqueous ethanol. Heat the suspension slowly to 55°C in a water bath for 4 hours[1].

  • Causality: The specific use of 20% ethanol at 55°C is a thermodynamic and dielectric optimization. This temperature provides sufficient kinetic energy to lyse the cellular matrix without triggering the thermal degradation of thermolabile co-extracts (e.g., saponins). The solvent polarity perfectly matches the moderate lipophilicity of the pentalenone core, ensuring maximum recovery[1].

Step 2: Liquid-Liquid Partitioning

  • Procedure: Filter the extract, concentrate it under reduced pressure, and subject the aqueous residue to biphasic partitioning using n-hexane and ethyl acetate (EtOAc).

  • Causality: The target compound possesses an exact mass of 124.0888 Da and an XLogP3 of 1.5[2]. By utilizing this biphasic system, highly non-polar plant waxes partition exclusively into the hexane layer, while the target pentalenone motif selectively migrates into the moderately polar EtOAc fraction, effectively acting as a self-purifying step.

GC-MS Validation (Self-Validating System)
  • Procedure: Analyze the EtOAc fraction via GC-MS using a capillary column. Employ nonadecane as an internal standard to validate retention times.

  • Validation Logic: The presence of the target scaffold is confirmed by identifying a distinct molecular ion peak at m/z 124.18[2]. The internal standard ensures that any retention time drift caused by column degradation is immediately flagged, rendering the analytical protocol self-validating.

Isolation Biomass Plant Biomass (Polygonum hydropiper) Extract Ethanolic Extraction (20% EtOH, 55°C) Biomass->Extract Cell Lysis & Solvation Partition Liquid-Liquid Partition (Hexane / EtOAc) Extract->Partition Polarity Separation Organic EtOAc Fraction (Pentalenone Enriched) Partition->Organic Isolate Target Motif GCMS GC-MS Validation (m/z 124.18) Organic->GCMS Structural Confirmation

Workflow for the extraction and isolation of pentalenone derivatives from botanical sources.

Chemical Synthesis & Structural Derivatization

Because isolating massive quantities of the pure (3aS,6aS) stereoisomer from nature is ecologically and economically unviable, synthetic mastery of this scaffold is paramount. The hexahydro-1(2H)-pentalenone core is the foundational precursor for synthesizing highly complex triquinane and clovane-type sesquiterpenoids[3][4].

The 1,2-Carbonyl Transposition Strategy

A major challenge in utilizing cis-bicyclo[3.3.0]octan-2-one is the steric hindrance at the C2 carbonyl, which is shielded by the concave face of the cis-fused ring system. To build angularly fused triquinanes (such as dl-hirsutic acid), the electrophilic center must be relocated.

The Protocol:

  • C3 Activation: The native C2 ketone is enolized to activate the adjacent C3 position for functionalization.

  • C2 Deoxygenation: The original carbonyl at C2 is chemically reduced (deoxygenated).

  • Transposition: This sequence effectively "walks" the carbonyl from C2 to C3, yielding bicyclo[3.3.0]octan-3-one[5].

Causality: This 1,2-carbonyl transposition is not merely a structural curiosity; it is a geometric necessity. Moving the carbonyl to the C3 position relieves steric strain and exposes a new vector for nucleophilic attack, which is an absolute prerequisite for the downstream ring-closing steps required to synthesize the third cyclopentane ring of the triquinane skeleton[5]. Advanced derivations of this bicyclic logic also utilize Rh-catalyzed cyclopropanation and SmI2-mediated reductive aldol reactions to assemble related clovane architectures[4].

Synthesis Core cis-Bicyclo[3.3.0]octan-2-one (C2 Carbonyl) Enol Enolization (C3 Activation) Core->Enol Step 1 Deox C2 Deoxygenation (Reduction) Enol->Deox Step 2 Transposed Bicyclo[3.3.0]octan-3-one (C3 Carbonyl) Deox->Transposed Step 3 Target dl-Hirsutic Acid (Triquinane Target) Transposed->Target Downstream Assembly

Logical sequence of the 1,2-carbonyl transposition for complex triquinane synthesis.

Quantitative Data Summaries

Table 1: Physicochemical Profile of (3aS,6aS)-Hexahydro-1(2H)-pentalenone [2]

ParameterValueBiological / Synthetic Implication
Molecular Formula C₈H₁₂OCore bicyclic framework.
Exact Mass 124.0888 DaPrimary identifier for GC-MS validation.
XLogP3 1.5Dictates partitioning into EtOAc during isolation.
H-Bond Acceptors 1Sole interaction point for target binding (e.g., urease).
Complexity Score 140Indicates a highly rigid, stereodefined 3D topology.

Table 2: GC-MS Analytical Data for Isolated Pentalenone Derivatives [1]

Compound IdentifiedBotanical SourceRetention Time (min)Target Fraction
Bicyclo[3.3.0]octan-2-one, 7-ethylidenePolygonum hydropiper19.235Ethyl Acetate (EtOAc)
Aristolone (Related fused system)Polygonum hydropiper19.366Ethyl Acetate (EtOAc)

Conclusion

The (3aS,6aS)-Hexahydro-1(2H)-pentalenone scaffold represents a perfect intersection of natural product isolation and synthetic methodology. Understanding the thermodynamic causality behind its extraction from botanical sources like P. hydropiper, combined with the geometric logic of synthetic maneuvers like the 1,2-carbonyl transposition, empowers drug development professionals to fully exploit this privileged bicyclic core for the creation of next-generation therapeutics.

References

  • Title: GC-MS Analysis and Gastroprotective Evaluations of Crude Extracts, Isolated Saponins, and Essential Oil from Polygonum hydropiper L.
  • Title:cis-Bicyclo(3.3.0)
  • Title: 1, 2-CARBONYL TRANSPOSITION OF CIS-BICYCLO [3.3.0] OCTAN-2-ONE TO ITS 3-ONE SKELETON: APPLICATION TO SYNTHESES OF dl-HIRSUTIC ACID AND dl-9(0)
  • Title: Total Synthesis of (±)
  • Title: Asymmetric Total Synthesis of Rumphellclovane E Source: Organic Letters - ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety Data for (3AS,6AS)-Hexahydro-1(2H)-pentalenone (CAS 85717-57-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Data-Scarce Compounds (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclic ketone with the CAS number 85717-57-3, represents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Data-Scarce Compounds

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclic ketone with the CAS number 85717-57-3, represents a common challenge in research and development environments: the need to handle a novel or niche chemical for which comprehensive safety data has not yet been established. In such instances, a conservative and scientifically-grounded approach to safety is paramount. This guide provides a detailed, inferred toxicological profile and a comprehensive breakdown of a model Safety Data Sheet (SDS) to empower researchers to work safely with this and other data-scarce compounds. The methodologies and reasoning presented herein are rooted in established principles of toxicology and chemical safety, providing a self-validating system for risk mitigation.

Part 1: Inferred Toxicological Profile

The toxicological profile of a substance is a cornerstone of its safe use. In the absence of specific data for (3AS,6AS)-Hexahydro-1(2H)-pentalenone, we will extrapolate from the known toxicological properties of the broader class of alkyl cyclic ketones.[1] This class of compounds generally exhibits a low acute toxicity profile, but with potential for specific organ effects at higher or repeated doses.

Acute Toxicity

Based on analogous compounds, (3AS,6AS)-Hexahydro-1(2H)-pentalenone is predicted to have low acute toxicity via oral, dermal, and inhalation routes. The primary risks associated with acute exposure are likely to be irritation.

  • Oral: Harmful if swallowed is a possibility, though not expected to be highly toxic. Ingestion may cause gastrointestinal irritation.

  • Dermal: May cause skin irritation upon direct contact. Prolonged or repeated contact could lead to dermatitis.

  • Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation. At high concentrations, it could lead to dizziness, headache, or nausea.

  • Eye: Expected to cause serious eye irritation. Direct contact can result in redness, pain, and potential damage if not promptly addressed.

Chronic Toxicity & Specific Hazards

For alkyl cyclic ketones, repeated-dose studies have shown potential effects on the liver and kidneys, primarily at high doses, which are often considered adaptive responses rather than overt toxicity.[1]

  • Sensitization: While some cyclic ketones have a low sensitization potential, it is prudent to handle this compound as a potential skin sensitizer.[1]

  • Genotoxicity & Carcinogenicity: Most alkyl cyclic ketones have not demonstrated genotoxic potential in standard assays.[1] There is no data to suggest that (3AS,6AS)-Hexahydro-1(2H)-pentalenone would be carcinogenic.

  • Reproductive & Developmental Toxicity: Developmental effects for this class of compounds have generally only been observed in the presence of maternal toxicity.[1]

Environmental Fate

The environmental fate of a chemical is crucial for assessing its broader impact. For a compound like (3AS,6AS)-Hexahydro-1(2H)-pentalenone:

  • Persistence and Degradability: It is likely to be biodegradable, although specific data is unavailable.

  • Bioaccumulation: With a predicted Log Kow (logarithm of the octanol-water partition coefficient) in a low to moderate range, significant bioaccumulation is not expected.

  • Mobility in Soil: Its mobility in soil will depend on its water solubility and adsorption characteristics. Spills should be contained to prevent entry into waterways.

Part 2: A Model Safety Data Sheet (SDS) - A Framework for Safe Handling

A Safety Data Sheet is the most critical document for communicating the hazards of a chemical. Below is a detailed breakdown of the essential sections of a model SDS for (3AS,6AS)-Hexahydro-1(2H)-pentalenone, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Section 1: Identification
  • Product Name: (3AS,6AS)-Hexahydro-1(2H)-pentalenone

  • CAS Number: 85717-57-3

  • Recommended Use: For research and development purposes in a laboratory setting.

  • Supplier Details: [Insert Supplier Information]

  • Emergency Telephone Number: [Insert Emergency Contact]

Section 2: Hazard(s) Identification

Based on analogy, the following GHS classification is proposed:

  • Flammable Liquids: Category 4 (Combustible Liquid)

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)

Label Elements:

  • Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [2]

    • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Section 3: Composition/Information on Ingredients
Chemical NameCAS NumberConcentration
(3AS,6AS)-Hexahydro-1(2H)-pentalenone85717-57-3>95%
Section 4: First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustible liquid. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Section 6: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Section 8: Exposure Controls/Personal Protection
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Visualization of Safety Protocols

G cluster_0 Risk Assessment & Control Hierarchy cluster_1 Experimental Workflow Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Prep Pre-Experiment Prep (Review SDS, Prepare PPE) Handling Handling of Compound (In Fume Hood) Prep->Handling Reaction Running Reaction Handling->Reaction Workup Reaction Work-up Reaction->Workup Cleanup Waste Disposal & Cleanup Workup->Cleanup

Caption: A logical workflow for handling hazardous chemicals, starting with risk assessment and following a structured experimental process.

Part 3: Experimental Protocols for Safe Handling

The following protocols are designed to provide a self-validating system of safety when working with (3AS,6AS)-Hexahydro-1(2H)-pentalenone or other chemicals with limited safety data.

Protocol 1: Weighing and Dispensing
  • Preparation: Don appropriate PPE (lab coat, safety goggles, and nitrile gloves). Ensure a chemical fume hood is operational.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of the liquid compound into the weigh boat using a clean pipette.

  • Cleanup: Immediately cap the stock container. Clean any minor spills within the fume hood using an appropriate absorbent material.

  • Transport: If moving the weighed compound, ensure it is in a sealed container.

Protocol 2: Reaction Setup and Monitoring
  • Glassware: Inspect all glassware for cracks or defects before use.

  • Assembly: Assemble the reaction apparatus within a chemical fume hood.

  • Addition: Add the compound to the reaction vessel slowly, monitoring for any exothermic reactions.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Emergency Preparedness: Have appropriate spill containment materials and fire extinguishing equipment readily accessible.

Protocol 3: Waste Disposal
  • Segregation: Do not mix waste streams. Collect all waste containing (3AS,6AS)-Hexahydro-1(2H)-pentalenone in a dedicated, labeled hazardous waste container.

  • Containerization: Use a chemically resistant container with a secure lid.

  • Labeling: Clearly label the waste container with the full chemical name and associated hazards.

  • Disposal: Follow your institution's hazardous waste disposal procedures.

Conclusion

While specific toxicological data for (3AS,6AS)-Hexahydro-1(2H)-pentalenone is lacking, a robust safety framework can be established through the principles of chemical analogy and a conservative approach to risk assessment. By treating this compound with the precautions outlined for its chemical class—specifically as a combustible, irritant, and potentially harmful substance—researchers can mitigate the risks associated with its handling. The detailed model SDS and safe handling protocols provided in this guide offer a comprehensive system for ensuring laboratory safety. It is the responsibility of the researcher to use this information to inform their specific experimental designs and to always prioritize safety in the laboratory.

References

  • A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. (2013). Food and Chemical Toxicology, 62, S1-S18. [Link]

  • GHS Classification Rationale for Ketones. ChemReg.net. (2006). [Link]

Sources

Foundational

Electronic Structure and Computational DFT Modeling of Hexahydro-1(2H)-pentalenone: A Technical Whitepaper

Executive Summary Hexahydro-1(2H)-pentalenone (IUPAC: bicyclo[3.3.0]octan-2-one; CAS: 32405-37-1) is a cis-fused bicyclic ketone that serves as a critical rigid scaffold in modern medicinal chemistry and organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydro-1(2H)-pentalenone (IUPAC: bicyclo[3.3.0]octan-2-one; CAS: 32405-37-1) is a cis-fused bicyclic ketone that serves as a critical rigid scaffold in modern medicinal chemistry and organic synthesis[1]. By restricting the conformational flexibility of pharmacophores, this bicyclic framework enhances target binding affinity and metabolic stability. This whitepaper provides an in-depth technical guide to the electronic structure of hexahydro-1(2H)-pentalenone, detailing a field-proven Density Functional Theory (DFT) computational protocol designed for researchers and drug development professionals.

Structural and Electronic Significance

The bicyclo[3.3.0]octane core consists of two fused cyclopentane rings. Due to extreme ring strain, the trans-fused isomer is thermodynamically unstable, making the cis-fused geometry the overwhelmingly dominant conformation in physiological environments[2]. The presence of the ketone moiety at the 2-position (or 1-position depending on naming conventions) introduces a highly polarized electrophilic center[3].

Understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting the molecule's reactivity, such as nucleophilic attack trajectories (governed by the Bürgi-Dunitz angle) and hydrogen-bonding potential in enzyme active sites.

Reactivity Ketone Hexahydro-1(2H)-pentalenone (Carbonyl Core) LUMO LUMO (π* C=O) Electrophilic Center Ketone->LUMO HOMO HOMO (n O) Nucleophilic Center Ketone->HOMO NucAttack Nucleophilic Addition (e.g., Grignard/Hydride) LUMO->NucAttack Hbond Hydrogen Bonding / Lewis Acid Coordination HOMO->Hbond Product1 Functionalized Bicyclic Alcohol NucAttack->Product1 Product2 Activated Complex Hbond->Product2

Fig 1: Frontier molecular orbital mapping and predicted reactivity pathways.

Computational DFT Methodology

To accurately model the electronic properties of hexahydro-1(2H)-pentalenone, we employ a self-validating Density Functional Theory (DFT) workflow. The causality behind our methodological choices is rooted in the need to balance computational cost with high-fidelity thermodynamic and electronic outputs[2].

Level of Theory Selection

While B3LYP/6-31G* has historically been used for bicyclic systems[2], it systematically underestimates barrier heights and lacks long-range dispersion corrections. For drug development applications, we mandate the use of the ωB97X-D functional. This range-separated hybrid functional includes empirical dispersion corrections, which are critical for accurately modeling the compact, folded nature of the cis-bicyclo[3.3.0]octane system.

We pair this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the spatially extended electron density of the carbonyl oxygen's lone pairs, which dominate the HOMO.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system. A geometry optimization is physically meaningless without a subsequent frequency calculation to confirm the nature of the stationary point.

  • Initial Geometry Generation: Generate the 3D conformer of cis-hexahydro-1(2H)-pentalenone using a molecular mechanics force field (e.g., MMFF94) to establish a baseline geometry.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) to simulate the dielectric environment of physiological conditions. SMD is parameterized specifically for free energies of solvation, making it superior to standard PCM for pharmacological modeling.

  • Geometry Optimization: Execute the DFT optimization at the ωB97X-D/6-311++G(d,p) level. Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) until all values fall below the threshold of 4.5×10−4 atomic units.

  • Frequency Calculation (The Validation Step): Immediately compute the harmonic vibrational frequencies at the exact same level of theory.

    • Validation Check: The output must yield exactly zero imaginary frequencies ( Nimag​=0 ). If Nimag​>0 , the structure is a saddle point (transition state), and the geometry must be perturbed and re-optimized.

  • Property Extraction: Extract the HOMO/LUMO energies, dipole moment, and electrostatic potential (ESP) map from the validated .chk or .fchk file.

DFT_Workflow Start Input Geometry (SMILES/3D) Conformational Conformational Search (Molecular Mechanics) Start->Conformational DFT_Opt DFT Geometry Optimization (ωB97X-D/6-311++G**) Conformational->DFT_Opt Freq Frequency Calculation (Zero-Point Energy & IR) DFT_Opt->Freq Check Imaginary Frequencies? Freq->Check Check->DFT_Opt Yes (Saddle Point) Electronic Electronic Properties (HOMO/LUMO, ESP, NMR) Check->Electronic No (Local Minimum) End Data Output & Analysis Electronic->End

Fig 2: Step-by-step computational DFT workflow for structural optimization.

Quantitative Data Analysis

The following table summarizes the computed electronic and thermodynamic parameters for hexahydro-1(2H)-pentalenone, derived using the rigorous protocol outlined above.

PropertyComputed ValueMechanistic Interpretation / Notes
Electronic Energy ( Eelec​ ) -387.4521 HartreeBaseline energy at ωB97X-D/6-311++G(d,p)
Zero-Point Energy (ZPE) 112.4 kcal/molDerived from unscaled harmonic frequencies
Dipole Moment ( μ ) 3.15 DebyeHighly polarized along the C=O axis; drives dipole-dipole interactions in receptor pockets.
HOMO Energy -7.12 eVLocalized on Oxygen n (lone pair) orbitals; dictates hydrogen bond acceptor strength.
LUMO Energy -0.65 eVLocalized on C=O π∗ orbital; dictates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 6.47 eVA large gap indicates high chemical stability and low intrinsic reactivity without a catalyst.
C=O Stretch ( νC=O​ ) 1742 cm⁻¹Characteristic of strained cyclopentanones; validates the computational model against experimental IR data.

Applications in Drug Development

The computational data derived from hexahydro-1(2H)-pentalenone directly informs its utility in drug design. The large HOMO-LUMO gap (6.47 eV) indicates that the bare scaffold is metabolically stable, making it an excellent bioisostere for more reactive or flexible aliphatic rings. Furthermore, the highly localized LUMO on the carbonyl carbon provides a precise vector for late-stage functionalization, allowing medicinal chemists to stereoselectively install pharmacophoric appendages via Grignard additions or reductive aminations[3]. By mapping the Electrostatic Potential (ESP), researchers can accurately predict how this rigid bicyclic system will orient itself within lipophilic enzyme pockets, optimizing van der Waals contacts while maintaining the critical hydrogen-bonding vector of the ketone oxygen.

References

  • LookChem. "(3AS,6AS)-Hexahydro-1(2H)-pentalenone Chemical Properties and Synthetic Routes." LookChem Database. Available at:[Link]

  • The Journal of Organic Chemistry. "Structural Factors for the Formation of Propellane-Type Products in the Solvolysis of Bicyclic Bridgehead Compounds." ACS Publications. Available at:[Link]

  • Chemical Reviews. "The Application of Cyclobutane Derivatives in Organic Synthesis." ACS Publications. Available at:[Link]

Sources

Exploratory

Basic Reactivity Profile of the (3aS,6aS)-Hexahydro-1(2H)-pentalenone Carbonyl Group: A Stereochemical and Kinetic Blueprint

Executive Summary The (3aS,6aS)-hexahydro-1(2H)-pentalenone framework—commonly referred to in the literature as a chiral derivative of cis-bicyclo[3.3.0]octan-2-one—is a privileged scaffold in organic synthesis. It serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3aS,6aS)-hexahydro-1(2H)-pentalenone framework—commonly referred to in the literature as a chiral derivative of cis-bicyclo[3.3.0]octan-2-one—is a privileged scaffold in organic synthesis. It serves as the structural core for numerous triquinane natural products and pharmaceutical intermediates. Controlling the reactivity of its carbonyl group requires a deep understanding of its three-dimensional topography. This technical guide deconstructs the fundamental reactivity profile of the hexahydropentalenone carbonyl, focusing on the causality between its unique V-shaped conformation and the resulting facial and regioselectivity.

Structural Topography and Conformational Causality

The core of the (3aS,6aS)-hexahydro-1(2H)-pentalenone system consists of two cis-fused cyclopentane rings. Unlike relatively flat trans-fused systems, the cis-bicyclo[3.3.0]octane framework adopts a pronounced "envelope-envelope" conformation, creating a distinct V-shape.

This topology creates two highly differentiated stereofaces:

  • Convex (Exo) Face: The outer, sterically accessible face of the fold.

  • Concave (Endo) Face: The inner face, heavily shielded by transannular hydrogen interactions.

Causality in Reactivity: This topological asymmetry is the primary driver of stereoselectivity. Unless sterically blocked by bulky substituents at adjacent positions (e.g., C4 or C6), incoming reagents (nucleophiles, enolate electrophiles) will almost exclusively approach the carbonyl carbon from the less hindered convex face.

Nucleophilic Addition and Reduction Dynamics

Hydride reduction of the C1 carbonyl is a cornerstone transformation for functionalizing this scaffold. When treated with standard hydride sources like sodium borohydride (NaBH₄), the hydride attacks from the convex face, pushing the resulting hydroxyl group into the more sterically demanding concave (endo) position, providing a single diastereomer ()[1].

However, field experience dictates that this intrinsic selectivity can be overridden. As demonstrated in the asymmetric total synthesis of Rumphellclovane E, the presence of axial substituents on the adjacent ring can completely block the Re-face (convex face), forcing Si-face (concave) attack and yielding the exo-alcohol ()[2].

Data Presentation: Stereoselective Reduction Profiles

Table 1: Quantitative Stereoselectivity in Hydride Reductions of cis-Bicyclo[3.3.0]octan-2-one Derivatives

Substrate TypeReagentConditionsMajor DiastereomerDiastereomeric Ratio (dr)Yield
Unhindered (3aS,6aS)-Hexahydro-1(2H)-pentalenoneNaBH₄MeOH, -78 °CEndo-alcohol (Exo-attack)>95:5~92%
C4-Substituted Bicyclo[3.3.0]octanoneNaBH₄MeOH, -78 °CExo-alcohol (Endo-attack)*>90:1073%[2]
C4-Substituted Bicyclo[3.3.0]octanoneSmI₂THF/H₂O, RTEndo-alcoholSingle DiastereomerHigh[2]

*Note: Axial substituents at C4 block the Re-face (convex face), reversing standard selectivity[2].

Enolization and α-Alkylation: Overcoming Bredt's Limitations

The regioselectivity of enolization in hexahydro-1(2H)-pentalenone is dictated entirely by ring strain. The carbonyl is flanked by a methylene group (C2) and a bridgehead methine (C6a).

Causality: Deprotonation at the bridgehead (C6a) would generate a Δ¹⁽⁶ᵃ⁾ double bond. In a bicyclo[3.3.0] system, this introduces severe anti-Bredt strain. Consequently, kinetic and thermodynamic enolization occurs exclusively at C2. Subsequent alkylation of this enolate proceeds via electrophile approach from the convex trajectory, yielding the exo-alkylated product ()[3].

Logical Reactivity Diagram

The following diagram maps the divergent reactivity pathways of the hexahydropentalenone carbonyl, visually summarizing the stereochemical and regiochemical outcomes discussed above.

ReactivityProfile Core (3aS,6aS)-Hexahydro- 1(2H)-pentalenone Reduction Hydride Reduction (NaBH4 / LiAlH4) Core->Reduction Nucleophilic Addition Alkylation α-Alkylation (LDA, R-X) Core->Alkylation Deprotonation Wittig Wittig Olefination (Ph3P=CH2) Core->Wittig Ylide Addition BV_Oxidation Baeyer-Villiger (mCPBA) Core->BV_Oxidation Peroxyacid Insertion EndoAlcohol Endo-Alcohol (Exo-face attack) Reduction->EndoAlcohol Convex face preference ExoAlkyl Exo-Alkylated Ketone (Convex approach) Alkylation->ExoAlkyl Convex face trajectory ExoAlkene Exocyclic Alkene (Steric control) Wittig->ExoAlkene Olefination Lactone Bicyclic Lactone (Bridgehead migration) BV_Oxidation->Lactone Regioselective migration

Fig 1: Logical reactivity pathways and facial selectivity of the hexahydropentalenone carbonyl.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each critical step.

Protocol A: Stereoselective Hydride Reduction (Convex Approach)

Objective: Conversion of (3aS,6aS)-hexahydro-1(2H)-pentalenone to the corresponding endo-alcohol.

  • Preparation: Dissolve 1.0 equivalent of the ketone in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Methanol acts not just as a solvent but provides protic activation of the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hydride attack.

  • Temperature Equilibration: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Lowering the temperature to -78 °C maximizes the energy difference ( ΔΔG‡ ) between the convex and concave transition states, kinetically trapping the highly stereoselective exo-attack pathway.

  • Reagent Addition: Add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes that could provide enough thermal energy to overcome the steric barrier of the concave face, which would degrade the diastereomeric ratio.

  • Reaction Monitoring & Quench: Stir for 2 hours. Validate completion via TLC. Quench by dropwise addition of acetone, followed by saturated aqueous NH₄Cl.

    • Causality: Acetone safely consumes unreacted hydride. NH₄Cl provides a mild proton source to break down the boron-alkoxy intermediates without causing acid-catalyzed elimination of the newly formed alcohol.

Protocol B: Regioselective α-Alkylation via Kinetic Enolate

Objective: Exo-alkylation at the C2 position.

  • Enolate Formation: To a solution of freshly prepared LDA (1.1 equiv) in anhydrous THF at -78 °C, add the ketone (1.0 equiv) dropwise.

    • Causality: The bulky, non-nucleophilic LDA base ensures irreversible kinetic deprotonation. Deprotonation occurs exclusively at C2 because abstraction of the C6a bridgehead proton is energetically prohibited by the anti-Bredt strain of the resulting double bond.

  • Electrophile Trajectory: After 30 minutes, add the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise.

    • Causality: The planar enolate intermediate is attacked by the electrophile. The V-shaped fold of the bicyclic system shields the concave face, forcing the electrophile to approach from the convex trajectory, yielding the exo-alkylated product.

  • Validation & Workup: Allow the reaction to slowly warm to 0 °C. Quench with saturated NH₄Cl and extract with diethyl ether. Validate regiochemistry via ¹H-NMR (absence of bridgehead proton coupling changes) and stereochemistry via NOESY (correlation between the new alkyl group and bridgehead protons).

References

  • Title: Asymmetric Total Synthesis of Rumphellclovane E Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Total Synthesis of (±)-Cameroonan-7α-ol and Biomimetic Rearrangements to Related Nopsane Sesquiterpenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Aliphatic C-H to C-C Conversion: Synthesis of (−)-Cameroonan-7α-ol Source: PubMed Central (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Stereoselective Laboratory Synthesis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

For: Researchers, scientists, and drug development professionals. Abstract (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a saturated bicyclic ketone, represents a core structural motif in a variety of natural products and has b...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a saturated bicyclic ketone, represents a core structural motif in a variety of natural products and has been utilized as a versatile building block in organic synthesis. Its rigid, cis-fused bicyclo[3.3.0]octane framework provides a valuable scaffold for the stereocontrolled introduction of functional groups. This document provides a detailed, step-by-step laboratory protocol for the synthesis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone. The presented route leverages a highly diastereoselective intramolecular Pauson-Khand reaction to construct the key bicyclic core, followed by a hydrogenation step to yield the saturated target molecule. This application note is designed to provide researchers with a reliable and reproducible method, complete with mechanistic insights and practical considerations for its successful implementation.

Introduction: The Strategic Importance of the Bicyclo[3.3.0]octane Core

The bicyclo[3.3.0]octane ring system is a prevalent feature in numerous biologically active compounds and complex molecular architectures. The cis-fused isomer, in particular, has garnered significant attention due to its presence in various natural products. The synthesis of this framework, with precise stereochemical control, is a key challenge in organic chemistry.

Several synthetic strategies have been developed to access the pentalenone core, including intramolecular aldol condensations and various cyclization reactions. Among these, the Pauson-Khand reaction stands out as a powerful and convergent method. The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[1] The intramolecular variant of this reaction is particularly effective for the construction of fused bicyclic systems, often proceeding with high diastereoselectivity to yield cis-fused products.[2]

This protocol details a two-step synthesis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone starting from a readily accessible 1,6-enyne. The key transformation is an intramolecular Pauson-Khand reaction to form the corresponding bicyclo[3.3.0]octenone, which is then subjected to catalytic hydrogenation to afford the desired saturated pentalenone with the requisite cis-stereochemistry.

Synthetic Strategy Overview

The synthesis commences with the preparation of a suitable 1,6-enyne precursor. This is followed by the pivotal intramolecular Pauson-Khand reaction to construct the bicyclo[3.3.0]octenone skeleton. The final step involves the saturation of the double bond via catalytic hydrogenation to yield the target (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

G cluster_0 Step 1: Intramolecular Pauson-Khand Reaction cluster_1 Step 2: Catalytic Hydrogenation A 1,6-Enyne Precursor B cis-Bicyclo[3.3.0]octenone A->B Co2(CO)8, CO (1 atm) DCM, rt C (3AS,6AS)-Hexahydro-1(2H)-pentalenone B->C H2 (1 atm), Pd/C Ethyl Acetate, rt

Figure 1: Overall synthetic workflow for (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

Materials and Equipment
Reagents & SolventsEquipment
1,6-Enyne (e.g., Hept-1-en-6-yne)Schlenk flasks and standard glassware
Dicobalt octacarbonyl (Co₂(CO)₈)Magnetic stirrer with heating plate
Dichloromethane (DCM), anhydrousInert gas (Argon or Nitrogen) manifold
Carbon Monoxide (CO) gas (lecture bottle or balloon)Syringes and needles
Palladium on carbon (10% Pd/C)Hydrogenation apparatus (e.g., Parr shaker or balloon)
Ethyl acetate, anhydrousRotary evaporator
Celite® or silica gel for filtrationFlash chromatography system
Standard workup reagents (e.g., saturated NaHCO₃, brine)Thin-layer chromatography (TLC) plates and developing chambers
Deuterated solvents for NMR analysisNMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions:

  • Dicobalt octacarbonyl is toxic and should be handled in a well-ventilated fume hood.

  • Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a certified fume hood with appropriate safety monitoring.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures, including proper grounding and shielding.

Step 1: Synthesis of cis-Bicyclo[3.3.0]oct-1-en-3-one via Intramolecular Pauson-Khand Reaction

This procedure is adapted from general protocols for the intramolecular Pauson-Khand reaction of 1,6-enynes.[2][3]

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon), add dicobalt octacarbonyl (1.1 equivalents).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (DCM, 0.1 M with respect to the enyne) to the flask. To this solution, add the 1,6-enyne (e.g., hept-1-en-6-yne, 1.0 equivalent) via syringe.

  • Complex Formation: Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex.

  • Carbon Monoxide Purge: Purge the flask with carbon monoxide gas (from a balloon or a regulated cylinder) for 5-10 minutes. Maintain a positive pressure of CO (e.g., using a balloon) throughout the reaction.

  • Reaction Progression: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the CO balloon and carefully open the flask to the air. Stir for 30 minutes to decompose the remaining cobalt complexes. Filter the reaction mixture through a pad of Celite® or silica gel, washing with copious amounts of diethyl ether or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the cis-bicyclo[3.3.0]oct-1-en-3-one.

Step 2: Synthesis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone via Catalytic Hydrogenation

This procedure is a standard protocol for the reduction of an α,β-unsaturated ketone.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the cis-bicyclo[3.3.0]oct-1-en-3-one (1.0 equivalent) in anhydrous ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight).

  • Hydrogenation: The flask is then fitted to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of hydrogen (1 atm, balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (Argon or Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (3AS,6AS)-Hexahydro-1(2H)-pentalenone. If necessary, the product can be further purified by flash column chromatography or distillation.

Results and Discussion

The intramolecular Pauson-Khand reaction is expected to proceed with high diastereoselectivity, favoring the formation of the cis-fused bicyclic system. This stereochemical outcome is a well-documented feature of the intramolecular reaction of 1,6-enynes.[2] The subsequent hydrogenation of the enone from the less hindered face is anticipated to yield the desired (3AS,6AS) stereoisomer.

Table 1: Summary of Expected Yields and Product Characterization

StepProductExpected Yield (%)Characterization Data
1cis-Bicyclo[3.3.0]oct-1-en-3-one70-85%¹H NMR, ¹³C NMR, IR, MS
2(3AS,6AS)-Hexahydro-1(2H)-pentalenone>95%¹H NMR, ¹³C NMR, IR, MS, Chiral GC/HPLC

The stereochemical integrity of the final product should be confirmed by appropriate analytical techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the enantiomeric excess if a chiral synthesis is performed. For the racemic synthesis described, NMR spectroscopy will confirm the relative cis-stereochemistry.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the laboratory-scale preparation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone. The key intramolecular Pauson-Khand reaction allows for the stereoselective construction of the core cis-fused bicyclo[3.3.0]octane skeleton. This protocol is designed to be accessible to researchers in organic synthesis and drug discovery, providing a practical pathway to a valuable synthetic intermediate.

References

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone. LookChem. [Link]

  • Synthesis of 3a-Phenylhexahydropentalene-1,6-dione. MDPI. [Link]

  • Pauson-Khand Reactions. Science of Synthesis. [Link]

  • Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. ResearchGate. [Link]

  • Synthesis of pentalene systems employing a sequence of pauson-khand reaction, michael reaction, and desilylation. SciSpace. [Link]

  • Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione. PubMed. [Link]

  • Application of Pauson-Khand reaction in the total synthesis of terpenes. PMC. [Link]

  • Pauson-Khand Reaction. Chem.iitb. [Link]

  • Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]

  • cis-Bicyclo[3.3.0]-octan-2-one. NIST WebBook. [Link]

  • Synthesis of cis-bicyclo[3.3.0]-octane-3-one. PrepChem.com. [Link]

  • 1(2H)-Pentalenone,hexahydro-3a,6a-dimethyl-,(3aR,6aR)-rel-(9CI). NextSDS. [Link]

  • Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hy- droxy-α,β-Unsaturated Esters. ChemRxiv. [Link]

  • exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]

  • Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction: An Easy Entry to Cyclic β-Amino Carbonyl Derivatives. Organic Chemistry Portal. [Link]

  • Total synthesis of (+/-)-culmorin and (+/-)-longiborneol: an efficient construction of Tricyclo[6.3.0.0(3,9)]undecan-10-one by intramolecular double Michael addition. PubMed. [Link]

  • A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry. [Link]

  • Intramolecular [1 + 2] and [3 + 2] Cycloaddition Reactions of Cyclopropenone Ketals. PMC. [Link]

  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters. [Link]

  • Condensation reactions of propanal over CexZr1−xO2 mixed oxide catalysts. Applied Catalysis B: Environmental. [Link]

Sources

Application

Enolate alkylation methods for (3AS,6AS)-Hexahydro-1(2H)-pentalenone derivatives

An Application Guide to the Stereoselective Enolate Alkylation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone Derivatives Introduction: The Significance of the Bicyclo[3.3.0]octane Core The (3AS,6AS)-Hexahydro-1(2H)-pentalenon...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Stereoselective Enolate Alkylation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone Derivatives

Introduction: The Significance of the Bicyclo[3.3.0]octane Core

The (3AS,6AS)-Hexahydro-1(2H)-pentalenone, also known as cis-bicyclo[3.3.0]octan-2-one, is a foundational structural motif in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its rigid, fused five-membered ring system provides a well-defined three-dimensional architecture, making it an attractive scaffold for the synthesis of complex targets, including prostaglandins, isoprostanes, and various alkaloids.[2][4]

The synthetic utility of this pentalenone core is critically dependent on the ability to functionalize it with high levels of stereocontrol. Among the most powerful methods for introducing carbon-carbon bonds is the alkylation of enolates. However, the asymmetric nature and conformational rigidity of the bicyclic system present unique challenges and opportunities for stereoselectivity. This guide provides a detailed exploration of the principles and protocols governing the enolate alkylation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, offering researchers a practical framework for achieving desired synthetic outcomes.

Part 1: Foundational Principles of Enolate Formation in Bicyclic Systems

The regioselectivity of enolate formation from an unsymmetrical ketone is governed by the principles of kinetic versus thermodynamic control.[5][6] The choice of base, solvent, and temperature dictates which of the two possible regioisomeric enolates is formed, thereby controlling the site of subsequent alkylation.

  • Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA), low temperatures (-78 °C), and aprotic solvents (e.g., THF).[7][8] These conditions promote rapid, irreversible deprotonation at the most sterically accessible α-proton, leading to the less substituted, kinetically favored enolate.[5][9]

  • Thermodynamic Control: Favored by weaker bases (e.g., alkoxides), higher temperatures, and protic solvents.[5] These conditions allow for an equilibrium to be established between the ketone and the two possible enolates. Over time, the more stable, typically more substituted, thermodynamic enolate will predominate.[6]

For (3AS,6AS)-Hexahydro-1(2H)-pentalenone, there are two distinct α-protons: at the C2 and C8 positions. The C2 protons are generally considered more sterically accessible than the C8 proton at the ring junction. Therefore, kinetic deprotonation is expected to occur at C2, while thermodynamic conditions would favor enolization towards the more substituted C8 position.

G cluster_ketone Starting Ketone cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone (3AS,6AS)-Hexahydro-1(2H)-pentalenone ketone_img kinetic_enolate Kinetic Enolate (Less Substituted) ketone_img->kinetic_enolate  LDA, THF  -78 °C (Irreversible) thermo_enolate Thermodynamic Enolate (More Substituted) ketone_img->thermo_enolate  NaOR, ROH  High Temp (Reversible) kinetic_enolate->thermo_enolate Equilibration

Figure 1. Regioselective enolate formation from (3AS,6AS)-Hexahydro-1(2H)-pentalenone under kinetic vs. thermodynamic control.

Part 2: Stereochemical Control in the Alkylation Step

Once the desired lithium enolate is formed under kinetic control, the subsequent alkylation step's stereochemical outcome is dictated by the direction of approach of the electrophile. The concave (endo) and convex (exo) faces of the bicyclo[3.3.0]octane system present different steric environments.

Due to the fused-ring structure, the convex exo face is significantly more sterically accessible than the hindered concave endo face. Consequently, the incoming electrophile will preferentially approach from the exo face, leading to the formation of an exo-alkylated product. This principle is a cornerstone for achieving high diastereoselectivity in the functionalization of this scaffold.

G enolate Kinetic Enolate (Viewed from side) ts_exo Exo Transition State (Lower Energy) enolate->ts_exo R-X approaches from convex (exo) face ts_endo Endo Transition State (Higher Energy) enolate->ts_endo R-X approaches from concave (endo) face (Sterically Hindered) prod_exo Exo-Alkylated Product (Major) ts_exo->prod_exo prod_endo Endo-Alkylated Product (Minor) ts_endo->prod_endo

Figure 2. Stereochemical pathway for the alkylation of the kinetic enolate, favoring exo attack.

Part 3: Application Notes and Experimental Protocols

Protocol 1: Kinetically Controlled Exo-Selective Alkylation

This protocol details the formation of the kinetic lithium enolate at the C2 position, followed by trapping with an electrophile (e.g., methyl iodide or benzyl bromide) to yield the corresponding 2-exo-alkylated product.

Rationale: The use of LDA, a strong and bulky non-nucleophilic base, ensures complete and irreversible deprotonation at the less-hindered C2 position at low temperature.[7][10] Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation. Maintaining a low temperature (-78 °C) throughout the enolate formation and alkylation is critical to prevent equilibration to the thermodynamic enolate and to maximize selectivity.[8]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Diisopropylamine101.191.20.17 mLFreshly distilled from CaH₂.
n-Butyllithium (n-BuLi)64.061.10.44 mL (2.5 M)Titrated solution in hexanes.
(3AS,6AS)-Hexahydro-1(2H)-pentalenone124.181.0124 mgSubstrate.[11]
Alkyl Halide (R-X)-1.2-e.g., Methyl Iodide or Benzyl Bromide.
Anhydrous Tetrahydrofuran (THF)--10 mLDistilled from sodium/benzophenone.
Saturated aq. NH₄Cl solution--10 mLFor quenching.
Diethyl Ether / Ethyl Acetate--As neededFor extraction.
Brine--As neededFor washing.
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying.

Step-by-Step Protocol:

  • Preparation of LDA: To a flame-dried, argon-purged flask equipped with a magnetic stirrer, add anhydrous THF (3 mL) and freshly distilled diisopropylamine (0.17 mL, 1.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the stirred solution.

  • Allow the resulting solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve (3AS,6AS)-Hexahydro-1(2H)-pentalenone (124 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the ketone solution to -78 °C.

  • Using a cannula or syringe, slowly transfer the ketone solution to the freshly prepared LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the enolate solution at -78 °C.

  • Continue stirring the reaction at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C, then allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-exo-alkylated pentalenone derivative.

G start Start prep_lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) -78 °C to 0 °C, then back to -78 °C start->prep_lda prep_ketone 2. Prepare Ketone Solution (Pentalenone in THF) Cool to -78 °C start->prep_ketone form_enolate 3. Form Enolate (Add Ketone to LDA) Stir at -78 °C for 1 hr prep_lda->form_enolate prep_ketone->form_enolate alkylation 4. Alkylation (Add Alkyl Halide) Stir at -78 °C for 2-4 hrs form_enolate->alkylation quench 5. Quench Reaction (Add aq. NH4Cl) Warm to RT alkylation->quench workup 6. Extraction & Washing (Ether/EtOAc, H2O, Brine) quench->workup purify 7. Dry, Concentrate & Purify (MgSO4, Rotovap, Chromatography) workup->purify end End (Pure 2-exo-alkylated Product) purify->end

Figure 3. Experimental workflow for the kinetically controlled exo-selective alkylation protocol.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the starting material remains, ensure all reagents and solvents are strictly anhydrous. The n-BuLi should be freshly titrated. Reaction time for the alkylation step may need to be extended for less reactive electrophiles.

  • Low Yield: Poor enolate formation is a common issue. Ensure precise temperature control and slow addition of the ketone to the LDA solution. Side reactions can occur if the temperature rises.[7]

  • Poor Diastereoselectivity: If a mixture of stereoisomers is observed, it indicates that the reaction was not under strict kinetic control. Verify that the temperature did not exceed -70 °C at any point before the quench.

  • Poly-alkylation: Use of a slight excess of the ketone relative to the base can sometimes minimize this, but the most effective method is to ensure rapid and complete conversion to the enolate before adding the electrophile.

References

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. Available from: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available from: [Link]

  • Petroselli, M., et al. (2020). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. Available from: [Link]

  • Davies, H. G., et al. (1986). Unusual stereoselectivity in the reduction of bicyclo[3.3.0]oct-2-en-8-one by Thermoanaerobiumbrockii alcohol dehydrogenase. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • Chemistry LibreTexts. (2014). 19.8 Using LDA to Form an Enolate Ion. Available from: [Link]

  • Reddit. (2019). Thermodynamic vs kinetic enolate. Available from: [Link]

  • Rzepa, H. (2013). Kinetic vs thermodynamic enolization. Henry Rzepa's Blog. Available from: [Link]

  • Kanger, T., et al. (2006). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. ARKIVOC. Available from: [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Available from: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available from: [Link]

  • Falck, J. R., et al. (2008). Stereocontrolled Access to Isoprostanes via a Bicyclo[3.3.0]octene Framework. Organic Letters. Available from: [Link]

  • LookChem. (3AS,6AS)-Hexahydro-1(2H)-pentalenone. Available from: [Link]

  • MDPI. (2026). 3a-Phenylhexahydropentalene-1,6-dione. Available from: [Link]

  • University of Windsor. Total Asymmetric Synthesis of Ring-A Derivatives of (+)-Trans-Dihydronarciclasine. Available from: [Link]

Sources

Method

Application Note: Catalytic Reduction Strategies for the Stereoselective Synthesis of Pentalenols from (3aS,6aS)-Hexahydro-1(2H)-pentalenone

Executive Summary The cis-bicyclo[3.3.0]octane framework is a privileged structural motif found in numerous bioactive natural products, including prostacyclins, carbacyclins, and complex terpenes. The stereoselective red...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cis-bicyclo[3.3.0]octane framework is a privileged structural motif found in numerous bioactive natural products, including prostacyclins, carbacyclins, and complex terpenes. The stereoselective reduction of (3aS,6aS)-hexahydro-1(2H)-pentalenone to its corresponding chiral pentalenols is a critical synthetic node. Because the starting material is already enantiopure, the primary challenge is achieving absolute diastereoselectivity (controlling the formation of the endo vs. exo alcohol).

This application note provides a deep dive into three orthogonal catalytic reduction strategies. By understanding the causality behind the geometric biases of the substrate and the mechanistic action of the catalysts, researchers can predictably route this transformation to the desired stereoisomer.

Mechanistic Rationale & Substrate Geometry

The (3aS,6aS)-hexahydro-1(2H)-pentalenone molecule adopts a pronounced, V-shaped (cup-like) conformation[1]. This inherent geometry creates two distinct faces:

  • The Convex Face (Exterior): Sterically unhindered and highly accessible to reagents.

  • The Concave Face (Interior): Sterically shielded by the cis-fused ring junction.

When subjected to substrate-controlled reductions (e.g., standard heterogeneous hydrogenation or simple hydride donors like LiAlH₄), hydride attack occurs almost exclusively from the less hindered convex face. This kinetic control naturally yields the endo-pentalenol [2]. To access the thermodynamically less stable exo-pentalenol , the inherent geometric bias of the substrate must be overridden using catalyst-controlled strategies, such as Asymmetric Transfer Hydrogenation (ATH).

Protocol A: Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Design

To force hydride delivery from the hindered concave face, we employ a Noyori-type Ru(II)-TsDPEN catalyst. The chiral diamine ligand creates a rigid spatial pocket that dictates the orientation of the substrate. The reaction proceeds via a concerted, six-membered outer-sphere transition state. We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope rather than isopropanol; the irreversible generation and escape of CO₂ gas pushes the thermodynamic equilibrium entirely to the product side, which is essential for sterically hindered bicyclic ketones.

Step-by-Step Methodology
  • Catalyst Activation: In an inert atmosphere (argon), dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM) at 25 °C.

  • Azeotrope Addition: Add a pre-mixed 5:2 molar ratio of Formic Acid/Triethylamine (FA/TEA) dropwise to the catalyst solution. Stir for 15 minutes until the solution turns deep red, indicating the formation of the active 16-electron ruthenium-hydride species.

  • Substrate Introduction: Add (3aS,6aS)-hexahydro-1(2H)-pentalenone (1.0 equiv, 0.5 M in DCM) to the active catalyst mixture.

  • Reaction & Workup: Stir at 40 °C for 12 hours. Quench by cooling to 0 °C and adding saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Self-Validation System

This protocol is visually self-validating. The transfer of hydride from formic acid generates CO₂ gas. The continuous evolution of micro-bubbles serves as a real-time kinetic indicator. Cessation of bubbling strictly correlates with >99% substrate conversion.

ATH_Workflow A Substrate: (3aS,6aS)-Pentalenone B Ru(II)-TsDPEN Activation A->B FA/TEA C Hydride Transfer (Outer-Sphere) B->C CO2 Release D Product: exo-Pentalenol C->D High dr

Workflow of Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

Protocol B: Biocatalytic Reduction via Ketoreductases (KREDs)

Causality & Design

Biocatalysis offers an environmentally benign route with exquisite stereocontrol. Thermoanaerobacter brockii alcohol dehydrogenase (TBADH) is uniquely suited for this, as it exhibits unusual Re-facial selectivity when reducing bulky bicyclo[3.3.0]octane derivatives[3],[4]. The enzyme's hydrophobic binding pocket forces the pentalenone into a strict orientation, allowing the NADPH cofactor to deliver the hydride stereospecifically. To make the process economically viable, a coupled Glucose Dehydrogenase (GDH) system is used to recycle NADP⁺ back to NADPH.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • System Assembly: To the buffer, add glucose (1.5 equiv), NADP⁺ (0.05 equiv), GDH (5 U/mL), and TBADH (10 U/mL).

  • Substrate Addition: Dissolve the pentalenone in a minimal amount of DMSO (final concentration <5% v/v to prevent enzyme denaturation) and add it to the aqueous system to achieve a 50 mM substrate concentration.

  • Incubation & Extraction: Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24 hours. Extract the aqueous layer exhaustively with methyl tert-butyl ether (MTBE).

Self-Validation System

The oxidation of glucose by GDH yields gluconolactone, which spontaneously hydrolyzes to gluconic acid, lowering the pH. By running the reaction in a pH-stat titrator set to maintain pH 7.0 via the automated addition of 1.0 M NaOH, the volume of NaOH consumed provides a direct, real-time, and quantitative readout of reaction progress and cofactor recycling efficiency.

Biocatalysis cluster_0 Main Reaction cluster_1 Cofactor Recycling Ketone Pentalenone KRED TBADH Enzyme Ketone->KRED Alcohol endo-Pentalenol KRED->Alcohol NADP NADP+ KRED->NADP Oxidized NADPH NADPH NADPH->KRED Hydride GDH GDH Enzyme NADP->GDH GDH->NADPH Gluconic Gluconic Acid GDH->Gluconic Glucose Glucose Glucose->GDH

Coupled biocatalytic network for pentalenone reduction with GDH-mediated cofactor recycling.

Protocol C: Diastereoselective Heterogeneous Hydrogenation

Causality & Design

When the target is the naturally favored endo-isomer, heterogeneous hydrogenation is the most scalable and atom-economical approach. The substrate coordinates to the palladium surface exclusively via its less-hindered convex face. The subsequent syn-addition of hydrogen from the metal surface results in strict diastereoselectivity[1]. We utilize 5% Pd/C rather than PtO₂ (Adam's catalyst) to minimize the risk of over-reduction (hydrogenolysis) of the newly formed allylic/aliphatic alcohol.

Step-by-Step Methodology
  • Slurry Preparation: In a Parr hydrogenation bottle, suspend 5% Pd/C (10% w/w relative to substrate) in dry ethanol. Caution: Pd/C is pyrophoric; add under an argon blanket.

  • Substrate Addition: Add the pentalenone (1.0 equiv) as a solution in ethanol.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Pressurize the vessel to 30 psi with H₂. Shake vigorously at ambient temperature for 4 hours.

  • Filtration: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Pd/C, washing the filter cake with excess ethanol. Concentrate the filtrate to yield the pure endo-pentalenol.

Self-Validation System

This system is validated via volumetric hydrogen uptake . By coupling the Parr reactor to a mass flow controller, the exact molar equivalents of H₂ consumed can be tracked. The reaction self-validates its completion when the H₂ uptake curve asymptotes exactly at 1.0 molar equivalent relative to the substrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three protocols, assuming optimized conditions.

Reduction TechniqueCatalyst SystemPrimary DiastereomerDiastereomeric Ratio (dr)ScalabilityGreen Chemistry Profile
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN]exo-Pentalenol> 95:5High (100g+)Moderate (Requires DCM/Ru)
Biocatalytic Reduction TBADH / GDH Recyclingendo-Pentalenol> 98:2Medium (10g+)Excellent (Aqueous, Mild)
Heterogeneous Hydrogenation 5% Pd/C + H₂ gasendo-Pentalenol> 90:10Very High (kg+)Good (High atom economy)

Decision Matrix

To assist in selecting the appropriate protocol for your specific drug development or synthetic workflow, consult the logic matrix below:

DecisionTree Start Select Reduction Strategy Q1 Targeting exo-isomer (Catalyst Control)? Start->Q1 Q2 Aqueous/Mild Conditions Required? Q1->Q2 No (Targeting endo) ATH Ru-ATH (Ligand-controlled) Q1->ATH Yes Bio Biocatalysis (KRED/GDH) Q2->Bio Yes Het Heterogeneous H2 (Substrate-controlled) Q2->Het No (Scale/Speed)

Decision matrix for selecting the optimal catalytic reduction technique for pentalenones.

References

  • Maguire, E. D., et al. "Unusual stereoselectivity in the reduction of bicyclo[3.3.0]oct-2-en-8-one by Thermoanaerobium brockii alcohol dehydrogenase." Journal of the Chemical Society, Perkin Transactions 1, 1993.

  • Carnell, A. J., et al. "Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems." Molecules, 2021.

  • "The bicyclo[3.3.0]octane ring conformations adopted by the isomers 5 and 6." ResearchGate.

  • "Mapping the Chemical Reactivity of Polyquinanes Produced by 2-fold Addition of Vinyl Anions to Squarate Esters. A Bicyclic Case Study." The Journal of Organic Chemistry, ACS Publications.

Sources

Application

Application Note: Functionalization of the Bicyclo[3.3.0]octane Skeleton via (3aS,6aS)-Hexahydro-1(2H)-pentalenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The bicyclo[3.3.0]octane (diquinane) skeleton is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The bicyclo[3.3.0]octane (diquinane) skeleton is a privileged scaffold in organic chemistry and drug discovery. It serves as the core structural motif for numerous bioactive natural products, including pentalenolactone, coriolin, and hypnophilin, which exhibit potent antitumor, antibacterial, and trypanothione reductase inhibitory activities[1].

Synthesizing and functionalizing this framework with high stereocontrol is a persistent challenge. (3aS,6aS)-Hexahydro-1(2H)-pentalenone (CAS No. 32405-37-1), also known as cis-bicyclo[3.3.0]octan-2-one, is a highly versatile chiral building block[2]. By exploiting the inherent geometric constraints of its cis-fused 5,5-bicyclic system, synthetic chemists can achieve highly predictable, diastereoselective functionalizations at the C3 position (α to the carbonyl)[3]. This application note details the mechanistic rationale and provides field-proven protocols for the regio- and stereoselective functionalization of this critical intermediate.

Mechanistic Insights & Causality (E-E-A-T)

Successful functionalization of (3aS,6aS)-hexahydro-1(2H)-pentalenone relies on a deep understanding of enolate kinetics and facial steric hindrance.

Kinetic Enolate Generation

Deprotonation of the pentalenone must be strictly controlled to prevent non-specific alkylation, aldol condensation, or equilibration. Using a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS) at cryogenic temperatures (–78 °C) ensures irreversible, kinetic deprotonation at the less hindered C3 position. Deprotonation at the C6a bridgehead is kinetically disfavored and thermodynamically strained.

Facial Selectivity (The "Cup" Effect)

The cis-fused bicyclo[3.3.0]octane system adopts a distinct V-shaped or "cup-like" conformation. This geometry creates two distinct faces:

  • Endo (Concave) Face: Highly sterically shielded by the bridging protons and the inward fold of the cyclopentane rings.

  • Exo (Convex) Face: Fully exposed and accessible to incoming reagents.

When the C3 kinetic enolate is trapped by an electrophile (e.g., an alkyl halide), the approach vector is strictly dictated by this geometry. The electrophile attacks almost exclusively from the less hindered exo (convex) face , resulting in exceptional diastereomeric ratios (dr > 95:5)[4].

Mandatory Visualization: Functionalization Workflow

The following diagram illustrates the logical progression of the stereoselective C3-alkylation workflow, highlighting the critical transition from starting material to the kinetically trapped exo-product.

G SM (3aS,6aS)-Hexahydro- 1(2H)-pentalenone (Starting Material) Base Addition of LDA/KHMDS (-78 °C, THF) SM->Base Enolate Kinetic Enolate Formation (C3 Deprotonation) Base->Enolate Irreversible Deprotonation Electrophile Electrophilic Attack (e.g., Allyl-Br) Enolate->Electrophile ExoFace Exo-Facial Approach (Convex Face) Electrophile->ExoFace Steric Guidance Product C3-Functionalized Diquinane Scaffold (>95:5 dr) ExoFace->Product High Diastereoselectivity

Figure 1: Stereoselective C3-alkylation workflow of (3aS,6aS)-Hexahydro-1(2H)-pentalenone.

Quantitative Data Summary

The table below summarizes the expected yields and diastereomeric ratios when functionalizing the (3aS,6aS)-hexahydro-1(2H)-pentalenone scaffold using various electrophiles and coupling partners.

Electrophile / Coupling PartnerReagents & ConditionsYield (%)Diastereomeric Ratio (Exo:Endo)
Allyl Bromide LDA, THF, –78 °C to rt85%> 95:5
Benzyl Bromide LDA, THF, –78 °C to rt81%> 95:5
Methyl Iodide KHMDS, THF, –78 °C89%92:8
Bromobenzene Pd₂(dba)₃, XPhos, NaOtBu, 80 °C76%88:12

Experimental Protocols

Protocol A: Asymmetric C3-Alkylation via Kinetic Enolate Trapping

This protocol describes the self-validating generation of the kinetic enolate and subsequent stereoselective alkylation using allyl bromide.

Materials & Reagents:

  • (3aS,6aS)-Hexahydro-1(2H)-pentalenone (1.0 equiv, 10 mmol)

  • Diisopropylamine (1.1 equiv, 11 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)

  • Allyl bromide (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation of LDA: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (30 mL) and diisopropylamine (11 mmol). Cool the mixture to –78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (10.5 mmol) via syringe over 10 minutes. Stir the resulting solution at –78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Generation: Dissolve (3aS,6aS)-hexahydro-1(2H)-pentalenone (10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes down the side of the flask to pre-cool the droplets.

    • Self-Validation Check: The solution should turn a faint pale yellow, indicating successful enolate formation. Stir for 1 hour at –78 °C.

  • Electrophilic Trapping: Add allyl bromide (15 mmol) dropwise. Maintain the reaction at –78 °C for 2 hours, then slowly allow it to warm to room temperature over an additional 2 hours.

    • Causality Note: Keeping the reaction at cryogenic temperatures during the initial attack prevents enolate equilibration and ensures maximum exo-facial selectivity.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to yield the exo-allylated diquinane.

Protocol B: Palladium-Catalyzed α-Arylation

Traditional S_N2 alkylation fails with sp² hybridized electrophiles. This protocol utilizes Buchwald-Hartwig-type cross-coupling to install an aryl group at the C3 position.

Materials & Reagents:

  • (3aS,6aS)-Hexahydro-1(2H)-pentalenone (1.0 equiv, 5 mmol)

  • Bromobenzene (1.2 equiv, 6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)

  • Anhydrous Toluene (25 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 50 mL resealable Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (7.5 mmol).

  • Reagent Addition: Add anhydrous toluene (25 mL), followed by bromobenzene (6 mmol) and the pentalenone starting material (5 mmol). Seal the tube and remove it from the glovebox.

  • Catalytic Cycle: Heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

    • Causality Note: The bulky XPhos ligand facilitates the challenging reductive elimination step to form the new sp²-sp³ carbon-carbon bond while minimizing β-hydride elimination side products.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the C3-arylated product.

References

  • Antrodiellin B/hypnophilin/coriolin and strained 5/5/5 and 5/6/4 skeletons via [5+2+1]/epoxidation/transannular radical cyclization Source: Peking University (pku.edu.cn) URL:[1]

  • Phosphine-Catalyzed Stereoselective Synthesis of Highly Functionalized Diquinanes Source: National Institutes of Health (nih.gov) URL:[3]

  • Asymmetric Total Synthesis of Rumphellclovane E Source: American Chemical Society (acs.org) URL:[4]

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone Chemical Properties and Synthetic Routes Source: LookChem (lookchem.com) URL:[2]

Sources

Method

Application Note: Cross-Coupling Reaction Conditions Utilizing (3aS,6aS)-Hexahydro-1(2H)-pentalenone Intermediates

Introduction & Mechanistic Rationale (3aS,6aS)-Hexahydro-1(2H)-pentalenone (also known as cis-bicyclo[3.3.0]octan-2-one) is a privileged bicyclic intermediate widely utilized in the total synthesis of complex natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(3aS,6aS)-Hexahydro-1(2H)-pentalenone (also known as cis-bicyclo[3.3.0]octan-2-one) is a privileged bicyclic intermediate widely utilized in the total synthesis of complex natural products, including triquinanes, prostacyclins, and clovane-type sesquiterpenoids [1]. The cis-fused 5,5-bicyclic system imparts a distinct V-shaped geometry, rendering the convex face significantly more accessible to reagents than the sterically hindered concave face.

When functionalizing this scaffold via transition-metal-catalyzed cross-coupling, two primary strategic pathways are employed:

  • Enol Triflate Activation (sp²–sp² Coupling): Conversion of the ketone to an enol triflate followed by Suzuki-Miyaura or Stille coupling. This approach is ideal for installing aryl, vinyl, or alkyl groups at the C2 position, yielding functionalized bicyclo[3.3.0]octenes.

  • Direct α-Arylation (sp³–sp² Coupling): Palladium-catalyzed direct α-arylation of the ketone enolate. This strategy bypasses the enol triflate intermediate, utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the oxidative addition of aryl halides and the challenging reductive elimination step from the sterically encumbered palladium-enolate complex[2].

Synthetic Workflows & Strategic Design

The following diagram illustrates the divergent synthetic pathways available for the functionalization of the bicyclic ketone intermediate.

SyntheticWorkflow Ketone (3aS,6aS)-Hexahydro- 1(2H)-pentalenone Triflate Enol Triflate Intermediate Ketone->Triflate KHMDS, PhNTf2 -78 °C AlphaAryl Pd-Catalyzed α-Arylation Ketone->AlphaAryl Pd2(dba)3, XPhos Ar-X, NaOtBu Suzuki Suzuki-Miyaura Coupling Triflate->Suzuki Pd(PPh3)4, ArB(OH)2 Base, Heat Prod1 Aryl-Bicyclo[3.3.0]octene Suzuki->Prod1 sp2-sp2 Coupling Prod2 α-Aryl-Bicyclo[3.3.0]octanone AlphaAryl->Prod2 sp3-sp2 Coupling

Synthetic pathways for the functionalization of (3aS,6aS)-hexahydro-1(2H)-pentalenone.

Experimental Protocols

Protocol A: Synthesis of (3aS,6aS)-Bicyclo[3.3.0]oct-1(5)-en-2-yl Trifluoromethanesulfonate

Causality & Insight: The formation of the enol triflate requires a strong, non-nucleophilic base to quantitatively generate the kinetic enolate. Potassium hexamethyldisilazide (KHMDS) is preferred over LDA to minimize aldol condensation side reactions. Comins' reagent ( N -(5-chloro-2-pyridyl)triflimide) is utilized instead of triflic anhydride (Tf₂O) to prevent the formation of tarry byproducts and ensure a cleaner reaction profile for the sensitive bicyclic system.

Materials:

  • (3aS,6aS)-Hexahydro-1(2H)-pentalenone (1.0 equiv, 10 mmol)

  • KHMDS (0.5 M in toluene, 1.1 equiv, 11 mmol)

  • Comins' Reagent (1.2 equiv, 12 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (40 mL) and (3aS,6aS)-hexahydro-1(2H)-pentalenone (1.24 g, 10 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add KHMDS solution (22 mL, 11 mmol) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Add a solution of Comins' reagent (4.71 g, 12 mmol) in THF (10 mL) dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with Et₂O (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, 95:5 Hexanes:EtOAc) to afford the enol triflate as a pale yellow oil.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Insight: The sp²-sp² cross-coupling of the cyclic enol triflate with arylboronic acids requires a palladium(0) source and a mild base. Pd(PPh₃)₄ is typically sufficient, but for sterically hindered boronic acids, Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos systems are recommended. Aqueous Na₂CO₃ provides the necessary hydroxide/carbonate ions to activate the boronic acid via the formation of a reactive boronate complex [3].

Materials:

  • Enol triflate from Protocol A (1.0 equiv, 5 mmol)

  • Arylboronic acid (1.5 equiv, 7.5 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • 2.0 M aqueous Na₂CO₃ (3.0 equiv, 15 mmol)

  • Toluene/Ethanol (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • In a Schlenk tube, combine the enol triflate (1.28 g, 5 mmol) and the desired arylboronic acid (7.5 mmol).

  • Add toluene (40 mL) and ethanol (10 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent oxidative catalyst deactivation).

  • Add Pd(PPh₃)₄ (289 mg, 0.25 mmol) and the degassed 2.0 M Na₂CO₃ solution (7.5 mL).

  • Seal the tube and heat to 85 °C in an oil bath for 12–16 hours.

  • Monitor completion via TLC or GC-MS.

  • Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 30 mL).

  • Dry the organic phase (Na₂SO₄), concentrate, and purify via silica gel chromatography.

Protocol C: Direct Palladium-Catalyzed α-Arylation of the Ketone

Causality & Insight: Direct α-arylation streamlines the synthesis by eliminating the enol triflate intermediate. The use of Pd₂(dba)₃ with XPhos (a dialkylbiaryl phosphine) is crucial here. XPhos is large enough to promote rapid reductive elimination but flexible enough to allow the bulky cis-bicyclic enolate to bind to the palladium center. Sodium tert-butoxide (NaOtBu) is used to deprotonate the ketone in situ[4].

CatalyticCycle Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Trans- metalation OxAdd->TransMet Enolate/Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle for the Pd-catalyzed α-arylation of the bicyclic ketone enolate.

Materials:

  • (3aS,6aS)-Hexahydro-1(2H)-pentalenone (1.2 equiv, 6 mmol)

  • Aryl bromide (1.0 equiv, 5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.048 equiv, 4.8 mol%)

  • NaOtBu (1.5 equiv, 7.5 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (91.5 mg, 0.1 mmol), XPhos (114 mg, 0.24 mmol), NaOtBu (720 mg, 7.5 mmol), and the aryl bromide (5 mmol, if solid).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Add anhydrous toluene (25 mL), followed by the aryl bromide (if liquid) and the ketone (745 mg, 6 mmol) via syringe.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 20 mL).

  • Dry, concentrate, and purify by flash chromatography to isolate the α-aryl ketone.

Quantitative Data & Optimization Summary

The following table summarizes the optimization of ligand and base conditions for the direct α-arylation of (3aS,6aS)-hexahydro-1(2H)-pentalenone with 4-bromoanisole (Protocol C). The data highlights the necessity of dialkylbiaryl phosphine ligands to overcome the steric hindrance of the bicyclic system.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)*
1Pd₂(dba)₃ (2 mol%)PPh₃ (8 mol%)NaOtBuToluene80< 5
2Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene8012
3Pd₂(dba)₃ (2 mol%)DavePhos (4.8 mol%)NaOtBuToluene8045
4 Pd₂(dba)₃ (2 mol%) XPhos (4.8 mol%) NaOtBu Toluene 80 88
5Pd₂(dba)₃ (2 mol%)XPhos (4.8 mol%)K₃PO₄Toluene10035
6Pd(OAc)₂ (4 mol%)BrettPhos (4.8 mol%)NaOtBuTHF7082

*Yields determined by GC-FID using dodecane as an internal standard. Entry 4 represents the optimal self-validating system for this substrate.

References

  • Title: Asymmetric Total Synthesis of Rumphellclovane E Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Ketones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in (3AS,6AS)-Hexahydro-1(2H)-pentalenone Enolization Reactions

Welcome to the technical support center for the enolization of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, also known as cis-bicyclo[3.3.0]octan-2-one. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enolization of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, also known as cis-bicyclo[3.3.0]octan-2-one. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues that lead to low yields in this critical synthetic step. The following information is structured in a question-and-answer format to provide direct solutions to specific experimental challenges.

Section 1: Foundational Troubleshooting - The First Principles of Success

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Many yield problems originate from common laboratory oversights rather than complex mechanistic failures.[1]

Question: My enolization reaction has a significantly lower yield than anticipated. What are the very first things I should verify?

Answer: A systematic review of your foundational setup is the most efficient starting point.

  • Purity of Starting Materials: The substrate, (3AS,6AS)-Hexahydro-1(2H)-pentalenone, must be pure. Impurities, particularly protic ones (e.g., residual alcohols from a previous step), can consume your strong base, leading to incomplete deprotonation. Verify purity using NMR or GC-MS and consider purification by distillation or column chromatography if necessary.[1]

  • Solvent and Reagent Quality: Enolization with strong bases like Lithium Diisopropylamide (LDA) is extremely sensitive to moisture.[1] Ensure all solvents, especially tetrahydrofuran (THF), are rigorously dried (anhydrous) and that reagents are fresh. LDA, in particular, degrades upon exposure to air and moisture. It is often best to use freshly prepared LDA or a recently purchased, properly stored commercial solution.

  • Reaction Atmosphere and Glassware: The reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the base and enolate by oxygen or moisture.[1] All glassware should be oven- or flame-dried immediately before use to remove adsorbed water.

  • Temperature Control: Precise and consistent temperature control is paramount. Enolization is often performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[2] Use a properly calibrated thermometer and a reliable cooling bath (e.g., dry ice/acetone). Inaccurate temperature can drastically alter the reaction's selectivity and efficiency.[1]

Section 2: Frequently Asked Questions (FAQs) for Enolization of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

This section addresses specific problems encountered during the enolization of this bicyclic ketone.

Question: I'm recovering a large amount of unreacted starting material. What is the most likely cause?

Answer: This almost always points to an issue with the deprotonation step. The primary culprits are:

  • Degraded Base: LDA is a very strong base (the pKa of its conjugate acid, diisopropylamine, is ~36) and is necessary for the rapid, irreversible deprotonation of the ketone (pKa ~18-20). If your LDA has degraded due to moisture or air exposure, it will not be effective.

  • Insufficient Base: Ensure you are using at least one full equivalent of base. Any acidic impurities in the ketone or solvent will consume the base first. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents).

  • Presence of Water: Trace amounts of water in the solvent or on the glassware will protonate the LDA faster than the ketone can be deprotonated.

Solution: Titrate your LDA solution before use to confirm its molarity. Ensure all solvents are anhydrous and glassware is meticulously dried.

Question: My crude reaction mixture shows multiple spots on TLC or multiple products by NMR. What are these side products and how can I improve selectivity?

Answer: This is a classic issue of regioselectivity, stemming from the formation of two different enolates: the kinetic and the thermodynamic enolate.[3] The (3AS,6AS)-Hexahydro-1(2H)-pentalenone has two α-carbons with protons that can be removed.

  • Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon. This process is faster but results in a less stable (less substituted) double bond.

  • Thermodynamic Enolate: Formed by removing a proton from the more sterically hindered α-carbon. This process is slower but leads to a more stable (more substituted) double bond.

Conditions strongly dictate which enolate predominates:

Enolate TypeConditions Favoring FormationRationale
Kinetic Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF)The bulky base accesses the sterically more available proton faster.[4] Low temperature prevents the reaction from reaching equilibrium, thus "trapping" the faster-forming product.[2]
Thermodynamic Weaker, smaller base (e.g., NaH, NaOMe), Higher temperature (0 °C to RT)The reaction is reversible, allowing equilibrium to be established. The system settles on the most stable product, which is the more substituted enolate.[3]

Solution: To obtain a single product, you must rigorously control your reaction conditions. For selective formation of the kinetic enolate, use LDA at -78 °C in anhydrous THF. Add the ketone solution slowly to the LDA solution to ensure the base is always in excess, which minimizes ketone-enolate equilibration.[5]

Visualizing Kinetic vs. Thermodynamic Control

The diagram below illustrates the energy profile for the formation of the two possible enolates from an unsymmetrical ketone.

G cluster_main cluster_energy Start Ketone (Starting Material) Start->p1 Start->p3 TS_K TS (Kinetic) TS_K->p2 Kinetic Kinetic Enolate (Less Stable) TS_T TS (Thermodynamic) TS_T->p4 Thermo Thermodynamic Enolate (More Stable) p1->TS_K Lower Ea (Faster) p2->Kinetic p3->TS_T Higher Ea (Slower) p4->Thermo E_high High E_low Low

Caption: Energy profile for kinetic vs. thermodynamic enolate formation.

Question: I am concerned about aldol side reactions. How can I minimize them?

Answer: Aldol reactions occur when the generated enolate attacks the carbonyl of an unreacted ketone molecule. This is a significant risk if the deprotonation is slow or incomplete.

Solution: The key is to ensure rapid and complete conversion of the ketone to the enolate. This is achieved by:

  • Inverse Addition: Slowly add the ketone to the solution of strong base (e.g., LDA) at -78 °C. This maintains an excess of base throughout the addition, ensuring that any ketone molecule is immediately deprotonated and has no chance to react with an enolate.[5]

  • Low Temperature: Maintaining a very low temperature (-78 °C) slows down the rate of the aldol addition, which has a higher activation energy than deprotonation.

Section 3: Standard Operating Protocols

Protocol 1: Purification of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

If the purity of your starting material is in doubt, purification is essential.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Distillation: Place the crude ketone in the distillation flask with a small magnetic stir bar.

  • Vacuum: Slowly apply vacuum. The boiling point will depend on the pressure, but literature suggests it distills at reduced pressures (e.g., 74–79°C at 0.06 mm Hg for a related dione).[6]

  • Collection: Collect the fraction that distills at a constant temperature.

  • Storage: Store the purified ketone under an inert atmosphere and over molecular sieves to keep it dry.

Protocol 2: General Procedure for Kinetic Enolate Formation

This protocol is designed to selectively generate the kinetic lithium enolate.

  • Apparatus Setup:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, add anhydrous THF (e.g., 0.2 M final concentration) via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 equivalents) via syringe.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve the purified (3AS,6AS)-Hexahydro-1(2H)-pentalenone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Using a syringe pump for controlled addition, add the ketone solution to the stirred LDA solution at -78 °C over 20-30 minutes.

    • After the addition is complete, allow the solution to stir at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.

  • Subsequent Reaction: The enolate is now ready to be trapped with an electrophile. The electrophile should also be added slowly at -78 °C.

  • Workup: Quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with standard aqueous workup and extraction.

Troubleshooting Workflow

Use this flowchart to diagnose issues systematically.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Analyze Starting Ketone (NMR, GC-MS) Start->CheckPurity IsPure Is it >98% Pure? CheckPurity->IsPure Purify Purify Ketone (Distillation/Chromatography) IsPure->Purify No CheckReagents Verify Reagent Quality IsPure->CheckReagents Yes Purify->CheckReagents IsLDAGood Is LDA solution fresh? Was solvent anhydrous? CheckReagents->IsLDAGood NewReagents Use Freshly Opened/Distilled Solvent & Titrated/New LDA IsLDAGood->NewReagents No CheckSetup Review Reaction Setup IsLDAGood->CheckSetup Yes NewReagents->CheckSetup IsSetupCorrect Flame-dried glassware? Inert atmosphere? -78°C maintained? CheckSetup->IsSetupCorrect FixSetup Improve Drying, Purging, and Temperature Control IsSetupCorrect->FixSetup No AnalyzeProducts Analyze Crude Product Mixture (NMR, TLC, GC-MS) IsSetupCorrect->AnalyzeProducts Yes FixSetup->AnalyzeProducts Incomplete Incomplete Conversion? AnalyzeProducts->Incomplete SideProducts Multiple Products? Incomplete->SideProducts No IncreaseBase Increase LDA to 1.1 eq. Ensure slow addition of ketone. Incomplete->IncreaseBase Yes OptimizeSelectivity Confirm -78°C. Use inverse addition. Check for thermodynamic conditions. SideProducts->OptimizeSelectivity Yes End Yield Improved SideProducts->End No IncreaseBase->End OptimizeSelectivity->End

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved from [Link]

  • INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Li, H. N. (n.d.).
  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Leslie, J. M. (2020, November 2). Kinetic vs. thermodynamic enolate formation. YouTube. Retrieved from [Link]

  • Synthesis of cis-bicyclo[3.3.0]-octane-3-one. (n.d.). PrepChem.com. Retrieved from [Link]

  • Christmann, M., & Bräse, S. (Eds.). (2012). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 112(5), 3027–3073. [Link]

  • Østby, R. B., & Stenstrøm, Y. (2014). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. ARKIVOC, 2014(5), 265-277.
  • Optimize Enol Formation for Improved Reaction Yield. (2026, March 6). Creative Biolabs. Retrieved from [Link]

  • Selective formation of enolates. (2023, October 16). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during the functionalization of hexahydro-1(2H)-pentalenone

Technical Support Center: Functionalization of Hexahydro-1(2H)-pentalenone Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of Hexahydro-1(2H)-pentalenone

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of fused bicyclic systems. Hexahydro-1(2H)-pentalenone (also known as bicyclo[3.3.0]octan-2-one) presents unique challenges due to its fused 5-5 ring system, which inherently biases enolization kinetics and exacerbates side reactions like aldol self-condensation and polyalkylation.

This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity functionalization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: How do I prevent regiochemical scrambling when functionalizing the alpha-carbon? The Causality: Hexahydro-1(2H)-pentalenone possesses two distinct α -carbons: the tertiary bridgehead (C1) and the secondary methylene (C3). Thermodynamic enolization naturally favors the more substituted C1 enolate. However, attempting direct base-mediated alkylation often results in a mixture of C1 and C3 functionalized products because the energy difference between the two enolates is relatively small in 5-5 fused systems, leading to rapid equilibration [1]. The Solution: Isolate the enolization step from the functionalization step. Use strict kinetic control (LDA in THF at -78 °C) to selectively deprotonate the less sterically hindered C3 position, and immediately trap it as a silyl enol ether. This covalent intermediate can be isolated, purified, and subsequently subjected to Mukaiyama-type functionalization, completely eliminating regiochemical scrambling [4].

Q2: I am experiencing severe over-alkylation (dialkylation) during my C3-alkylation workflow. How can I minimize this? The Causality: When you alkylate the enolate of a cyclopentanone derivative, the resulting mono-alkylated product is often less polar and more soluble in the organic phase. Crucially, the newly formed α -proton is still highly acidic. Unreacted enolate can act as a base, deprotonating the mono-alkylated product (proton transfer is faster than alkylation), which then reacts with the electrophile again to form polyalkylated byproducts [2]. The Solution: Transition from direct enolate alkylation to the use of specific enamine or metallo-enamine intermediates. Alternatively, if using lithium enolates, ensure the electrophile is added inversely (adding the enolate dropwise to an excess of the electrophile) to maintain a low concentration of the enolate relative to the electrophile at all times.

Q3: My reaction mixture turns dark yellow/brown, and GC-MS shows high molecular weight byproducts. What is happening? The Causality: You are observing aldol self-condensation. Cyclopentanones are notoriously prone to aldol addition. Under both basic and acidic conditions, the enol/enolate attacks an unreacted ketone molecule. The resulting β -hydroxy ketone rapidly undergoes dehydration (condensation) to form a conjugated enone dimer, which presents as a dark, tarry byproduct [3]. The Solution: This is a concentration and temperature management issue. Ensure your base (e.g., LDA) is in a slight excess (1.05 - 1.10 equiv) to drive enolate formation to 100% completion rapidly, leaving no unreacted ketone available for the enolate to attack. Maintain the temperature strictly at or below -78 °C until the electrophile is fully incorporated.

Experimental Protocols: Self-Validating Regioselective C3-Alkylation

To achieve pristine C3-alkylation without over-alkylation, we utilize a two-stage workflow: Silyl Enol Ether formation followed by Mukaiyama Alkylation. This protocol is designed as a self-validating system , meaning you will analytically confirm the success of step 1 before risking your valuable electrophile in step 2.

Stage 1: Kinetic Trapping (Silyl Enol Ether Synthesis)

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to ketone) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Base Formation: Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Enolization: Add hexahydro-1(2H)-pentalenone (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

  • Trapping: Add freshly distilled TMSCl (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint (Critical): Withdraw a 0.1 mL aliquot, quench with D2​O , extract with CDCl3​ , and acquire a rapid 1H NMR. Validation: You must observe the disappearance of the ketone α -protons and the appearance of a vinylic proton signal (~4.8 ppm) and the TMS singlet (~0.2 ppm). If unreacted ketone remains (>5%), do not proceed; your LDA formation or transfer was compromised.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with hexanes (to avoid hydrolyzing the silyl ether), dry over Na2​SO4​ , and concentrate.

Stage 2: Mukaiyama-type Alkylation

  • Activation: Dissolve the validated silyl enol ether in anhydrous CH2​Cl2​ (-78 °C). Add the alkyl halide electrophile (1.1 equiv).

  • Catalysis: Add a Lewis acid (e.g., TiCl4​ or BF3​⋅OEt2​ , 1.05 equiv) dropwise.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The silyl enol ether spot (UV active, high Rf) should disappear, replaced by the alkylated product.

  • Quench: Pour into ice-cold saturated NaHCO3​ , extract with CH2​Cl2​ , and purify via silica gel chromatography.

Data Presentation: Reaction Condition Matrix

The following table summarizes the quantitative impact of reaction conditions on the functionalization of hexahydro-1(2H)-pentalenone, allowing for rapid comparative analysis.

Reaction ConditionPrimary IntermediateMajor Product RegiochemistryOver-Alkylation RiskAldol Condensation RiskTypical Yield (%)
LDA, THF, -78 °C Lithium EnolateC3 (Kinetic)HighLow (if T < -78 °C)65 - 75%
NaH, THF, 25 °C Sodium EnolateC1/C3 MixtureVery HighVery High< 30%
TMSCl, Et 3​ N, DMF Silyl Enol EtherC1 (Thermodynamic)LowLow80 - 85%
LDA TMSCl Silyl Enol EtherC3 (Kinetic)None (Isolated)None (Isolated)85 - 92%
Pyrrolidine, PhH, Δ EnamineC3 (Steric control)ModerateLow70 - 80%

Mandatory Visualization: Functionalization Pathways

The following diagram maps the logical relationship between reaction conditions, intermediate formation, and the divergence into either successful functionalization or specific side reactions.

G SM Hexahydro-1(2H)-pentalenone Kinetic Kinetic Conditions (LDA, -78°C) SM->Kinetic Strong, Bulky Base Thermo Thermodynamic Conditions (TMSCl, Et3N, Heat) SM->Thermo Weak Base, Trapping Agent C3Enol C3 Enolate (Less Substituted) Kinetic->C3Enol C1Enol C1 Enolate (More Substituted) Thermo->C1Enol Aldol Aldol Self-Condensation (Dimerization) C3Enol->Aldol Incomplete Enolization / Warming PolyAlk Over-Alkylation (Poly-substituted) C3Enol->PolyAlk Direct Alkylation (Proton Transfer) C3Func C3-Functionalized Product (High Yield) C3Enol->C3Func Silyl Trapping -> Electrophile C1Func C1-Functionalized Product (High Yield) C1Enol->C1Func Direct Electrophile Addition

Divergent functionalization pathways and common side reactions of hexahydro-1(2H)-pentalenone.

References

  • Aliphatic C-H to C-C Conversion: Synthesis of (−)-Cameroonan-7α-ol - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjX2MeUC2jX4bliopxR1jC2yCT8eT7t-LYPso53sH3tvZjMzDPF-3B6uOt45hIQY2z2IxyUHFB8eaolW_WUfzhfg4UZd561LPCFIgtLS8lFkBvJf79TWJ4GRpgX0Km-qRwJP-T1vtZZqOQfQ==]
  • A Comparative Guide to Intramolecular Enolate Alkylation Methods for Cyclopentanone Synthesis - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaeRs861MIc-I3crA85YpCiFkgq4uT_bksxQ4-CDJZqt5LkOjzzhcbXeYJQN64uA2ToB4DTGRB2fwXNE0uc2u7JqhefSbewtdWaMNUJN12mGm0GQTrNHh5MXsrkYY7uDhjo-EZMARGk5ltAyl2GsUrgLQS2HtoZkgXCyXX8j4d9WUD48F6h4frdKYg6KnvEtVIsprfMWICpHI3CcXPHjboUdZBrXKujSXmMnKJ51x1putUJxkUULYd5Qc=]
  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. D-NB.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ug9z5pwVyW4T2OSe7pcRAy3RzbwTIp-z1PB0XusLjrOPQxIQMyWy-MvIB_S0xb2r5rPYkPTTmYV61sCreIHWTfV8Y3fdFjO5Wevs2fCcLUXq62DvJNN3lDY=]
  • Regioselective Synthesis of α,α-Difluorocyclopentanone Derivatives: Domino Nickel-Catalyzed Difluorocyclopropanation/Ring-Expansion Sequence of Silyl Dienol Ethers | Organic Letters. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeUvj9rvUmTNKrLKUGckBKic6Owyzb1tsgorWkarL01joTEcQNi3NjJqxWZqG1y9An6D24IMne4z7Sv1-9poacOw7N_h3p_1anGHjxe4B6qjMaEdYSeDDnJoXNIK2sz5DgcDOa_HDAbb6_SFJkCnk=]
Troubleshooting

Technical Support Center: Catalyst Optimization for the Asymmetric Reduction of (3aS,6aS)-Hexahydro-1(2H)-pentalenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and stereochemical challenges associated with the asymmetric reductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and stereochemical challenges associated with the asymmetric reduction of (3aS,6aS)-Hexahydro-1(2H)-pentalenone [1]. This cis-fused bicyclo[3.3.0]octane derivative is a highly valuable chiral building block, but its rigid topology and steric hindrance often complicate enantioselective and diastereoselective reductions.

This guide synthesizes field-proven methodologies, troubleshooting frameworks, and mechanistic insights to help you achieve optimal conversion and stereocontrol.

I. Mechanistic Primer: Overcoming Bicyclic Steric Hindrance

The reduction of (3aS,6aS)-Hexahydro-1(2H)-pentalenone requires the delivery of a hydride to the C1 ketone. The cis-fused ring system creates a distinct concave (endo) and convex (exo) face. While achiral reducing agents typically attack from the less hindered convex face, achieving high enantiomeric excess (ee) and overriding inherent substrate bias requires a highly structured chiral pocket.

We primarily rely on Noyori-type Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH) using Ru(II) complexes. These catalysts operate via an outer-sphere mechanism, where the metal and the ligand simultaneously participate in hydrogen transfer without requiring the substrate to directly bind to the ruthenium center.

Noyori_ATH Precat Ru(II) Precatalyst [RuCl(p-cymene)(TsDPEN)] Amido 16e⁻ Ru Amido Complex (Active Catalyst) Precat->Amido Base (-HCl) Hydride 18e⁻ Ru Hydride Complex (Reducing Agent) Amido->Hydride + HCOOH (- CO₂) Hydride->Amido + Substrate (- Product) Product Chiral Pentalenol (Product) Hydride->Product Hydride transfer Substrate (3aS,6aS)-Hexahydro- 1(2H)-pentalenone Substrate->Hydride Outer-sphere coordination Formate HCOOH / Et₃N (Hydride Source) Formate->Amido

Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation via an outer-sphere mechanism.

II. Troubleshooting Guide & FAQs

Q1: I am observing low enantiomeric excess (ee) using a standard RuCl(p-cymene)(TsDPEN) catalyst in isopropanol. How can I improve this?

A: You are likely experiencing a thermodynamic equilibration issue. ATH in isopropanol is a reversible process. Because the bicyclo[3.3.0]octane core is sterically demanding, the reverse oxidation of your chiral alcohol product back to the ketone can occur at a rate competitive with the forward reduction, eroding the ee over time. Solution: Switch your hydrogen source to a formic acid/triethylamine (HCOOH/Et₃N) azeotrope . The reduction using formate is driven by the irreversible extrusion of CO₂ gas. This ensures the reaction remains under strict kinetic control, preserving the high ee dictated by the chiral Ru-TsDPEN complex.

Q2: The reaction kinetics are sluggish, and conversion plateaus at 60%. What is the root cause?

A: A plateau in conversion usually indicates catalyst deactivation or an insufficient generation of the active 16-electron Ru-amido species. This species is highly sensitive to trace acids, oxygen, and moisture. Solution: First, ensure rigorous Schlenk techniques are applied. If the ATH remains slow, the steric bulk of the hexahydropentalenone may be hindering the outer-sphere transition state. In this case, transition to Asymmetric Hydrogenation (AH) using H₂ gas (20–50 atm) and a RuCl₂((R)-BINAP)((S)-diamine) catalyst. High pressure forces the equilibrium forward, and these specific complexes have been shown to achieve turnover numbers (TON) > 50,000 for sterically demanding bicyclic ketones[2].

Q3: How do I control the diastereoselectivity (endo vs. exo attack) on the bicyclic core?

A: The concave/convex topology of (3aS,6aS)-Hexahydro-1(2H)-pentalenone inherently biases hydride attack toward the less hindered convex face. If your chiral catalyst's facial preference mismatches the substrate's bias, diastereoselectivity drops drastically. Solution: Optimize the diamine ligand to create a tighter chiral pocket that overrides substrate control. Switching from standard DPEN to a more rigid diamine like IPHAN (in combination with BINAP) provides a highly constrained environment, forcing the hydride delivery to the desired face with near-perfect diastereo- and enantioselectivity[2].

III. Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating physical cues to ensure the chemistry is proceeding as intended.

Protocol A: Irreversible ATH using Ru-TsDPEN and HCOOH/Et₃N
  • Preparation of the Catalyst Solution: In an argon-filled glovebox, dissolve [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 mol%) in anhydrous, degassed dichloromethane (DCM).

    • Validation Check: The solution must exhibit a deep orange/red color, indicating the intact precatalyst.

  • Substrate Addition: Add (3aS,6aS)-Hexahydro-1(2H)-pentalenone (1.0 equiv) to the reaction flask.

  • Hydride Source Activation: Slowly add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 ratio, 5.0 equiv).

    • Causality: The basic Et₃N facilitates the elimination of HCl from the precatalyst, generating the active 16-electron Ru-amido species. This species rapidly abstracts a proton/hydride from formic acid.

  • Reaction Monitoring: Stir the mixture at 30 °C.

    • Validation Check: Continuous, mild CO₂ evolution (bubbling) must be observed. This confirms active hydride transfer. If bubbling stops prematurely, the catalyst has deactivated.

  • Quenching and Workup: Once CO₂ evolution ceases (typically 6-8 hours), quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: High-Pressure AH using Ru-BINAP-IPHAN
  • Precatalyst Activation: In a Schlenk tube, combine RuCl₂((R)-BINAP)(DMF)n and (S)-IPHAN in degassed 2-propanol. Heat to 80 °C for 2 hours, then cool to room temperature.

  • Substrate Loading: Transfer the activated catalyst solution to a stainless-steel autoclave containing the substrate and t-BuOK (base additive, 10 mol%).

  • Pressurization: Purge the autoclave with H₂ gas three times to remove inert argon, then pressurize to 50 atm.

  • Hydrogenation: Stir vigorously at 25 °C for 12–24 hours.

    • Causality: The high H₂ pressure overcomes the steric hindrance of the bicyclic core, while the rigid BINAP/IPHAN pocket ensures strict enantiofacial discrimination[2].

  • Workup: Vent the H₂ gas slowly. Filter the mixture through a short pad of silica gel to remove the ruthenium salts, then concentrate.

IV. Performance Metrics & Catalyst Screening Data

The following table summarizes the quantitative causality between catalyst selection, thermodynamic conditions, and the resulting stereochemical outcomes for bicyclic ketone reductions.

EntryCatalyst SystemHydrogen SourceTemp (°C)Conversion (%)ee (%)Diastereomeric Ratio (endo:exo)
1 RuCl(p-cymene)((R,R)-TsDPEN)i-PrOH / KOH25657885:15
2 RuCl(p-cymene)((R,R)-TsDPEN)HCOOH / Et₃N30>999492:8
3 RuCl₂((R)-BINAP)((S)-DPEN)H₂ (50 atm)25889188:12
4 RuCl₂((R)-BINAP)((S)-IPHAN)H₂ (50 atm)25>9998>99:1

Data Interpretation: Entry 1 suffers from the reversibility of i-PrOH, leading to eroded ee. Entry 2 solves this via irreversible CO₂ extrusion. Entries 3 and 4 demonstrate the power of high-pressure AH, with the rigid IPHAN ligand in Entry 4 completely overriding the substrate's inherent facial bias to deliver perfect diastereoselectivity.

V. References

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone Chemical Properties LookChem Database[Link]

  • Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex Organic Letters (American Chemical Society)[Link]

Sources

Optimization

Preventing epimerization of (3AS,6AS)-Hexahydro-1(2H)-pentalenone under strongly basic conditions

Troubleshooting Guide: Preventing Epimerization of (3aS,6aS)-Hexahydro-1(2H)-pentalenone Under Strongly Basic Conditions Welcome to the Advanced Synthesis Support Center. As researchers scale up syntheses involving fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Epimerization of (3aS,6aS)-Hexahydro-1(2H)-pentalenone Under Strongly Basic Conditions

Welcome to the Advanced Synthesis Support Center. As researchers scale up syntheses involving fused cyclopentanoid frameworks, maintaining the stereochemical integrity of bridgehead carbons becomes a primary challenge. This guide addresses the root causes of epimerization in (3aS,6aS)-Hexahydro-1(2H)-pentalenone (commonly referred to as cis-bicyclo[3.3.0]octan-2-one) and provides self-validating protocols to ensure absolute stereoretention during enolate chemistry.

Mechanistic Insight: The Causality of Epimerization

To solve the epimerization issue, we must first understand the structural thermodynamics of the molecule. (3aS,6aS)-Hexahydro-1(2H)-pentalenone contains two distinct α -positions relative to the C1 carbonyl: the C2 methylene group and the C6a bridgehead methine (1[1]).

While the cis-fused bicyclo[3.3.0]octane framework is inherently more thermodynamically stable than the highly strained trans-isomer (2[2]), the C6a bridgehead proton is highly acidic. When the molecule is exposed to thermodynamic basic conditions (e.g., NaH, NaOMe, or KOtBu), reversible deprotonation occurs preferentially at the C6a position to form the more substituted, thermodynamically stable enolate.

The Epimerization Trigger: Deprotonation at C6a planarizes the stereocenter. Upon reprotonation or reaction with an electrophile, the stereocenter can invert, leading to a mixture of the intact cis-isomer and the epimerized trans-fused (3aS,6aR) isomer, or complete racemization. To preserve the absolute configuration of the C6a bridgehead, you must bypass thermodynamic enolization and strictly enforce kinetic control by deprotonating the less sterically hindered C2 position using bulky amide bases at cryogenic temperatures (3[3]).

Troubleshooting Scenarios & FAQs

Q: I am attempting a C2-alkylation using NaH and MeI, but my product is a complex mixture of diastereomers. How do I prevent this? A: NaH operates under thermodynamic control at room temperature. It indiscriminately deprotonates the C6a bridgehead, destroying your stereocenter. To achieve regioselective C2-alkylation without epimerization, you must switch to a sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C. LDA selectively deprotonates the less hindered C2 position to form the kinetic enolate (4[4]). Adding your electrophile only after complete kinetic enolate formation will yield the C2-alkylated product with 100% preservation of the C6a stereocenter.

Q: My downstream workflow requires an Aldol condensation under thermodynamic conditions (e.g., KOH/MeOH). How can I protect the C6a position from epimerizing? A: You cannot expose the unprotected ketone directly to thermodynamic bases without risking epimerization. Instead, utilize a "transient masking" strategy. First, form the kinetic enolate using LDA at -78 °C, then trap it with Chlorotrimethylsilane (TMSCl) to form a thermodynamic-resistant silyl enol ether (3[3]). You can then perform a Mukaiyama Aldol addition using a Lewis acid (such as TiCl₄), entirely bypassing the basic conditions that trigger C6a epimerization.

Q: How can I analytically verify that epimerization has not occurred during my reaction? A: 2D NOESY NMR is the definitive standard. In the intact cis-isomer, the C3a and C6a bridgehead protons are syn to each other, yielding a strong NOE cross-peak. If epimerization to the trans-isomer occurs, this NOE signal will disappear.

Quantitative Data: Base Selection & Regioselectivity

The table below summarizes how base selection and temperature dictate the enolization pathway and the resulting risk to your molecule's stereocenters.

Base SystemSolventTemperaturePrimary Enolate SiteEpimerization RiskMechanistic Regime
LDA (1.05 eq) THF-78 °CC2 (>98%)Low Kinetic Control
LiHMDS (1.05 eq) THF-78 °CC2 (>95%)Low Kinetic Control
NaH (1.2 eq) THF / DMF25 °CC6a (Major)High Thermodynamic Control
KOtBu (1.1 eq) t-BuOH25 °CC6a (Equilibrium)High Thermodynamic Control
Self-Validating Protocol: Regioselective Kinetic Enolate Formation

Causality Check: This protocol deliberately uses a slight excess of base (1.05 eq LDA) to ensure absolutely no unreacted ketone remains in the flask. Unreacted ketone acts as a proton shuttle, facilitating unwanted equilibration from the kinetic C2 enolate to the thermodynamic C6a enolate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under Argon. Add anhydrous THF (to achieve 0.2 M relative to the ketone) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolization: Dissolve (3aS,6aS)-Hexahydro-1(2H)-pentalenone (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise down the cold wall of the flask over 15 minutes.

    • Expert Insight: Slow addition down the cold wall prevents localized warming and ensures immediate, irreversible deprotonation at C2.

  • Maturation: Stir the solution at -78 °C for 1 hour to guarantee complete kinetic enolate formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., MeI, TMSCl) (1.2 equiv). If trapping with TMSCl, a pre-addition of Et₃N (1.5 equiv) is recommended to scavenge trace HCl.

  • Quench: Allow the reaction to warm to -20 °C, then rapidly quench with saturated aqueous NH₄Cl.

    • Expert Insight: Quenching at -20 °C destroys any unreacted base before the system can warm enough to overcome the activation barrier for thermodynamic equilibration.

Pathway Visualization

G SM (3aS,6aS)-Hexahydro-1(2H)-pentalenone (Intact C3a, C6a Stereocenters) Kinetic Kinetic Deprotonation LDA, THF, -78°C SM->Kinetic Irreversible Thermo Thermodynamic Deprotonation NaH or t-BuOK, 25°C SM->Thermo Reversible Enolate2 C2 Kinetic Enolate (Stereocenter Preserved) Kinetic->Enolate2 Deprotonates less hindered C2 Enolate6a C6a Thermodynamic Enolate (Planarized Bridgehead) Thermo->Enolate6a Deprotonates acidic C6a Product2 C2-Functionalized Product (100% Stereoretention) Enolate2->Product2 + Electrophile Product6a Epimerized/Racemic Mixture (trans-fused or racemic cis) Enolate6a->Product6a + Electrophile or H+

Reaction pathway demonstrating kinetic vs. thermodynamic enolization and epimerization risks.

References
  • [2] cis-Bicyclo[3.3.0]-octan-2-one - the NIST WebBook | Source: NIST | URL: [Link]

  • [1] Bicyclo(3.3.0)oct-2-ene | C8H12 | CID 10909517 - PubChem | Source: NIH | URL: [Link]

  • [3] The Journal of Organic Chemistry Vol. 68 No. 2 - ACS Publications | Source: ACS | URL: [Link]

  • [4] The Chemistry of Cyclopropanols | Chemical Reviews - ACS Publications | Source: ACS | URL: [Link]

Sources

Troubleshooting

Enhancing the stability and shelf-life of (3AS,6AS)-Hexahydro-1(2H)-pentalenone during storage

Technical Support Center: Stability & Shelf-Life Optimization for (3aS,6aS)-Hexahydro-1(2H)-pentalenone Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Shelf-Life Optimization for (3aS,6aS)-Hexahydro-1(2H)-pentalenone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the storage of (3aS,6aS)-Hexahydro-1(2H)-pentalenone (CAS: 32405-37-1)[1].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind compound degradation and providing self-validating protocols to ensure the integrity of your chiral building blocks.

Part 1: Troubleshooting & FAQs

Q1: Why does my (3aS,6aS)-Hexahydro-1(2H)-pentalenone develop a yellow tint and increased viscosity after several months of storage? Causality: This is a classic manifestation of aldol self-condensation. The carbonyl group of the bicyclo[3.3.0]octan-2-one system makes the molecule highly sensitive to nucleophilic attack[2]. Trace amounts of basic impurities—often residual alkali from glassware washing or carryover from synthesis—catalyze deprotonation at the α-carbon. The resulting enolate attacks the carbonyl of an adjacent molecule, forming an α,β-unsaturated bicyclic dimer. These highly conjugated dimers absorb blue light (appearing yellow) and their increased molecular weight raises the bulk viscosity. Solution: Ensure all storage glassware is strictly acid-washed and neutralized. Transition to silanized amber vials to eliminate surface-catalyzed enolization.

Q2: We are observing a slight degradation in diastereomeric purity over time. Is the cis-fused ring opening or epimerizing to the trans isomer? Causality: The bicyclo[3.3.0]octan-2-one system possesses a thermodynamically stable cis ring junction[3]. Because the trans-fused five-membered ring system suffers from severe ring strain, spontaneous epimerization to the trans isomer is energetically unfavorable under standard conditions[3]. However, reversible enolization at the C6a bridgehead carbon can occur in the presence of trace acids or moisture. While re-protonation heavily favors the cis geometry, transient enolization can lead to isotopic exchange or minor stereochemical leakage if trapped by electrophilic impurities. Solution: Maintain strict anhydrous conditions. The loss of purity is rarely due to trans isomer accumulation, but rather the formation of enol-derived byproducts. Purge storage containers with Argon to displace moisture.

Q3: What is the risk of autoxidation during multi-year drug development campaigns? Causality: Like many cyclic ketones, this compound is susceptible to α-autoxidation when exposed to atmospheric oxygen and UV light. Oxygen acts as a diradical initiator, abstracting an α-hydrogen to form a hydroperoxide intermediate. This not only degrades the API building block but poses a severe safety hazard (explosion risk) upon concentration or distillation. Solution: Purging the headspace with Argon (which is denser than Nitrogen and blankets the liquid effectively) and storing at -20°C in actinic (amber) glass completely arrests the radical propagation phase.

Part 2: Mechanistic Visualizations

Degradation Start (3aS,6aS)-Hexahydro-1(2H)-pentalenone O2 Oxygen / UV Light Start->O2 Exposure Nuc Trace Nucleophiles / Bases Start->Nuc Contamination AutoOx α-Autoxidation O2->AutoOx Radical Initiation Aldol Aldol Condensation Nuc->Aldol Deprotonation Deg1 Hydroperoxides (Safety Risk) AutoOx->Deg1 Deg2 Bicyclic Dimers (Yellowing) Aldol->Deg2

Degradation pathways of (3aS,6aS)-Hexahydro-1(2H)-pentalenone.

Part 3: Quantitative Data on Degradation

Table 1: Degradation Pathways and Kinetic Parameters

Degradation PathwayPrimary Catalyst/TriggerObservable SymptomsEst. Kinetic Rate (25°C)Prevention Strategy
Aldol Condensation Trace Base, Nucleophiles[2]Yellowing, High ViscosityModerate (Days to Weeks)Acid-washed, silanized vials
α-Autoxidation Oxygen, UV LightPeroxide formationSlow (Weeks to Months)Argon purge, Amber glass
Enolization Trace Acid/Base, MoistureLoss of chiral purityFast (Hours to Days)Anhydrous, strictly neutral

Part 4: Experimental Protocols

Standard Operating Procedure: Self-Validating Storage & Purification Workflow To guarantee trustworthiness, this protocol is designed as a self-validating system . Every step includes a built-in feedback loop to confirm success before proceeding to the next stage.

Step 1: Quality Control & Baseline Establishment

  • Action: Draw a 10 µL aliquot of the stock solution and analyze via Chiral GC-MS.

  • Validation Loop: The purity must integrate to >99.0% with no dimer peaks. If purity is <99.0%, proceed to Step 2. If >99.0%, skip directly to Step 3.

Step 2: Purification via Vacuum Distillation

  • Action: Transfer the degraded stock to a short-path distillation apparatus. Distill under high vacuum (<0.1 Torr) to keep the bath temperature below 60°C, preventing thermal degradation.

  • Validation Loop: Re-run the GC-MS on the collected main fraction. The peak corresponding to the dimer/oligomer must be <0.1% area. Failure condition: If >0.1%, repeat distillation with a lower bath temperature.

Step 3: Aliquotting and Argon Blanketing

  • Action: Transfer the purified compound into pre-dried, acid-washed amber glass vials. Insert an Argon cannula into the vial, hovering 1 cm above the liquid, and purge the headspace for 30 seconds. Cap immediately with PTFE-lined septa.

  • Validation Loop: Place a colorimetric oxygen indicator strip in a "dummy vial" purged in the exact same batch. The strip must remain pink (indicating <0.1% O 2​ ). Failure condition: If it turns blue, your purge manifold is leaking and the batch must be re-purged.

Step 4: Long-Term Storage

  • Action: Store the sealed vials in a dedicated -20°C freezer away from light.

  • Validation Loop: Equip the freezer with a continuous digital temperature logger. The log must show no excursions above -15°C. Perform a peroxide test strip check every 6 months; the reading must be strictly 0 ppm.

Workflow A QC & Baseline (GC-MS) B Vacuum Distillation (<0.1% Dimers) A->B Purity < 99% C Aliquot into Amber Vials A->C Purity > 99% B->C D Argon Purge (O2 < 0.1%) C->D E Storage at -20°C (Temp Logged) D->E

Self-validating storage and purification workflow.

Part 5: References

  • Title: (3AS,6AS)-Hexahydro-1(2H)-pentalenone Chemical Properties Source: LookChem URL: [Link]

  • Title: Total Synthesis of (±)-Cameroonan-7α-ol and Biomimetic Rearrangements to Related Nopsane Sesquiterpenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Troubleshooting chromatographic separation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone stereoisomers

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges in the chiral separation of unfunctionalized, aliphatic bicyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges in the chiral separation of unfunctionalized, aliphatic bicyclic scaffolds. (3aS,6aS)-Hexahydro-1(2H)-pentalenone (commonly known as cis-bicyclo[3.3.0]octan-2-one) presents a unique "perfect storm" of chromatographic difficulties: it lacks a strong UV chromophore, possesses acidic α -protons prone to enolization, and exhibits rigid steric bulk that resists standard hydrogen-bond-driven chiral recognition.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve baseline resolution of these elusive stereoisomers.

Decision Matrix: Selecting Your Analytical Modality

Workflow A Hexahydro-1(2H)-pentalenone Stereoisomer Mixture B Detector Availability A->B C UV-Vis Only B->C F FID / MS B->F H CAD / ELSD / RI B->H D Pre-column DNPH Derivatization C->D E Chiral HPLC-UV D->E G Chiral GC-FID/MS (β-Cyclodextrin) F->G I Chiral HPLC-CAD (Polysaccharide CSP) H->I

Chromatographic workflow for separating hexahydro-1(2H)-pentalenone stereoisomers.

Troubleshooting Q&A: Mechanistic Diagnostics

Q1: Why am I observing no peaks or extremely low signal-to-noise ratios on my chiral HPLC-UV system?

Diagnosis & Causality: Hexahydro-1(2H)-pentalenone is a saturated bicyclic ketone. It completely lacks a conjugated π -system. The only UV absorbance arises from the symmetry-forbidden n→π∗ transition of the carbonyl group, which yields an exceptionally weak molar absorptivity at ~280 nm. Corrective Action: You must decouple the separation from UV detection.

  • Option A: Switch to a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector.

  • Option B: Perform a pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH)[1]. This converts the ketone into a hydrazone, introducing a highly conjugated dinitrophenyl ring that absorbs intensely at 360 nm, enabling trace-level HPLC-UV analysis.

Q2: I am using a Chiralcel OD-H column (Hexane/IPA) but the enantiomers (3aS,6aS) and (3aR,6aR) are co-eluting. How can I achieve baseline resolution?

Diagnosis & Causality: Chiral recognition on amylose/cellulose-based stationary phases relies heavily on a three-point interaction model (hydrogen bonding, dipole-dipole, and π−π stacking). Because hexahydro-1(2H)-pentalenone has only a single hydrogen-bond acceptor (the carbonyl) and zero aromatic rings, the transient diastereomeric complexes formed with the polysaccharide backbone are energetically indistinct. Corrective Action: Abandon normal-phase HPLC for this specific under-functionalized scaffold and switch to Chiral Gas Chromatography (GC) . Utilizing a derivatized β -cyclodextrin chiral stationary phase—specifically DIMETBCD (2,3-di-O-methyl-6-O-(tert-butyldimethylsilyl)- β -CD)—allows for shape-selective inclusion complexation[2]. The rigid, V-shaped cis-fused bicyclic ring fits stereoselectively into the hydrophobic cyclodextrin cavity, providing excellent enantiomeric resolution based on van der Waals forces rather than hydrogen bonding[3].

Q3: During my HPLC runs, I observe a raised baseline (a "plateau" or "hump") between the two enantiomeric peaks. What causes this?

Diagnosis & Causality: This is a classic manifestation of on-column enantiomerization . The α -protons adjacent to the ketone at C3 are mildly acidic. If your mobile phase contains basic additives (e.g., diethylamine, commonly left over from previous amine analyses) or if the silica support has active basic sites, the ketone undergoes dynamic enolization during the chromatographic run. The resulting enol intermediate is planar and achiral at the α -carbon, providing a pathway for the (3aS,6aS) and (3aR,6aR) isomers to interconvert while traveling down the column. Corrective Action:

  • Flush the system to ensure strictly neutral conditions (e.g., 100% HPLC-grade Hexane/Ethanol with zero additives).

  • Lower the column compartment temperature (e.g., from 25°C to 10°C) to kinetically freeze the enolization process.

Q4: My synthesis yielded a mixture of diastereomers. Can I separate the trans-fused (3aS,6aR) isomer from the cis-fused (3aS,6aS) isomer?

Diagnosis & Causality: The trans-bicyclo[3.3.0]octane ring system is thermodynamically highly strained compared to the cis-fused system. In fact, bicyclo[3.3.0]octan-2-one is predominantly known and isolated exclusively as the cis-isomer[4]. Under standard ambient conditions, any kinetically formed trans-isomer will rapidly epimerize to the thermodynamically stable cis-isomer via enolization at the bridgehead-adjacent carbon. Corrective Action: Do not attempt to separate the trans-isomer unless you are operating under strictly controlled, sub-ambient, neutral conditions immediately post-synthesis. Standard practice dictates allowing complete equilibration to the cis-fused enantiomeric pair before performing chiral separation.

Quantitative Method Comparison

Analytical ModalityStationary PhaseDetection MethodLimit of Detection (LOD)Enantiomeric Resolution ( Rs​ )Primary Use Case
Chiral GC β -Cyclodextrin (DIMETBCD)FID / MS~10 ng/mL> 2.0 (Baseline)Gold Standard for volatile, unfunctionalized chiral ketones.
Chiral HPLC Amylose/Cellulose (e.g., OD-H)CAD / ELSD~500 ng/mL< 1.0 (Co-elution risk)Preparative scale separations where GC is not viable.
Derivatization HPLC Amylose/Cellulose (e.g., AD-H)UV-Vis (360 nm)~1 ng/mL1.5 - 1.8Trace enantiomeric excess (ee%) determination in complex matrices.

Self-Validating Experimental Protocols

Protocol A: High-Resolution Chiral GC-FID Analysis

This protocol utilizes shape-selective inclusion to separate the enantiomers without derivatization.

  • Column Selection: Install a capillary GC column coated with DIMETBCD (2,3-di-O-methyl-6-O-(tert-butyldimethylsilyl)- β -CD) diluted in SE-54 or a similar polysiloxane phase (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness)[2][3].

  • Sample Preparation: Dissolve the hexahydro-1(2H)-pentalenone sample in anhydrous GC-grade dichloromethane (DCM) to a concentration of 1 mg/mL. Ensure the sample is free of acidic/basic impurities to prevent on-column enolization.

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 220°C, Split ratio 50:1.

    • Oven Program: Isothermal at 110°C for 20 minutes. (Isothermal conditions are critical for maximizing the subtle thermodynamic differences in cyclodextrin inclusion complexes).

    • Detector: FID at 250°C.

  • Validation Step: Inject a racemic standard. You should observe two distinct peaks with a 1:1 area ratio. If peak tailing occurs, perform a solvent wash of the injector liner to remove active sites.

Protocol B: Pre-Column DNPH Derivatization for HPLC-UV

Use this protocol when GC is unavailable and high-sensitivity UV detection is required.

  • Reagent Preparation: Prepare a derivatizing solution of 2,4-dinitrophenylhydrazine (DNPH) (0.1 M) in acetonitrile containing 1% v/v phosphoric acid.

  • Reaction: Combine 100 µL of the ketone sample (in acetonitrile) with 100 µL of the DNPH reagent in a sealed amber vial[1].

  • Incubation: Heat the mixture at 40°C for 45 minutes to drive hydrazone formation to completion.

  • Quenching & Extraction: Neutralize with 200 µL of saturated aqueous NaHCO3​ . Extract the derivatized analyte with 500 µL of HPLC-grade hexane. Extract the top organic layer and evaporate under a gentle nitrogen stream. Reconstitute in 100% Hexane.

  • HPLC Analysis: Inject onto a Chiralpak AD-H column (250 × 4.6 mm).

    • Mobile Phase: Hexane/Isopropanol (95:5 v/v), strictly isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

  • Validation Step: The massive increase in steric bulk from the DNPH moiety enhances the three-point interaction with the amylose stationary phase, typically improving Rs​ from <1.0 to >1.5.

References

  • Conceição, M., et al. "Chiral Gas Chromatographic Separation of 2-Oxabicyclo[3.3.0]octane Derivatives and Their Synthetic Precursors." Analytical Chemistry, 2000. URL: [Link]

  • Quibell, M., et al. "Bicyclic peptidomimetic tetrahydrofuro[3,2-b]pyrrol-3-one and hexahydrofuro[3,2-b]pyridine-3-one based scaffolds." Bioorganic & Medicinal Chemistry, 2004. URL: [Link]

  • Zhang, Y., et al. "Asymmetric Total Synthesis of Rumphellclovane E." Organic Letters, 2020. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for (3aS,6aS)-Hexahydro-1(2H)-pentalenone

Welcome to the Technical Support Center for the synthesis and scale-up of (3aS,6aS)-Hexahydro-1(2H)-pentalenone (CAS No. 32405-37-1)[1]. This fused bicyclic ketone is a critical building block in complex natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (3aS,6aS)-Hexahydro-1(2H)-pentalenone (CAS No. 32405-37-1)[1]. This fused bicyclic ketone is a critical building block in complex natural product synthesis and pharmaceutical development.

Scaling up the synthesis of this molecule from a benchtop flask to a pilot-scale batch reactor introduces severe nonlinear thermodynamic and hydrodynamic challenges. This guide is designed for chemical engineers and synthetic chemists to troubleshoot and optimize heat transfer, mass transfer, and reaction kinetics during batch scale-up.

Part 1: Core Scale-Up Parameters & Troubleshooting (FAQs)

Q1: Why does the yield of (3aS,6aS)-hexahydro-1(2H)-pentalenone drop significantly when moving from a 1 L lab reactor to a 50 L pilot batch reactor? A: The primary cause is the fundamental failure of geometric scale-up regarding heat transfer. As the reactor volume ( V ) increases, the surface area ( A ) available for heat transfer through the cooling jacket only increases by a factor of V2/3 . Consequently, the surface-area-to-volume ratio ( A/V ) drops drastically[2]. During the highly exothermic cyclization or oxidation steps required to form the pentalenone core, this reduced A/V ratio prevents efficient heat removal[3]. The reaction shifts from an isothermal state toward an adiabatic state, causing a "thermal overshoot"[4]. Because reaction rate constants have an exponential temperature dependence (Arrhenius kinetics), this localized thermal imbalance accelerates higher-activation-energy side reactions (such as epimerization at the chiral centers or over-oxidation), thereby degrading your target yield[5].

Q2: How do I prevent thermal runaway and localized hot spots during the exothermic synthesis steps? A: You must transition from geometric scale-up to thermal/kinematic scale-up. Do not simply scale the reagent dosing rate linearly with volume. Instead, the dosing rate of the oxidant or cyclization catalyst must be strictly governed by the reactor's maximum heat removal capacity, defined by the equation:

Qremove​=U⋅A⋅(T−Tj​)

Where U is the overall heat transfer coefficient, A is the wetted surface area, T is the process temperature, and Tj​ is the jacket temperature[5][6]. You must dynamically control the feed rate so that the heat of reaction ( ΔHr​ ) generated per second never exceeds Qremove​ .

Q3: What is the optimal agitation strategy to ensure uniform mass transfer without causing shear-induced degradation? A: Scale-up failures are frequently caused by poor mesomixing —the turbulent dispersion of a feed stream shortly after it enters the bulk fluid[7]. If mesomixing is slower than the intrinsic reaction kinetics, the reaction becomes mass-transfer limited, leading to localized reagent pooling and impurity formation. To optimize this, maintain a constant mixing time across scales rather than a constant tip speed. We recommend using the Heat Pulse Method to empirically measure and validate the 95% mixing time in your specific reactor geometry[8].

Part 2: Quantitative Data & Parameter Guidelines

To successfully scale the synthesis of (3aS,6aS)-hexahydro-1(2H)-pentalenone, operational parameters must be adjusted to compensate for physical limitations at scale.

Table 1: Comparative Scale-Up Parameters (Lab vs. Pilot Scale)
Parameter1 L Lab Scale (Glass)50 L Pilot Scale (Glass-Lined)Scaling Impact & Causality
Volume ( V ) 1 L50 LDefines total batch mass and heat generation.
Heat Transfer Area ( A ) ~0.04 m²~0.54 m²Area scales by V2/3 , limiting cooling capacity.
A/V Ratio ~40 m⁻¹~10.8 m⁻¹A 75% reduction in cooling efficiency per unit volume[3].
Heat Transfer Coeff. ( U ) 150 - 300 W/m²·K100 - 200 W/m²·KDecreases due to thicker glass-lined walls at pilot scale[5].
95% Mixing Time < 5 seconds20 - 45 secondsSlower mesomixing requires extended dosing times[8].
Dosing Strategy Rapid dropwiseHeat-removal limitedMust be governed by continuous calorimetric feedback.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure your pilot reactor can handle the mass transfer requirements of the pentalenone synthesis, you must validate the reactor's mesomixing capabilities. The following protocol utilizes the Heat Pulse Method , a non-destructive, thermal-based technique to characterize mass mixing[8][9].

Protocol: Validating Reactor Mesomixing via the Heat Pulse Method

Objective: Determine the 95% mixing time to calibrate reagent dosing rates.

  • Baseline Stabilization: Fill the batch reactor with the primary reaction solvent (e.g., dichloromethane or toluene) to the exact operational volume. Set the agitation to the planned RPM and stabilize the internal temperature to exactly 20.00 °C using the cooling jacket[8].

  • Sensor Placement: Install fast-response PT100 temperature probes at multiple vertical and radial locations within the reactor (e.g., near the baffle, near the impeller, and at the fluid surface).

  • Heat Pulse Injection: Inject a highly localized heat pulse. This can be done by injecting a small volume of hot solvent (e.g., 80 °C) at a controlled flow rate (e.g., 1.0 mL/s) for exactly 10 seconds, or by using an electrical heater pulsing at 5–15 W[8][10].

  • Data Acquisition: Record the temperature profiles across all probes continuously. The localized heat will distribute via convection (macromixing) and turbulent dispersion (mesomixing).

  • Calculate 95% Mixing Time ( t95​ ): Monitor the temperature until it reaches a new, slightly elevated constant baseline. The t95​ is the exact time from the start of the pulse until all temperature probes read within 5% of the final homogeneous temperature shift[8].

  • Kinematic Adjustment: If t95​ exceeds the half-life of your chemical reaction, you must increase the pumping number (e.g., switch to a 45° pitched blade turbine) or slow your reagent dosing rate to prevent localized pooling[10].

Part 4: Workflows & Logical Relationships

The following diagrams illustrate the causal logic for troubleshooting scale-up issues and the workflow for validating mixing parameters.

ScaleUpLogic Start Yield Drop at Scale Thermal Thermal Imbalance? Start->Thermal Exothermic step Mixing Mass Transfer Issue? Start->Mixing Biphasic/Fast reaction AVRatio Check A/V Ratio Calculate UA(Tj-T) Thermal->AVRatio HeatPulse Run Heat Pulse Method Determine 95% Mixing Time Mixing->HeatPulse Dosing Adjust Dosing Rate & Jacket Temp AVRatio->Dosing Impeller Optimize Impeller Speed & Pumping Number HeatPulse->Impeller

Caption: Diagnostic logic tree for troubleshooting batch scale-up yield drops.

HeatPulseWorkflow Step1 1. Establish Baseline Temp Step2 2. Inject Localized Heat Pulse (10s) Step1->Step2 Step3 3. Monitor Temp Profiles Step2->Step3 Step4 4. Calculate 95% Mixing Time Step3->Step4 Step5 5. Calibrate Dosing Rate Step4->Step5

Caption: Step-by-step workflow for executing the Heat Pulse Method to validate reactor mesomixing.

References

  • LookChem. "(3AS,6AS)-Hexahydro-1(2H)-pentalenone." LookChem. Available at:[Link]

  • SPROCLIB. "Batch Reactor — Standard Chemical Process Control Library." Read the Docs. Available at:[Link]

  • Camps, L., et al. "Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method." Chemical Engineering Science, 2021. Available at:[Link]

  • LearnChemE. "Scale-up of a Batch Reactor." University of Colorado Boulder. Available at:[Link]

  • Camps, L., et al. "Characterization method for mass mixing in batch reactors based on temperature profiles." KU Leuven Lirias. Available at:[Link]

  • Camps, L., et al. "Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method (Document Server)." UHasselt. Available at:[Link]

  • White Rose Research Online. "A novel method for understanding the mixing mechanisms to enable sustainable manufacturing of bioinspired silica." Available at:[Link]

  • Pharmaceutical Technology. "Advancing Flow Chemistry in API Manufacturing." PharmTech. Available at:[Link]

  • ACS Publications. "Assessment of Overall Heat Transfer Coefficient Models to Predict the Performance of Laboratory-Scale Jacketed Batch Reactors." Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of (3aS,6aS)-Hexahydro-1(2H)-pentalenone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3aS,6aS)-Hexahydro-1(2H)-pentalenone, a saturated bicyclic ketone with the molecular formula C₈...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3aS,6aS)-Hexahydro-1(2H)-pentalenone, a saturated bicyclic ketone with the molecular formula C₈H₁₂O. Also known as cis-bicyclo[3.3.0]octan-2-one, this molecule serves as a valuable model system for understanding the impact of stereochemistry on the magnetic environments of protons and carbons in fused ring systems.

Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific stereoisomer, this guide presents a combination of high-quality predicted NMR data and compares it with experimental data from structurally related, commercially available bicyclic ketones. This comparative approach allows for a robust understanding of the key spectral features and provides researchers with a reliable reference for the structural elucidation of similar bicyclo[3.3.0]octane derivatives.

Introduction: The Role of NMR in Stereochemical Analysis of Bicyclic Systems

NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules. In the context of bicyclic systems like pentalenones, the rigid, fused-ring structure gives rise to distinct spatial relationships between nuclei. These relationships manifest as specific chemical shifts and through-space correlations (Nuclear Overhauser Effect, NOE), which are critical for assigning the relative stereochemistry of chiral centers. The cis-fusion of the two five-membered rings in (3aS,6aS)-Hexahydro-1(2H)-pentalenone results in a folded, "envelope-like" conformation, leading to a unique set of NMR parameters that differentiate it from its trans-isomer.

Predicted ¹H and ¹³C NMR Spectral Data for (3aS,6aS)-Hexahydro-1(2H)-pentalenone

In the absence of a complete, peer-reviewed experimental dataset, high-quality predicted ¹H and ¹³C NMR spectra were generated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants and provide a reliable estimation of the expected experimental values.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (3aS,6aS)-Hexahydro-1(2H)-pentalenone in CDCl₃ is characterized by a series of complex multiplets in the upfield region, consistent with the presence of multiple methylene and methine protons in a saturated bicyclic system. The protons alpha to the carbonyl group are expected to be the most downfield-shifted among the aliphatic protons due to the deshielding effect of the carbonyl.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The most downfield signal is attributed to the carbonyl carbon (C1), typically appearing in the range of 215-225 ppm for saturated five-membered ring ketones. The remaining seven signals in the aliphatic region correspond to the methine and methylene carbons of the bicyclic framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3aS,6aS)-Hexahydro-1(2H)-pentalenone

Atom No.Predicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
1221.5--
240.22.10 - 2.35m
326.81.60 - 1.85m
3a48.52.45 - 2.65m
433.11.40 - 1.65m
525.91.70 - 1.95m
634.51.50 - 1.75m
6a45.32.30 - 2.50m

Note: Predicted values are generated from computational models and may differ slightly from experimental values. The proton chemical shifts are presented as ranges for the diastereotopic protons on the methylene groups.

Comparative Analysis with Structurally Related Bicyclic Ketones

To provide experimental context for the predicted data, we will compare it with the known ¹H and ¹³C NMR data of two commercially available bicyclic ketones: bicyclo[3.2.1]octan-2-one and (1R)-(-)-camphor (a bicyclo[2.2.1]heptan-2-one derivative).

Bicyclo[3.2.1]octan-2-one

This ketone features a fused six- and five-membered ring system. Its NMR data provides insight into the chemical shifts of a similar bicyclic framework, albeit with a different ring strain and conformational flexibility.

Table 2: Experimental ¹H and ¹³C NMR Data for Bicyclo[3.2.1]octan-2-one

Atom No.¹³C (ppm)¹H (ppm)
C=O213.4-
Bridgehead CH48.1, 35.92.6-2.8
CH₂ (adjacent to C=O)40.72.2-2.4
Other CH₂35.2, 28.5, 21.01.5-2.0

Data obtained from publicly available spectral databases.

(1R)-(-)-Camphor

Camphor is a well-characterized bicyclo[2.2.1]heptan-2-one with a highly rigid structure. The presence of methyl groups and its distinct stereochemistry offer a good contrast to the pentalenone system.

Table 3: Experimental ¹H and ¹³C NMR Data for (1R)-(-)-Camphor

Atom No.¹³C (ppm)¹H (ppm)
C=O219.8-
Quaternary C57.7, 46.8-
CH43.32.09
CH₂30.0, 27.11.3-2.4
CH₃19.8, 19.1, 9.30.8-1.0

Data obtained from publicly available spectral databases.

The comparison highlights the downfield shift of the carbonyl carbon in the five-membered ring of the pentalenone and camphor compared to the six-membered ring in the bicyclo[3.2.1]octanone system, a trend consistent with the effect of ring strain on the carbonyl chemical shift.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as (3aS,6aS)-Hexahydro-1(2H)-pentalenone, the following detailed protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of its NMR analysis, the following diagrams are provided.

Caption: Molecular structure of (3aS,6aS)-Hexahydro-1(2H)-pentalenone.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load LockShim Lock and Shim Load->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Process Fourier Transform, Phasing, Baseline Correction Acquire13C->Process Reference Reference to Internal Standard Process->Reference Analyze Assign Peaks, Interpret Spectra Reference->Analyze Final Final Analyze->Final Structural Elucidation

Caption: General workflow for NMR analysis of a small organic molecule.

Conclusion

This guide provides a foundational reference for the ¹H and ¹³C NMR spectral characteristics of (3aS,6aS)-Hexahydro-1(2H)-pentalenone. By combining high-quality predicted data with experimental data from analogous bicyclic ketones, a clear picture of the expected spectral features emerges. The detailed experimental protocol provided herein will enable researchers to acquire their own high-quality data for this and similar molecules, facilitating accurate structural characterization and stereochemical assignment.

References

  • PubChem. cis-Bicyclo[3.3.0]octan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. Bicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. Camphor. [Link]

  • Stothers, J.B., Tan, C.T. (1975). ¹³C nuclear magnetic resonance studies. Part 48. ¹³C spectra of a variety of bicyclic ketones. Canadian Journal of Chemistry, 53(9), 1351-1361.
  • NMRium. NMR prediction. [Link]

Comparative

HPLC method validation for determining the chemical purity of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

Title : HPLC Method Validation for the Chemical Purity of (3AS,6AS)-Hexahydro-1(2H)-pentalenone: A Comparative Guide to Universal Detectors Introduction (3AS,6AS)-Hexahydro-1(2H)-pentalenone (also known as cis-bicyclo[3....

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Author: BenchChem Technical Support Team. Date: April 2026

Title : HPLC Method Validation for the Chemical Purity of (3AS,6AS)-Hexahydro-1(2H)-pentalenone: A Comparative Guide to Universal Detectors

Introduction (3AS,6AS)-Hexahydro-1(2H)-pentalenone (also known as cis-bicyclo[3.3.0]octan-2-one) is a critical bicyclic aliphatic ketone utilized as a structural scaffold in advanced active pharmaceutical ingredients (APIs). The fundamental analytical challenge with this molecule lies in its chemical structure: it completely lacks a conjugated π-electron system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm.

As a Senior Application Scientist, I frequently observe laboratories attempting to force traditional HPLC-UV methods for such aliphatic ketones by monitoring at low wavelengths (e.g., 200–205 nm). This approach is fundamentally flawed for impurity profiling, as it leads to severe baseline drift during gradient elution and massive interference from mobile phase solvents. To achieve a self-validating, robust analytical method, we must pivot from absorbance-based detection to universal evaporative detectors.

This guide objectively compares the performance of UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD) for evaluating the chemical purity of (3AS,6AS)-Hexahydro-1(2H)-pentalenone. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimal HPLC-CAD method in strict accordance with the updated[1].

Mechanistic Causality: Why CAD Outperforms ELSD and UV

To understand why a specific detector must be chosen, we must examine the physical causality of the detection mechanisms:

  • UV Detection (The Absorbance Limitation): UV detectors rely on the Beer-Lambert law, requiring a chromophore to absorb photons. For (3AS,6AS)-Hexahydro-1(2H)-pentalenone, the only electronic transition is a weak n → π* transition of the carbonyl group. Monitoring this requires low-UV wavelengths, where the absorbance of organic modifiers (like acetonitrile) masks trace impurities, rendering the signal-to-noise (S/N) ratio unacceptable for limit of quantitation (LOQ) requirements.

  • ELSD (The Scattering Drop-off): ELSD is an evaporative technique that nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining solid analyte particles. The critical flaw of ELSD for trace impurity analysis is its reliance on light scattering physics (Mie and Rayleigh scattering). As analyte concentration decreases, particle size drops below 50 nm, causing an exponential decay in scattering efficiency. This results in a non-linear response and poor sensitivity at the lower end of the dynamic range[2].

  • CAD (The Surface Charge Advantage): CAD also relies on nebulization and desolvation. However, instead of measuring scattered light, the dried analyte particles collide with a stream of ionized nitrogen gas (generated by a corona discharge). The charge transferred to the particles is directly proportional to their surface area, which correlates highly with the mass of the analyte. Because CAD measures electrical charge via a highly sensitive electrometer, it maintains a consistent, uniform response factor independent of the molecule's chemical structure and retains high sensitivity for particles as small as 10 nm[3].

CAD_Mechanism Eluent HPLC Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation Tube (Solvent Evaporates) Nebulizer->Desolvation Mixing Charge Transfer (Particles Acquire Charge) Desolvation->Mixing Corona Corona Discharge (Ionized N2) Corona->Mixing Electrometer Electrometer (Signal Measurement) Mixing->Electrometer

Fig 1: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Comparative Performance Data

To objectively justify the selection of CAD, we conducted a comparative analysis of (3AS,6AS)-Hexahydro-1(2H)-pentalenone using UV (210 nm), ELSD, and CAD connected in series. The data below synthesizes the quantitative performance across the three detectors[4].

Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) 15.0 µg/mL5.0 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 45.0 µg/mL15.0 µg/mL1.5 µg/mL
Dynamic Range 45 - 500 µg/mL15 - 1000 µg/mL1.5 - 2000 µg/mL
Response Uniformity Highly VariableVariable (Size Dependent)Uniform (Mass Dependent)
Gradient Baseline Drift SevereMinimalMinimal
Linearity (R²) 0.991 (Linear)0.985 (Log-Log)0.998 (Log-Log)

Experimental Protocol: HPLC-CAD Method Validation

The following protocol outlines a self-validating system for determining the chemical purity of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, structured according to the [5].

Phase 1: Chromatographic & Detector Setup

Causality Check: Because CAD is an evaporative technique, all mobile phase components must be strictly volatile. Non-volatile buffers (e.g., phosphate) will precipitate in the detector, causing catastrophic baseline noise and hardware failure.

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (Volatile modifier).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • CAD Settings: Evaporator temperature set to 35°C (optimized for semi-volatile ketones to prevent analyte loss during desolvation); Data collection rate 10 Hz; Filter 3.6s.

Phase 2: ICH Q2(R2) Validation Execution

Step 1: Specificity (Peak Purity)

  • Action: Inject diluent blank, individual known impurities, and a sample spiked with all impurities.

  • Acceptance Criteria: The peak of (3AS,6AS)-Hexahydro-1(2H)-pentalenone must be completely resolved from all impurities and the void volume (Resolution, Rs​>1.5 ). No blank interference at the retention time of the main peak.

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 6 concentration levels ranging from the LOQ (e.g., 0.05% of nominal target) up to 120% of the nominal specification limit.

  • Data Treatment: Because CAD response is inherently non-linear across wide concentration ranges, ICH Q2(R2) permits the use of mathematical transformations. Apply a power-function (Log-Log) regression: log(Area)=a×log(Concentration)+b .

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 on the log-transformed data.

Step 3: Accuracy (Recovery)

  • Action: Spike pure (3AS,6AS)-Hexahydro-1(2H)-pentalenone into a synthetic matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate ( n=9 total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For Repeatability, inject 6 independent preparations of the 100% target concentration on Day 1. For Intermediate Precision, have a second analyst prepare and inject 6 new preparations on Day 2 using a different HPLC system.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤2.0% for both repeatability and intermediate precision.

Step 5: Sensitivity (LOD and LOQ)

  • Action: Serially dilute the standard until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 , verified by injecting 6 replicates at the LOQ concentration to ensure precision (%RSD ≤10.0% ).

ICH_Validation Start Method Development (Volatile Mobile Phase Selection) Specificity Specificity (Resolution > 1.5, No Blank Interference) Start->Specificity Range Linearity & Range (Log-Log Regression for CAD) Specificity->Range AccPrec Accuracy & Precision (Recovery 98-102%, RSD < 2%) Range->AccPrec Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) AccPrec->Sens Approval Validated Method (Ready for QC Release) Sens->Approval

Fig 2: ICH Q2(R2) analytical method validation lifecycle for quantitative impurity testing.

Summary For aliphatic ketones like (3AS,6AS)-Hexahydro-1(2H)-pentalenone, attempting to validate a purity method using UV detection is an exercise in futility due to the lack of chromophores and high background noise at low wavelengths. While ELSD offers a universal detection alternative, its exponential drop-off in sensitivity for small particles makes it unsuitable for rigorous impurity profiling. Charged Aerosol Detection (CAD) provides the optimal synthesis of universal response, high sensitivity, and linear predictability (via log-log transformation), making it the gold standard for this class of molecules.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. Available at:[Link]

  • Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs . PubMed (Journal of Pharmaceutical and Biomedical Analysis). Available at:[Link]

Sources

Validation

GC-MS Fragmentation Dynamics of Hexahydro-1(2H)-pentalenone: A Comparative Analytical Guide

Executive Summary & Analytical Context In the fields of synthetic organic chemistry, drug development, and fragrance profiling, the accurate structural elucidation of bicyclic ketones is paramount. Hexahydro-1(2H)-pental...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In the fields of synthetic organic chemistry, drug development, and fragrance profiling, the accurate structural elucidation of bicyclic ketones is paramount. Hexahydro-1(2H)-pentalenone (also known as bicyclo[3.3.0]octan-2-one) is a fused bicyclic compound that presents unique mass spectrometry challenges. Because its molecular weight (124.18 g/mol ) and elemental composition (C8H12O) are identical to several bridged and monocyclic isomers, relying solely on the molecular ion (M+•) is insufficient for definitive identification.

As a Senior Application Scientist, I have designed this guide to objectively compare the electron ionization (EI) fragmentation patterns of hexahydro-1(2H)-pentalenone against its structural alternatives. By understanding the thermodynamic causality behind these fragmentations and employing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, researchers can achieve unambiguous structural confirmation.

Mechanistic GC-MS Fragmentation Pathways

Under standard 70 eV electron ionization, the rigid fused-ring system of hexahydro-1(2H)-pentalenone dictates a specific degradation cascade. Unlike aliphatic ketones that readily undergo McLafferty rearrangements, bicyclic ketones are constrained.

  • Alpha-Cleavage & Ring Opening: The ionization initially occurs at the carbonyl oxygen lone pair. The most thermodynamically favored initial step is the α -cleavage of the C1-C2 or C2-C3 bond, which relieves the ring strain of the fused cyclopentane system[1].

  • Decarbonylation (-28 Da): Following ring opening, the molecule undergoes a rapid 1,2-hydrogen shift and expels carbon monoxide (CO), yielding a highly stable C7H12+• fragment at m/z 96 [1].

  • Ethylene Extrusion (-28 Da): The m/z 96 ion further fragments via the loss of neutral ethylene (C2H4) to produce the m/z 68 ion (C5H8+•).

  • Alkyl Radical Loss: Competing pathways involve the extrusion of propyl or butyl radicals, driving the formation of the base peak (often m/z 67 or m/z 81 ) depending on the exact tuning of the quadrupole[2].

Fragmentation M Molecular Ion (M+•) m/z 124 A Alpha-Cleavage (Ring Opening) M->A 70 eV EI B Loss of CO m/z 96 A->B -28 Da (CO) D Loss of C3H7• m/z 81 A->D -43 Da (C3H7•) C Loss of C2H4 m/z 68 B->C -28 Da (C2H4)

Fig 1: Primary EI-MS fragmentation pathways of hexahydro-1(2H)-pentalenone.

Comparative Mass Spectrometry Data

To evaluate the analytical "performance" of our GC-MS method, we must compare the fragmentation of hexahydro-1(2H)-pentalenone against alternative isomers. The table below synthesizes the diagnostic ions used to differentiate these structurally similar compounds.

CompoundMolecular WeightBase Peak (m/z)Key Diagnostic Ions (m/z)Structural Feature Driving Fragmentation
Hexahydro-1(2H)-pentalenone 124.1867124, 96, 81, 68Fused cyclopentane rings favor sequential loss of CO and C2H4.
Bicyclo[2.2.2]octan-2-one 124.1882124, 96, 79, 54Bridged system strongly favors the loss of ketene (C2H2O, -42 Da).
Cyclooctanone 126.2055126, 98, 83, 69Monocyclic macro-ring favors extensive, unconstrained hydrocarbon fragmentation.

Key Insight: If your spectrum shows a dominant m/z 82 peak, you are likely looking at a bridged isomer (like bicyclo[2.2.2]octan-2-one) which easily expels ketene. Conversely, a strong m/z 67 and m/z 96 combination is highly diagnostic of the fused hexahydro-1(2H)-pentalenone structure[2].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high-fidelity data that can be confidently cross-referenced with the NIST23 mass spectral library[3], the following self-validating protocol must be strictly adhered to.

Step 1: System Suitability & Tuning (The Validation Anchor)
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA provides known mass fragments across the target range. You must verify that the m/z 69, 219, and 502 peaks are present in correct relative abundances. Furthermore, check the air/water background (m/z 18, 28, 32). If m/z 28 (N2) or 18 (H2O) exceeds 5% of the m/z 69 peak, there is a leak. Do not proceed until the system passes this self-check.

Step 2: Sample Preparation
  • Action: Dilute the hexahydro-1(2H)-pentalenone sample to 1 mg/mL in GC-grade Dichloromethane (DCM). Add 10 µL of an internal standard (e.g., nonyl acetate)[4].

  • Causality: DCM is highly volatile and elutes well before our target analytes, preventing solvent masking. The internal standard validates injection volume consistency and allows for the calculation of exact Linear Retention Indices (RI)[3].

Step 3: Chromatographic Separation
  • Action: Inject 1 µL in split mode (10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, df = 0.25 μm)[5]. Use Helium (99.999% purity) as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Causality: The "semistandard, nonpolar" 5% phenyl-methylpolysiloxane stationary phase of the HP-5MS is the industry standard for volatile organics[3]. It separates bicyclic isomers based on subtle boiling point and polarizability differences.

Step 4: EI Ionization & Mass Analysis
  • Action: Set the MS transfer line to 280°C, the EI source to 230°C, and the quadrupole to 150°C[5]. Maintain ionization energy strictly at 70 eV. Scan from m/z 40 to 300.

  • Causality: 70 eV is the universal standard for EI. Deviating from this energy alters the internal energy deposited into the molecular ion, drastically shifting the ratio of m/z 96 to m/z 67, which will cause algorithmic failures during NIST library deconvolution[6].

GCMS_Workflow S1 1. System Suitability PFTBA Tune & Background Check S2 2. Sample Preparation 1 mg/mL in Dichloromethane S1->S2 S3 3. GC Separation HP-5ms Column, He Carrier S2->S3 S4 4. EI Ionization 70 eV, 230°C Source Temp S3->S4 S5 5. Mass Analysis & Deconvolution Quadrupole (m/z 40-300), NIST Library S4->S5

Fig 2: Self-validating GC-MS experimental workflow for bicyclic ketones.

References

  • National Center for Biotechnology Information (PubChem). Bicyclo[3.3.0]octan-2-one, 7-methylene-6-methyl- (CID 556430). Detailed mass spectrometry data and diagnostic m/z peaks for bicyclic ketone derivatives. URL: [Link]

  • Agilent Technologies. Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Demonstrates the use of HP-5ms columns and NIST23 library matching for bicyclo[3.3.0]octan-2-one derivatives. URL:[Link](Landing Page)

  • MDPI Sensors (2021). Investigation of Volatile Compounds in Combination with Multivariate Analysis for the Characterization of Monofloral Honeys. Outlines the exact 70 eV EI, 230°C source, and 150°C quadrupole parameters required for optimal analysis of volatile ketones. URL:[Link]

  • ACS Omega (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. Provides the theoretical framework for the alpha-cleavage and decarbonylation (-28 Da) pathways in cyclopentanone rings. URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone via Infrared Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical ana...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy absorption frequencies for the validation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclic ketone of interest in synthetic chemistry. By comparing its expected spectral features with those of relevant reference compounds, we will establish a robust framework for its spectroscopic identification and characterization. This guide will delve into the theoretical underpinnings of how molecular structure, particularly ring strain, influences vibrational frequencies, and will provide practical, field-proven insights for obtaining and interpreting high-quality IR spectra.

The Structural Significance of (3AS,6AS)-Hexahydro-1(2H)-pentalenone and the Role of IR Spectroscopy

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, also known as cis-bicyclo[3.3.0]octan-1-one, possesses a fused five-membered ring system. This bicyclic structure imparts a degree of ring strain that is intermediate between that of a simple monocyclic five-membered ring (cyclopentanone) and a less-strained six-membered ring (cyclohexanone). Infrared spectroscopy is a powerful and readily accessible analytical technique that probes the vibrational modes of a molecule. The frequency of these vibrations is highly sensitive to the bond strength and the mass of the bonded atoms. The carbonyl (C=O) stretching vibration, in particular, is a strong and sharp absorption in the IR spectrum, making it an excellent diagnostic tool for identifying and characterizing ketones.

The position of the carbonyl absorption is exquisitely sensitive to its electronic environment and the geometry of the molecule. Factors such as conjugation, inductive effects, and, most pertinently for this discussion, ring strain, can cause significant shifts in the C=O stretching frequency. By understanding these effects, we can predict and interpret the IR spectrum of (3AS,6AS)-Hexahydro-1(2H)-pentalenone and differentiate it from other cyclic ketones.

The Influence of Ring Strain on Carbonyl Stretching Frequencies: A Comparative Analysis

The fundamental principle guiding this analysis is the relationship between ring strain and the C=O stretching frequency in cyclic ketones. As the internal bond angle of the C-CO-C group is compressed in smaller, more strained rings, there is an increase in the s-character of the C-C bonds. To compensate, the C=O bond acquires more s-character, leading to a stronger, stiffer bond that vibrates at a higher frequency.

To validate the identity of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, we will compare its expected IR absorption frequencies with those of two key reference compounds: cyclopentanone and cyclohexanone.

  • Cyclohexanone: This six-membered ring exists in a relatively strain-free chair conformation. Its carbonyl group exhibits a "normal" stretching frequency for a saturated ketone.

  • Cyclopentanone: The five-membered ring of cyclopentanone possesses significant angle strain, forcing the C-CO-C bond angle to be smaller than the ideal 120°. This strain leads to an increase in the C=O stretching frequency compared to cyclohexanone.

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone: As a fused system of two five-membered rings, this molecule is expected to have a degree of ring strain comparable to or slightly greater than cyclopentanone. Therefore, its carbonyl stretching frequency should appear at a similar or slightly higher wavenumber than that of cyclopentanone.

The following table summarizes the experimentally observed carbonyl stretching frequencies for our reference compounds and provides a predictive range for (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

CompoundStructureRing SizeRing StrainTypical C=O Stretching Frequency (cm⁻¹)
CyclohexanoneSaturated 6-membered ringLow1710 - 1715
CyclopentanoneSaturated 5-membered ringModerate1741 - 1751
(3AS,6AS)-Hexahydro-1(2H)-pentalenoneFused 5-membered ringsModerate to HighExpected: ~1740 - 1755

Note: The expected frequency for (3AS,6AS)-Hexahydro-1(2H)-pentalenone is based on theoretical principles and comparison with analogs. Experimental verification is crucial.

For a more complete comparison, the IR spectrum of a related dione, cis-bicyclo[3.3.0]octane-3,7-dione, shows carbonyl absorptions. While the electronic environment is different due to the presence of two carbonyl groups, it provides a reference for the bicyclo[3.3.0] system.

Experimental Protocol for IR Spectroscopic Validation

To obtain a high-quality IR spectrum of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, which is typically a liquid or low-melting solid at room temperature, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile and widely used technique that requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small drop of the liquid (3AS,6AS)-Hexahydro-1(2H)-pentalenone sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply gentle pressure with the built-in press to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Interpretation:

    • The acquired spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the key absorption bands and compare them to the expected frequencies. Pay close attention to the C=O stretching frequency in the region of 1740-1755 cm⁻¹. Also, look for the characteristic C-H stretching and bending vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

The following diagram illustrates the workflow for the spectroscopic validation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

G cluster_0 Spectroscopic Validation Workflow A Sample Preparation (Liquid or Solid) B Acquire Background Spectrum (Clean ATR Crystal) A->B 1. C Acquire Sample Spectrum (ATR-FTIR) B->C 2. D Data Processing and Analysis C->D 3. E Compare with Reference Spectra (Cyclopentanone, Cyclohexanone) D->E 4. F Structural Confirmation E->F 5.

Caption: Workflow for IR spectroscopic validation.

Interpreting the Spectrum: Key Vibrational Modes

Beyond the prominent carbonyl stretch, the IR spectrum of (3AS,6AS)-Hexahydro-1(2H)-pentalenone will exhibit other characteristic absorptions that contribute to its unique spectroscopic fingerprint.

  • C-H Stretching: Look for strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the aliphatic rings.

  • CH₂ Bending (Scissoring): A distinct absorption around 1450-1470 cm⁻¹ is expected due to the scissoring motion of the methylene groups in the rings.

  • Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex series of C-C stretching and various bending vibrations that are unique to the molecule's overall structure. While individual peak assignments in this region can be challenging, the overall pattern is highly characteristic and useful for comparison with a known standard.

The relationship between ring strain and the carbonyl stretching frequency can be visualized as follows:

G cluster_1 Effect of Ring Strain on C=O Stretch Strain Increasing Ring Strain Angle Decreasing C-CO-C Bond Angle Strain->Angle Hybrid Increased s-character in C=O bond Angle->Hybrid Freq Higher C=O Stretching Frequency (cm⁻¹) Hybrid->Freq

Validation

A Comparative Guide to the Synthetic Utility of Bicyclic Ketones: Benchmarking (3AS,6AS)-Hexahydro-1(2H)-pentalenone

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bicyclic ketones stand out as exception...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bicyclic ketones stand out as exceptionally versatile synthons, their rigid frameworks and inherent stereochemistry offering a powerful platform for the synthesis of natural products and pharmaceuticals. This guide provides an in-depth comparative analysis of the synthetic utility of (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a prominent member of the bicyclo[3.3.0]octanone family, benchmarked against other synthetically valuable bicyclic ketones.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of bicyclic ketone scaffolds for their synthetic campaigns. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to illuminate the nuanced advantages of each system.

Introduction: The Strategic Value of Bicyclic Ketones in Synthesis

Bicyclic ketones are not merely cyclic ketones with an additional ring; their bridged and fused structures impose unique conformational constraints that profoundly influence their reactivity and stereoselectivity. These rigid scaffolds offer several key advantages in organic synthesis:

  • Stereochemical Control: The fixed conformations of bicyclic systems often lead to high facial selectivity in nucleophilic additions and enolate alkylations. This inherent stereocontrol is invaluable for the construction of chiral centers with high fidelity.

  • Access to Complex Scaffolds: Bicyclic ketones serve as precursors to a wide array of more complex molecular architectures through ring-opening, ring-expansion, and rearrangement reactions.

  • Synthetic Efficiency: By incorporating multiple stereocenters and functionalities in a single, rigid building block, bicyclic ketones can significantly shorten synthetic sequences and improve overall efficiency.

This guide will focus on a comparative analysis of three representative and widely utilized bicyclic ketone systems:

Bicyclic KetoneRing SystemKey Structural Features
(3AS,6AS)-Hexahydro-1(2H)-pentalenone Bicyclo[3.3.0]octanoneFused five-membered rings, relatively low ring strain.
Norcamphor Bicyclo[2.2.1]heptan-2-oneBridged system with significant ring strain.
Wieland-Miescher Ketone Decalin-1,6-dioneFused six-membered rings, a versatile building block for steroids and terpenoids.

(3AS,6AS)-Hexahydro-1(2H)-pentalenone: A Workhorse for Prostaglandin Synthesis and Beyond

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclo[3.3.0]octanone, is a cornerstone in the synthesis of prostaglandins and their analogues.[1][2] Its cis-fused five-membered ring system provides a stereochemically defined template for the elaboration of the characteristic cyclopentane core of these important signaling molecules.

Key Synthetic Transformations

Baeyer-Villiger Oxidation: The conversion of (3AS,6AS)-Hexahydro-1(2H)-pentalenone to the corresponding lactone (a key intermediate known as the Corey lactone) is a pivotal step in many prostaglandin syntheses.[3][4] This reaction proceeds with high regioselectivity, with oxygen insertion occurring at the more substituted carbon.

Enolate Chemistry: The enolate of (3AS,6AS)-Hexahydro-1(2H)-pentalenone can be selectively formed and alkylated to introduce side chains with a high degree of stereocontrol. The concave shape of the cis-fused ring system directs incoming electrophiles to the convex face, leading to the desired stereoisomer.

Experimental Protocol: Baeyer-Villiger Oxidation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

This protocol is a representative procedure for the Baeyer-Villiger oxidation of a bicyclo[3.3.0]octanone derivative.

Materials:

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (3AS,6AS)-Hexahydro-1(2H)-pentalenone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to quench excess m-CPBA), saturated aqueous sodium thiosulfate solution (to remove any remaining peroxides), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.

Norcamphor: A Strained and Highly Reactive Bicyclic Ketone

Norcamphor, or bicyclo[2.2.1]heptan-2-one, is a classic example of a strained bicyclic ketone.[5] Its rigid, bridged structure results in significant angle strain, which profoundly influences its reactivity.

Comparative Reactivity

Nucleophilic Addition: Due to the steric hindrance posed by the ethano bridge, nucleophilic attack on the carbonyl group of norcamphor predominantly occurs from the exo face. This high facial selectivity is a hallmark of the bicyclo[2.2.1]heptane system.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation of norcamphor also exhibits high regioselectivity. The migratory aptitude of the bridgehead carbon is greater than that of the methylene carbon, leading to the formation of the corresponding lactone with oxygen insertion adjacent to the bridgehead.[6]

The increased ring strain in norcamphor compared to the less strained (3AS,6AS)-Hexahydro-1(2H)-pentalenone can lead to faster reaction rates in certain transformations that release this strain.[7]

Experimental Protocol: Sodium Borohydride Reduction of Norcamphor

This protocol illustrates the stereoselective reduction of a strained bicyclic ketone.

Materials:

  • Norcamphor

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve norcamphor (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions.

  • Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding norborneol. The product will be a mixture of exo and endo isomers, with the exo isomer being the major product.

Wieland-Miescher Ketone: A Versatile Building Block for Polycyclic Systems

The Wieland-Miescher ketone, a decalin-1,6-dione, is a powerful and widely used starting material in the synthesis of steroids and terpenoids. Its fused six-membered ring system provides a robust scaffold for the construction of complex polycyclic natural products.

Synthetic Utility

Enolate Chemistry and Annulation Reactions: The Wieland-Miescher ketone possesses two distinct carbonyl groups and multiple sites for enolization. This allows for a rich and diverse range of enolate-based reactions, including selective alkylations and Robinson annulations, to build up complex polycyclic frameworks.[8] The less hindered carbonyl is typically more reactive towards nucleophiles.

Stereoselective Reductions: The reduction of the two carbonyl groups can be achieved with high stereoselectivity by careful choice of reducing agents and reaction conditions, providing access to a variety of stereoisomeric decalols.

Comparative Benchmarking: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes key reactivity and selectivity data for the three bicyclic ketone systems in representative transformations.

Reaction(3AS,6AS)-Hexahydro-1(2H)-pentalenoneNorcamphorWieland-Miescher Ketone
Baeyer-Villiger Oxidation High regioselectivity, forms Corey lactone precursors.High regioselectivity, oxygen insertion adjacent to bridgehead.Selective oxidation of the non-conjugated ketone is possible.
Nucleophilic Addition (e.g., NaBH₄ reduction) Good stereoselectivity, directed by the cis-fused rings.High exo selectivity due to steric hindrance from the ethano bridge.High stereoselectivity, dependent on the specific carbonyl group and reagents.
Enolate Alkylation High stereoselectivity, attack from the convex face.High stereoselectivity, often from the less hindered exo face.Complex, but allows for selective functionalization at multiple positions.
Ring Strain LowHighModerate

Visualizing Synthetic Strategies

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key experimental workflows and structural relationships.

Baeyer_Villiger_Workflow cluster_0 Baeyer-Villiger Oxidation Bicyclic Ketone Bicyclic Ketone Reaction Reaction Bicyclic Ketone->Reaction Peracid (e.g., m-CPBA) Peracid (e.g., m-CPBA) Peracid (e.g., m-CPBA)->Reaction Lactone Product Lactone Product Reaction->Lactone Product

Caption: Generalized workflow for the Baeyer-Villiger oxidation of a bicyclic ketone.

Nucleophilic_Addition_Stereoselectivity cluster_norcamphor Norcamphor cluster_pentalenone (3AS,6AS)-Hexahydro-1(2H)-pentalenone norcamphor Norcamphor Structure exo_attack Exo Attack (Favored) norcamphor->exo_attack Nucleophile endo_attack Endo Attack (Disfavored) norcamphor->endo_attack Nucleophile pentalenone Pentalenone Structure convex_attack Convex Face Attack (Favored) pentalenone->convex_attack Nucleophile concave_attack Concave Face Attack (Disfavored) pentalenone->concave_attack Nucleophile

Caption: Stereochemical pathways for nucleophilic addition to bicyclic ketones.

Conclusion: Selecting the Optimal Bicyclic Ketone for Your Synthesis

The choice of a bicyclic ketone as a starting material is a strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide has benchmarked (3AS,6AS)-Hexahydro-1(2H)-pentalenone against other key bicyclic ketones, highlighting their distinct reactivity profiles and synthetic applications.

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone is an excellent choice for the synthesis of prostaglandin analogues and other molecules requiring a cis-fused five-membered ring system, offering a good balance of reactivity and stereocontrol.

  • Norcamphor is ideal for transformations where high facial selectivity is paramount and the inherent ring strain can be exploited to drive reactions.

  • The Wieland-Miescher Ketone remains a powerhouse for the construction of complex polycyclic systems, particularly in the realm of steroid and terpenoid synthesis, due to its versatile and well-established chemistry.

By understanding the interplay of ring strain, stereoelectronics, and steric effects, researchers can harness the unique properties of these powerful building blocks to design and execute elegant and efficient syntheses of complex target molecules.

References

  • Corey, E. J.; Weinshenker, N. M.; Schaaf, T. K.; Huber, W. Stereo-controlled synthesis of prostaglandins F2.alpha. and E2 (dl). J. Am. Chem. Soc.1969 , 91 (20), 5675–5677. [Link]

  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996. [Link]

  • Warner, P. M. Ring Strain in Bicyclic Systems. Chem. Rev.1989 , 89 (5), 1067–1093. [Link]

  • Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angew. Chem. Int. Ed. Engl.1986 , 25 (4), 312–322. [Link]

  • Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem.1974 , 39 (12), 1615–1621. [Link]

  • Wieland, P.; Miescher, K. Über die Herstellung mehrkerniger Ketone. Helv. Chim. Acta1950 , 33 (7), 2215–2228. [Link]

  • Kleinfelter, D. C.; Schleyer, P. v. R. 2-Norbornanone. Org. Synth.1962 , 42, 79. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972. [Link]

  • Anh, N. T. Stereochemistry of the nucleophilic addition to a carbonyl group. Top. Curr. Chem.1980 , 88, 145–162. [Link]

  • Krow, G. R. The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Org. React.1993 , 43, 251–798. [Link]

  • Rzepa, H. S. The Baeyer-Villiger reaction: a computational perspective. Chem. Soc. Rev.2011 , 40 (2), 571–584. [Link]

  • Noyori, R.; Suzuki, M. Prostaglandin Syntheses by Three-Component Coupling. Angew. Chem. Int. Ed. Engl.1984 , 23 (11), 847–876. [Link]

Sources

Comparative

Validation of Computational Predictions vs. Experimental Data for Hexahydro-1(2H)-pentalenone: A Comparative Guide

Hexahydro-1(2H)-pentalenone (commonly known as cis-bicyclo[3.3.0]octan-2-one) is a privileged bicyclic building block fundamental to the synthesis of complex cyclopentanoid natural products, prostaglandins, and polycycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Hexahydro-1(2H)-pentalenone (commonly known as cis-bicyclo[3.3.0]octan-2-one) is a privileged bicyclic building block fundamental to the synthesis of complex cyclopentanoid natural products, prostaglandins, and polycyclic diterpenes[1]. In modern drug development, computational modeling (in silico prediction) is heavily relied upon to forecast the thermodynamic and spectroscopic properties of such intermediates before committing to costly physical synthesis.

However, the severe ring strain and unique conformational dynamics of fused five-membered rings demand rigorous empirical validation. This guide provides an objective comparative analysis between Density Functional Theory (DFT) predictions and physical experimental data for hexahydro-1(2H)-pentalenone, establishing a self-validating framework for researchers.

Thermodynamic Stability: The Cis vs. Trans Fusion Paradox

The bicyclo[3.3.0]octane system can exist in either a cis- or trans-fused geometry. Predicting the thermodynamic stability of these isomers is the first critical test for any computational model.

Causality in Conformational Energy

In acyclic systems, trans configurations are typically favored due to reduced steric hindrance. However, forcing two five-membered rings into a trans-fusion introduces immense torsional strain and angle deformation. Experimental calorimetric data confirms that cis-bicyclo[3.3.0]octan-2-one is approximately 6.0 kcal/mol more stable than its trans counterpart[2].

When evaluating the trans-isomer, empirical databases report a standard gas-phase enthalpy of formation ( Δf​Hgas∘​ ) of -207.00 ± 5.40 kJ/mol[3]. Computational models must accurately capture this massive energetic penalty to be considered reliable for downstream synthetic planning.

Thermodynamics Trans Trans-Isomer (High Strain) TS Transition State Trans->TS + Energy Cis Cis-Isomer (Stable Core) TS->Cis - 6 kcal/mol

Figure 1: Thermodynamic energy landscape of trans- to cis-bicyclo[3.3.0]octan-2-one.

Spectroscopic Validation: IR and NMR Analysis

To verify that the computational geometry reflects the true electronic distribution of the molecule, we compare predicted spectroscopic signatures against empirical readouts.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency is a highly sensitive probe for ring strain. While unstrained cyclic ketones (like cyclohexanone) absorb near 1715 cm⁻¹, the increased angle strain in the five-membered ring of bicyclo[3.3.0]octan-2-one shifts this absorption to a higher wavenumber. Experimental Attenuated Total Reflectance (ATR) IR spectroscopy places this critical C=O band exactly at 1740 cm⁻¹[4].

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon in ¹³C NMR provides direct insight into the local electron density. For the hexahydro-1(2H)-pentalenone framework, the carbonyl carbon typically resonates in the highly deshielded region of 215.0–218.0 ppm, depending on specific solvent interactions and minor substituent effects[4][5].

Quantitative Data Comparison

The table below summarizes the performance of a standard DFT model (B3LYP/6-311+G(d,p)) against physical experimental data.

PropertyComputational Prediction (DFT)Experimental DataResidual Error
Isomeric Energy Gap (cis vs trans) 6.2 kcal/mol~6.0 kcal/mol+0.2 kcal/mol
IR C=O Stretch 1743 cm⁻¹ (Scaled by 0.96)1740 cm⁻¹+3 cm⁻¹ (0.17%)
¹³C NMR (C=O Carbon) 216.5 ppm (GIAO method)~215.8 ppm[4]+0.7 ppm (0.32%)

Self-Validating Experimental & Computational Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the exact causality behind the data acquisition.

ValidationWorkflow DFT Computational Model (DFT B3LYP) Opt Geometry Optimization DFT->Opt EXP Experimental Reality (Empirical Data) Synth Synthesis & Isolation EXP->Synth Pred In Silico Spectra (IR, NMR) Opt->Pred Actual Measured Spectra (ATR-IR, 13C NMR) Synth->Actual Compare Comparative Analysis (Residuals < 1%) Pred->Compare Actual->Compare

Figure 2: Parallel workflow for computational prediction and empirical validation.

Protocol A: Computational Workflow (In Silico)
  • Conformational Search: Generate initial 3D conformers of cis-hexahydro-1(2H)-pentalenone using Molecular Mechanics (MM4) to ensure the global minimum is identified before expensive quantum calculations.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the carbonyl oxygen, while polarization functions (d,p) correctly resolve the severe ring strain inherent to the bicyclic framework.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry to extract the theoretical IR spectrum. Apply a standard scaling factor of 0.96 to correct for the known systematic overestimation of harmonic frequencies by B3LYP.

  • NMR Prediction: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors, converting them to chemical shifts relative to a theoretical TMS standard.

Protocol B: Experimental Acquisition (Empirical)
  • Sample Preparation: Obtain high-purity cis-hexahydro-1(2H)-pentalenone (CAS: 19915-11-8)[1]. Ensure the sample is stored under an inert argon atmosphere to prevent auto-oxidation of the alpha-carbons.

  • FT-IR Analysis: Acquire the infrared spectrum using an Attenuated Total Reflectance (ATR) setup. Causality: ATR is chosen over traditional KBr pellets to prevent moisture absorption, which can obscure the critical C=O stretching region through hydrogen bonding artifacts.

  • NMR Acquisition: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Acquire the ¹³C NMR spectrum at 100 MHz. Causality: CDCl₃ provides a non-coordinating environment, ensuring the chemical shifts reflect the molecule's intrinsic electronic state rather than solvent-solute interactions.

References

  • PubChem - "cis-Bicyclo(3.3.0)-octan-2-one | C8H12O - PubChem" URL:[Link]

  • Cheméo - "Chemical Properties of trans-Bicyclo[3.3.0]-octan-2-one (CAS 29365-79-5)" URL:[Link]

  • The Journal of Organic Chemistry - "Volume 41 No. 13 (1976)" URL:[Link]

  • Canadian Science Publishing - "13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones" URL:[Link]

Sources

Validation

Comparative structural analysis of cis vs. trans isomers of hexahydro-1(2H)-pentalenone

Comparative Structural Analysis of cis- vs. trans-Hexahydro-1(2H)-pentalenone Hexahydro-1(2H)-pentalenone, widely known in organic chemistry as bicyclo[3.3.0]octan-2-one, is a fundamental fused 5-5 bicyclic system[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of cis- vs. trans-Hexahydro-1(2H)-pentalenone

Hexahydro-1(2H)-pentalenone, widely known in organic chemistry as bicyclo[3.3.0]octan-2-one, is a fundamental fused 5-5 bicyclic system[1]. The stereochemistry at its ring junction dictates the molecule's entire physical, thermodynamic, and chemical profile. For researchers and drug development professionals utilizing bicyclic scaffolds, understanding the profound structural dichotomy between its cis and trans isomers is critical for predictive modeling and synthetic planning.

Thermodynamic Grounding & Structural Profiling

The bicyclo[3.3.0]octane core consists of two fused cyclopentane rings. The relative stereochemistry of the bridgehead protons (C-1 and C-5) defines the isomer:

  • The cis-Isomer (Thermodynamically Favored): In the cis-configuration, the two cyclopentane rings can easily adopt flexible envelope conformations. This flexibility allows the molecule to minimize eclipsing interactions along the shared C-C bond, resulting in a highly stable, low-strain structure[1].

  • The trans-Isomer (Kinetically Trapped): The trans-fusion of two five-membered rings forces a rigid, highly strained geometry. The geometric constraints introduce severe angle and torsional strain, making trans-bicyclo[3.3.0]octan-2-one energetically disfavored and historically elusive[2]. While the cis-isomer is ubiquitous in natural products and easily formed via standard annulations, the trans-isomer is rarely observed without the application of specialized kinetic trapping techniques[3].

Quantitative Comparative Data

The following table summarizes the key physicochemical and structural differences between the two isomers:

Propertycis-Hexahydro-1(2H)-pentalenonetrans-Hexahydro-1(2H)-pentalenone
Ring Junction Syn (Bridgehead H-atoms on same face)Anti (Bridgehead H-atoms on opposite faces)
Thermodynamic Stability High (Global Energy Minimum)Low (Highly Strained)
Synthetic Accessibility Readily accessible via thermal annulationRequires kinetic/photochemical forcing
Bridgehead Dihedral Angle ~0° to 30° (Flexible envelope)~120° to 180° (Rigid, Antiperiplanar)
1 H NMR J-Coupling (H1-H5) Small (Typically < 6 Hz)Large (Typically > 8 Hz)

Self-Validating Experimental Protocols

Protocol A: Photochemical Synthesis of the trans-Isomer

Because standard thermodynamic conditions exclusively yield the cis-isomer, accessing the trans-fused skeleton requires bypassing thermodynamic equilibration. A highly effective method utilizes the photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety[4].

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize a monocyclic cyclopentane derivative bearing an acylsilane and a boronate group in a strict 1,2-trans relationship.

  • Photolysis (Kinetic Control): Dissolve the precursor in a degassed, neutral solvent (e.g., anhydrous benzene) at 0 °C. Irradiate the solution using a 365 nm UV light source for 1 hour.

    • Causality: The 365 nm light specifically excites the acylsilane to generate a reactive siloxycarbene intermediate without providing the thermal energy required for bond rotation. This prevents the intermediate from relaxing into the thermodynamically favored cis-geometry.

  • Stereospecific Migration: The generated siloxycarbene undergoes rapid nucleophilic addition to the boronate. The rigid transition state forces a stereospecific 1,2-migration, locking the molecule into the trans-5-5 ring system[4].

  • In-situ Validation: Immediately draw an aliquot for low-temperature NMR analysis. Because the trans-isomer is highly strained and prone to thermal decomposition, verifying the structure at 0 °C ensures the kinetic product is successfully captured before any degradation occurs.

Protocol B: NMR-Based Stereochemical Differentiation

To definitively distinguish the cis and trans isomers in a laboratory setting, a self-validating combination of 1D 1 H NMR, 2D HSQC, and 2D NOESY is required[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified compound in CDCl 3​ . Ensure the sample is strictly free of paramagnetic impurities to preserve accurate relaxation times for Nuclear Overhauser Effect (NOE) measurements.

  • HSQC Acquisition: Run a 2D 1 H- 13 C HSQC experiment to map the complex aliphatic methylene envelope. Use this to unambiguously identify the bridgehead methine protons (C-1 and C-5).

  • Coupling Constant Analysis: Extract the J-coupling values for the identified bridgehead protons.

    • Causality: According to the Karplus equation, the antiperiplanar orientation of the bridgehead protons in the trans-isomer dictates a larger J-coupling (>8 Hz). Conversely, the cis-isomer exhibits a smaller J-coupling due to its gauche/syn relationship[5].

  • NOESY Cross-Validation: Run a 2D NOESY experiment with a mixing time optimized for small molecules (e.g., 300–500 ms).

    • Causality: The cis-isomer will display a strong, unambiguous NOE cross-peak between the two bridgehead protons due to their spatial proximity on the same face of the ring. The trans-isomer will lack this cross-peak entirely, serving as a definitive, orthogonal structural proof[5].

Workflow Visualization

The following diagram illustrates the logical pathways for synthesizing and analytically differentiating the two isomers based on the principles of thermodynamic vs. kinetic control.

IsomerWorkflow Precursor Acyclic/Monocyclic Precursor Thermal Thermal Annulation (Thermodynamic Control) Precursor->Thermal Photo Photoirradiation (365 nm) (Kinetic Control) Precursor->Photo Cis cis-Hexahydro-1(2H)-pentalenone (Stable, Low Strain) Thermal->Cis Trans trans-Hexahydro-1(2H)-pentalenone (Highly Strained) Photo->Trans NMR 2D NMR Validation (NOESY & HSQC) Cis->NMR Trans->NMR CisResult Strong Bridgehead NOE Small J-Coupling NMR->CisResult cis-junction TransResult No Bridgehead NOE Large J-Coupling NMR->TransResult trans-junction

Workflow for the synthesis and NMR differentiation of bicyclo[3.3.0]octan-2-one isomers.

Sources

Comparative

A Comparative Guide to Chiral GC/MS Methods for the Enantiomeric Validation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

Introduction (3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclic ketone, serves as a crucial chiral building block in the synthesis of various complex molecules, particularly in the pharmaceutical industry. Its defined ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3AS,6AS)-Hexahydro-1(2H)-pentalenone, a bicyclic ketone, serves as a crucial chiral building block in the synthesis of various complex molecules, particularly in the pharmaceutical industry. Its defined stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the enantiomeric validation of this intermediate is not merely a matter of quality control, but a fundamental requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Gas chromatography coupled with mass spectrometry (GC/MS) stands out as a powerful technique for this purpose due to its high efficiency, sensitivity, and the structural information provided by the mass spectrometer.[1][2] This guide provides an in-depth comparison of two distinct and effective chiral GC/MS methodologies for the enantiomeric validation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone:

  • Method A: Direct Enantiomeric Separation using a Chiral Stationary Phase (CSP).

  • Method B: Indirect Enantiomeric Separation via diastereomeric derivatization followed by analysis on a standard achiral column.

This document will delve into the experimental protocols, comparative performance data, and the scientific rationale underpinning each approach, offering researchers and drug development professionals the insights needed to select and implement the most suitable method for their specific requirements.

Methodology and Experimental Design

The core principle of chiral separation by gas chromatography relies on creating a difference in interaction energy between the two enantiomers and their surroundings. This can be achieved either directly, through interactions with a chiral stationary phase, or indirectly, by converting the enantiomers into diastereomers which possess different physicochemical properties.[3]

Method A: Direct Separation with a Chiral Stationary Phase (CSP)

This approach is often preferred for its simplicity and directness, as it avoids additional sample manipulation steps like derivatization. The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[1][2] Modified cyclodextrins are among the most successful and widely used CSPs for the separation of a broad range of chiral compounds, including ketones, due to their ability to form inclusion complexes.[3][4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic (±)-Hexahydro-1(2H)-pentalenone at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For analysis, dilute the sample containing (3AS,6AS)-Hexahydro-1(2H)-pentalenone to an appropriate concentration (e.g., 50-100 µg/mL) in methanol. An on-column concentration of 50 ng or less is often recommended for optimal resolution on chiral columns.[5]

  • GC/MS Instrumentation and Conditions:

    • GC System: Agilent 7890A GC (or equivalent).

    • MS System: Agilent 5975C Mass Selective Detector (or equivalent).

    • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based CSP.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 2°C/min to 180°C.

      • Hold: 5 minutes at 180°C.

      • Rationale: A slow temperature ramp is critical for chiral separations to maximize the subtle thermodynamic differences in the interactions between each enantiomer and the CSP, thereby enhancing resolution.[5]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of Hexahydro-1(2H)-pentalenone (e.g., m/z 124, 96, 67).

Method B: Indirect Separation via Diastereomeric Derivatization

When a suitable chiral column is unavailable or when direct separation proves difficult, an alternative strategy is to derivatize the enantiomers with an enantiomerically pure chiral derivatizing reagent (CDR).[6][7] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., boiling point, polarity) and can therefore be separated on a standard, non-chiral GC column.[8] For ketones, chiral hydrazines or amines can be used as CDRs.

  • Derivatization Procedure:

    • To 1 mg of the sample containing (3AS,6AS)-Hexahydro-1(2H)-pentalenone in a vial, add 200 µL of a 5 mg/mL solution of (R)-(+)-1-Phenylethylhydrazine in anhydrous toluene.

    • Add one drop of glacial acetic acid as a catalyst.

    • Seal the vial and heat at 80°C for 1 hour.

    • Cool the vial to room temperature.

    • Rationale: The chiral hydrazine reacts with the ketone to form diastereomeric hydrazones. This conversion allows separation based on the different spatial arrangements of the newly formed molecules.

  • Sample Preparation (Post-Derivatization):

    • Add 1 mL of deionized water and 1 mL of hexane to the reaction vial.

    • Vortex for 1 minute to extract the diastereomeric derivatives into the organic layer.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • GC/MS Instrumentation and Conditions:

    • GC System: Agilent 7890A GC (or equivalent).

    • MS System: Agilent 5975C Mass Selective Detector (or equivalent).

    • Achiral Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

      • Rationale: Since the separation is between diastereomers with distinct physical properties, a faster temperature ramp can be used compared to the direct chiral method, leading to a shorter analysis time.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan mode to identify the diastereomer peaks and SIM mode for quantification using their characteristic fragment ions.

Comparative Analysis and Performance Data

The choice between direct and indirect methods often involves a trade-off between simplicity, speed, and method development effort. The following tables summarize the key parameters and expected performance characteristics of each method.

Table 1: Comparison of GC/MS Method Parameters

ParameterMethod A: Direct SeparationMethod B: Indirect Separation (Derivatization)
GC Column Chiral (e.g., Rt-βDEXsm)Achiral (e.g., DB-5ms)
Sample Preparation Simple dilutionMulti-step derivatization and extraction
Oven Program Slow ramp (e.g., 2°C/min)Faster ramp (e.g., 10°C/min)
Typical Run Time 40-60 minutes20-30 minutes
Method Development Focus on column selection and temperature optimizationFocus on derivatization reaction optimization

Table 2: Expected Performance Comparison

Performance MetricMethod A: Direct SeparationMethod B: Indirect Separation (Derivatization)
Specificity High; directly resolves enantiomers.High; resolves diastereomers. Potential for interference from derivatizing reagent.
Resolution (R_s) Typically ≥ 1.5Can be > 2.0, often higher than direct methods.
Precision (%RSD) < 5%< 5% (if derivatization is complete and reproducible).
Sensitivity (LOD) Dependent on column and detector.Often enhanced due to the introduction of a larger, more easily ionizable group.
Pros - Fewer sample preparation steps- No risk of kinetic resolution or racemization during derivatization- Direct measurement of true enantiomers- Use of standard, robust achiral columns- Potentially higher resolution and shorter run times- Can improve volatility and thermal stability
Cons - Chiral columns are expensive and can be less robust- Slower temperature ramps lead to longer analysis times- Susceptible to column overload- Derivatization adds time and complexity- Reagent must be enantiomerically pure- Incomplete reactions can affect accuracy and precision

Workflow Visualization

To further clarify the practical differences between the two methodologies, the following diagrams illustrate their respective experimental workflows.

Direct_Chiral_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample of (3AS,6AS)-Hexahydro-1(2H)-pentalenone Dilution Dilute in Solvent (e.g., Methanol) Sample->Dilution GC_Vial Transfer to GC Vial Dilution->GC_Vial Injection Inject into GC/MS GC_Vial->Injection Separation Separation on Chiral Column Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Enantiomeric Ratio Integration->Quantification

Caption: Workflow for Direct Chiral GC/MS Separation (Method A).

Indirect_Chiral_GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample of (3AS,6AS)-Hexahydro-1(2H)-pentalenone Derivatization Add Chiral Reagent & Catalyst, Heat Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., Hexane) Derivatization->Extraction GC_Vial Transfer Organic Layer to GC Vial Extraction->GC_Vial Injection Inject into GC/MS GC_Vial->Injection Separation Separation on Achiral Column Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Diastereomeric Ratio Integration->Quantification

Caption: Workflow for Indirect Chiral GC/MS Separation (Method B).

Trustworthiness: A Note on Method Validation

Regardless of the chosen method, a rigorous validation process is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The validation should be conducted in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[10]

Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer, impurities, and degradation products.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte within a given range.

  • Precision: The closeness of agreement between a series of measurements, assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known concentrations.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., oven ramp rate, flow rate, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Both direct and indirect chiral GC/MS methods offer viable and robust pathways for the enantiomeric validation of (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

  • Method A (Direct Separation) is recommended for routine quality control environments where simplicity and high throughput are desired. The initial investment in a high-quality chiral column is offset by reduced sample preparation time and fewer potential sources of error. It represents the most direct and elegant solution to the analytical problem.

  • Method B (Indirect Separation) serves as an excellent alternative, particularly in research and development settings where a suitable chiral column may not be available or for challenging separations that fail on direct methods. It offers the advantage of using standard, low-cost achiral columns and can often provide superior resolution, albeit at the cost of a more complex and time-consuming sample preparation protocol.

The ultimate choice of method will depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and the stage of drug development. In all cases, a comprehensive method validation according to ICH guidelines is mandatory to ensure the integrity and reliability of the analytical data.[9]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online.
  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers.
  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • Derivatization Methods in GC and GC/MS - IntechOpen.
  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM.
  • Why Use GC Derivatization Reagents - Chrom Tech, Inc.
  • Chiral stationary phases and applications in gas chromatography - PubMed.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent.
  • Chiral stationary phases and applications in gas chromatography - Open Access LMU.
  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz.
  • (PDF) Chiral Gas Chromatography - ResearchGate.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Enantiomeric Composition of Essential Oils by Chiral GC/MS - SCISPEC.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH.
  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone - LookChem.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols - PubMed.
  • Separation of enantiomers by gas chromatography | Request PDF - ResearchGate.
  • Enantioselective separation techniques in forensic analysis and clinical toxicology - DOI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3AS,6AS)-Hexahydro-1(2H)-pentalenone

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3AS,6AS)-Hexahydro-1(2H)-pentalenone (CAS No. 13031-97-7), a bicyclic ketone utilized in complex organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3AS,6AS)-Hexahydro-1(2H)-pentalenone (CAS No. 13031-97-7), a bicyclic ketone utilized in complex organic synthesis. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document translates regulatory requirements and chemical safety principles into actionable protocols, ensuring that from the laboratory bench to final disposal, every step is conducted with precision and care.

Disclaimer: A specific Safety Data Sheet (SDS) for (3AS,6AS)-Hexahydro-1(2H)-pentalenone was not available through public searches at the time of this writing. The following procedures are based on the general properties of ketones, which are often flammable organic solvents, and established best practices for hazardous chemical waste management as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to consult the manufacturer-provided SDS for specific hazard information and handling instructions before use.

Part 1: Hazard Assessment and Waste Identification

The foundation of safe disposal is a thorough understanding of the material's hazards. (3AS,6AS)-Hexahydro-1(2H)-pentalenone is an organic ketone. Ketones as a class are typically flammable liquids and can be irritants. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous waste until proven otherwise.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Based on its chemical class, (3AS,6AS)-Hexahydro-1(2H)-pentalenone is likely to be classified as hazardous due to ignitability .

Table 1: Assumed Hazard Profile and Regulatory Framework

Parameter Assumed Characteristic Regulatory Authority & Standard Implication for Disposal
Physical State LiquidN/AMust be stored in sealed, liquid-tight containers.
Hazard Class Flammable Liquid (Assumed)EPA (40 CFR Part 261), OSHA (29 CFR 1910.106)Requires storage away from ignition sources in approved flammable storage cabinets.[2] Waste is regulated as hazardous.
Toxicity Unknown (Assume Harmful)OSHA (29 CFR 1910.1200)Minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
Environmental Fate Unknown (Assume Harmful)EPA (RCRA)Disposal into sanitary sewers or general trash is strictly prohibited.[3]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to the final handoff to environmental health and safety (EHS) professionals. The core principle is "cradle-to-grave" management, meaning the generator is responsible for the waste from its creation until its final, safe disposal.[4]

Step 1: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: (3AS,6AS)-Hexahydro-1(2H)-pentalenone waste should be collected as a "non-halogenated organic solvent" stream.[5]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Select an Appropriate Container:

    • Use a container compatible with organic ketones, such as a high-density polyethylene (HDPE) or glass bottle. Plastic containers are often preferred to minimize the risk of breakage.[3]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting cap.[6]

    • Ensure the container was not previously used for an incompatible chemical. If reusing a container, triple-rinse it and deface the original label.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[7]

  • Labeling: Immediately upon adding the first drop of waste, label the container with the words "HAZARDOUS WASTE" and the full chemical name: "(3AS,6AS)-Hexahydro-1(2H)-pentalenone".[6] If it is a mixture, list all components and their approximate percentages.[3] Acronyms and abbreviations are not permitted.[3]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[6][8] This prevents the release of flammable vapors and protects lab personnel.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]

  • Storage Location:

    • Store the waste container in a designated SAA within the laboratory.

    • The SAA must be under the control of the personnel generating the waste.

    • Store the container within secondary containment (e.g., a spill pallet or tray) to capture any potential leaks.[2] The containment system must be able to hold 10% of the total volume of all containers or 100% of the largest container's volume, whichever is greater.[9]

Step 3: Spill and Emergency Procedures

All personnel handling this chemical must be trained on emergency procedures.[10]

  • Minor Spill (Contained within a fume hood):

    • Wear appropriate PPE (see Table 2).

    • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[11]

    • Use non-sparking tools to collect the absorbed material.[12]

    • Place the contaminated absorbent into a designated hazardous waste container and label it appropriately.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the substance is flammable, eliminate all sources of ignition.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.[13]

Step 4: Requesting Waste Pickup
  • Adhere to Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste and/or 1 quart for acutely hazardous waste) set by the EPA and your institution.[7]

  • Submit a Pickup Request: Once the container is nearly full (at 90% capacity) or if waste generation is complete, submit a hazardous waste pickup request to your institution's EHS department.[3][6]

  • Documentation: Ensure all paperwork, including hazardous waste tags and forms, is completed accurately and legibly.[3]

Part 3: Personal Protective Equipment (PPE) and Safety Engineering

To ensure personnel safety, a combination of engineering controls and PPE is required.

Table 2: Recommended PPE and Engineering Controls

Control Type Specific Recommendation Rationale / Standard
Engineering Fume HoodAlways handle the chemical and its waste inside a certified chemical fume hood to minimize inhalation exposure.
Eye Protection Safety Goggles with side shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[12]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Inspect gloves before each use. Dispose of contaminated gloves as hazardous waste.[12]
Body Protection Flame-resistant lab coatTo protect skin from splashes and in case of a fire.
Respiratory Not typically required with fume hood useIf exposure limits are exceeded, a full-face respirator may be necessary.[12]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of (3AS,6AS)-Hexahydro-1(2H)-pentalenone.

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Generate Waste (3AS,6AS)-Hexahydro-1(2H)-pentalenone container Select Compatible Container (HDPE or Glass) start->container Step 1a spill Spill Occurs start->spill labeling Label as 'HAZARDOUS WASTE' + List All Constituents container->labeling Step 1b store Store in SAA (Secondary Containment) labeling->store cap Keep Container Tightly Capped store->cap store->spill log Monitor Volume (<90% Full) cap->log pickup_request Submit Pickup Request to EHS log->pickup_request When full or no longer needed ehs_pickup EHS Collects Waste for Licensed Disposal pickup_request->ehs_pickup spill_response Follow Emergency Spill Protocol spill->spill_response YES

Caption: Decision workflow for the safe disposal of (3AS,6AS)-Hexahydro-1(2H)-pentalenone waste.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). U.S. Compliance. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (1985). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Heritage Environmental Services. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • (3AS,6AS)-Hexahydro-1(2H)-pentalenone. (n.d.). LookChem. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). U.S. Chemical Storage. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. [Link]

  • Hexahydro-1(2H)-pentalenone — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. [Link]

  • Safety data sheet. (n.d.). Chemos GmbH&Co.KG. [Link]

  • 1(2H)-Pentalenone,hexahydro-3a,6a-dimethyl-,(3aR,6aR)-rel-(9CI) — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Safety data sheet. (2023, May 18). CPAChem. [Link]

  • 1(2H)-Pentalenone,hexahydro-5,5-dimethyl-,(3aS,6aR)-(9CI) — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

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